molecular formula C6H10 B074102 2-Methyl-1,3-pentadiene CAS No. 1118-58-7

2-Methyl-1,3-pentadiene

Cat. No.: B074102
CAS No.: 1118-58-7
M. Wt: 82.14 g/mol
InChI Key: RCJMVGJKROQDCB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-pentadiene is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123452. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3E)-2-methylpenta-1,3-diene
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InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+
Source PubChem
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InChI Key

RCJMVGJKROQDCB-SNAWJCMRSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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Related CAS

26714-20-5
Record name 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer
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DSSTOX Substance ID

DTXSID101020907
Record name 2-Methylpenta-1,3-diene
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Molecular Weight

82.14 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,3-Pentadiene, 2-methyl-
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CAS No.

926-54-5, 1118-58-7
Record name (3E)-2-Methyl-1,3-pentadiene
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Record name trans-2-Methylpenta-1,3-diene
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Record name 2-Methyl-1,3-pentadiene
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Record name 2,3-butadiene
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Record name 1,3-Pentadiene, 2-methyl-
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Record name 2-Methylpenta-1,3-diene
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Record name 2-methylpenta-1,3-diene
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Record name trans-2-methylpenta-1,3-diene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-1,3-pentadiene, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a conjugated diene that exists as cis (Z) and trans (E) isomers. The trans isomer is generally the more stable and commonly available form.

CAS Numbers:

  • (E)-2-Methyl-1,3-pentadiene: 926-54-5[1][2][3][4][5]

  • (Z)-2-Methyl-1,3-pentadiene: 1501-60-6[3]

  • This compound (racemic): 1118-58-7[3][6]

Synonyms: (E)-2-Methylpenta-1,3-diene, trans-2-Methyl-1,3-pentadiene, 2-Methyl-trans-1,3-pentadiene[3][5][7]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₀[1][2][3][4][5]
Molecular Weight 82.14 g/mol [2][3][4][8]
Boiling Point 75-76 °C[2][9]
Melting Point -94.9 °C[2]
Density 0.718 g/cm³ at 25 °C[2][9]
Refractive Index (n20/D) 1.445[9]
Flash Point -8 °C[2]
Storage Temperature 2-8 °C[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves a two-step dehydration of 2-methyl-2,4-pentanediol, utilizing a weakly acidic catalyst to improve yield and reduce equipment corrosion.

Step 1: Synthesis of 4-Methyl-4-penten-2-ol (B1580817)

  • Apparatus: A reactor equipped with a thorn-shaped fractionating column and a condensing tube.

  • Catalyst: Ferric chloride loaded on montmorillonite (B579905) (mass ratio of 0.05-0.5:1).

  • Procedure: a. Charge the reactor with 2-methyl-2,4-pentanediol and the catalyst. b. Heat the reactor to a temperature of 110-140 °C. c. The product, 4-methyl-4-penten-2-ol, is continuously distilled out as it is formed.

Step 2: Synthesis of this compound

  • Apparatus: A 500 mL three-neck flask equipped with a stirring magneton, a thorn-shaped fractionating column, a condensing tube, and a receiving flask.

  • Catalyst: A mixture of potassium bisulfate and citric acid (mass ratio of 1:2).

  • Procedure: a. Add 300g of 4-methyl-4-penten-2-ol and 6g of the catalyst mixture to the three-neck flask. b. Heat the reaction mixture to 120-150 °C with stirring. c. The product, this compound, is extracted during the reaction by distillation. d. The final product can achieve a purity of over 92% with a yield of approximately 85%.

Purification of this compound

Commercial preparations of methylpentadienes may contain a mixture of isomers. A method for separating high-purity 4-methyl-1,3-pentadiene (B1595702) from cis- and trans-2-methyl-1,3-pentadiene involves a Diels-Alder reaction to remove the trans-isomer.

  • Initial Reaction: Treat the isomer mixture with a slight molar excess of maleic anhydride (B1165640) relative to the amount of the trans-2-methyl-1,3-pentadiene isomer. A polymerization inhibitor such as hydroquinone (B1673460) can be added. The reaction is typically carried out at a temperature between 0 °C and 50 °C.

  • Separation: The unreacted isomers are separated from the maleic anhydride adduct by azeotropic distillation with water.

  • Isomerization: The remaining mixture, enriched in the cis-2-methyl-1,3-pentadiene, is treated with a catalyst like iodine, bromine, or aluminum triiodide (0.1 to 2.0% by weight) at room temperature to 50 °C to isomerize the cis-isomer to the trans-isomer.

  • Second Reaction and Separation: The isomerized mixture is again treated with maleic anhydride to remove the newly formed trans-isomer, allowing for the separation of the desired methylpentadiene in high purity.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

  • Sample Preparation: Samples containing this compound are typically diluted in a suitable solvent (e.g., hexane (B92381) or cyclohexane) before injection. For complex matrices, a headspace or solid-phase microextraction (SPME) method may be employed.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.

    • Injector: Split/splitless injection is commonly used.

    • Oven Program: A temperature gradient program is employed to ensure good separation of the analyte from other volatile compounds.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection Mode: Full scan mode for identification of unknown components and selected ion monitoring (SIM) mode for quantification of the target analyte to enhance sensitivity and selectivity.

  • Data Analysis: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is typically performed using an external or internal standard calibration curve.

Visualizations

Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Synthesis of 4-Methyl-4-penten-2-ol cluster_step2 Step 2: Synthesis of this compound 2_methyl_2_4_pentanediol 2-Methyl-2,4-pentanediol reaction1 Dehydration @ 110-140°C 2_methyl_2_4_pentanediol->reaction1 catalyst1 FeCl3 on Montmorillonite catalyst1->reaction1 distillation1 Distillation reaction1->distillation1 intermediate 4-Methyl-4-penten-2-ol distillation1->intermediate reaction2 Dehydration @ 120-150°C intermediate->reaction2 catalyst2 Potassium Bisulfate & Citric Acid catalyst2->reaction2 distillation2 Product Extraction (Distillation) reaction2->distillation2 final_product This compound distillation2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Diels-Alder Reaction of this compound

diels_alder cluster_reactants Reactants cluster_product Product diene This compound (Diene) reaction [4+2] Cycloaddition (Heat) diene->reaction + dienophile Maleic Anhydride (Dienophile) dienophile->reaction product Cyclohexene Adduct reaction->product

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Polymerization Workflow

polymerization_workflow start Start monomer This compound (Monomer) start->monomer polymerization Polymerization Reaction (Controlled Temperature) monomer->polymerization catalyst Catalyst System (e.g., Neodymium-based) catalyst->polymerization solvent Solvent (e.g., Toluene) solvent->polymerization quenching Reaction Quenching (e.g., with alcohol) polymerization->quenching precipitation Polymer Precipitation (e.g., in Methanol) quenching->precipitation drying Drying under Vacuum precipitation->drying characterization Polymer Characterization (NMR, GPC, DSC) drying->characterization end End characterization->end

Caption: General experimental workflow for the polymerization of this compound.

References

physical and chemical properties of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1,3-pentadiene

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information.

Introduction

This compound (CAS No: 1118-58-7) is an unsaturated aliphatic hydrocarbon.[1][2][3] It is a colorless to slightly yellow, highly flammable liquid.[2][4] This compound exists as two geometric isomers, (E)- (trans) and (Z)- (cis), which influences its physical and chemical behavior.[1][5][6][7][8][9] It serves as an important intermediate in the synthesis of various organic compounds, including fragrances like ligustral, through reactions such as the Diels-Alder reaction.[10] Its conjugated diene structure also makes it a valuable monomer in polymer chemistry.[5][6][11]

Physical Properties

The physical properties of this compound are summarized below. Data may vary slightly between sources and depending on the specific isomer (cis/trans) being measured.

PropertyValueReference
Molecular Formula C₆H₁₀[1][6][12][13][14][15]
Molecular Weight 82.14 g/mol [5][6][12][13][16]
Appearance Clear, slightly yellow liquid[4]
Density ~0.718 g/cm³ at 20-25°C[5][12][14][17][18]
Boiling Point 75-76 °C at 760 mmHg[5][12][13][14][15][17][18]
Melting Point -94.9 °C (trans-isomer)[5]
Flash Point -8 °C to -10 °C[5][13]
Vapor Pressure 113 mmHg at 25°C[13]
Refractive Index ~1.445 - 1.451 at 20°C[12][13][15][17][18]
LogP (Octanol/Water) 2.86 - 2.94[3][13]

Chemical Properties and Reactivity

Isomerism

This compound has a double bond at the 3-position, allowing for geometric isomerism. The two isomers are designated as (3E)-2-Methyl-1,3-pentadiene (trans) and (3Z)-2-Methyl-1,3-pentadiene (cis).

isomers cluster_trans (3E) trans-isomer cluster_cis (3Z) cis-isomer node_trans Structure of trans-isomer node_cis Structure of cis-isomer node_trans->node_cis Geometric Isomers

Caption: Geometric Isomers of this compound.

Polymerization

As a conjugated diene, this compound can undergo polymerization.

  • Cationic Polymerization : It can be polymerized using catalysts like lithium aluminum hydride (LAH) or potassium tetrachloroplatinate (KPtCl) in THF at room temperature.[5][6]

  • Stereoselective Polymerization : Neodymium-based catalyst systems, such as AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, can polymerize the (E)-isomer to a polymer with a high (98-99%) 1,4-cis-isotactic structure.[11]

Diels-Alder Reaction

This compound is an important intermediate for synthesizing cyclohexene (B86901) derivatives, such as the fragrance ligustral, via the Diels-Alder reaction with other unsaturated olefins.[10]

Experimental Protocols

Synthesis via Dehydration of 2-Methyl-2,4-pentanediol

This method improves the yield of this compound and the ratio of this compound to its isomer, 4-methyl-1,3-pentadiene.[10]

Methodology:

  • Step 1: First Dehydration : 2-Methyl-2,4-pentanediol is dehydrated to form 4-methyl-4-pentene-2-ol. This reaction is performed in a reactor with a fractionating column. The catalyst is ferric chloride loaded on montmorillonite. The product, 4-methyl-4-pentene-2-ol, is distilled out as it is formed.[10]

  • Step 2: Second Dehydration : 300g of 4-methyl-4-pentene-2-ol and 6g of a weakly acidic catalyst (a 1:2 mass ratio mixture of potassium bisulfate and citric acid) are added to a 500ml three-neck flask equipped with a stirrer, fractionating column, condenser, and receiving flask.[10]

  • Reaction and Product Collection : The mixture is heated to 120-150 °C. The product, this compound, is distilled and collected during the reaction.[10]

  • Analysis : The product is analyzed by gas chromatography, yielding over 92% this compound with a final yield of 85%.[10]

synthesis_workflow Synthesis of this compound start 2-Methyl-2,4-pentanediol step1 Dehydration 1 Catalyst: FeCl₃ on Montmorillonite Product distilled out start->step1 intermediate 4-Methyl-4-pentene-2-ol step1->intermediate step2 Dehydration 2 Catalyst: KHSO₄ + Citric Acid Temperature: 120-150 °C intermediate->step2 product This compound step2->product analysis Analysis by Gas Chromatography Yield: 85% product->analysis

Caption: Workflow for the synthesis of this compound.

Analytical Method: Reverse Phase HPLC

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[3]

Methodology:

  • Column : Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity).[3]

  • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive.[3]

  • Mass Spectrometry Compatibility : For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid.[3]

  • UPLC Applications : The method can be adapted for fast UPLC applications by using columns with smaller (3 µm) particles.[3]

  • Scalability : This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities.[3]

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Prepare Sample (this compound) injection Inject Sample sample->injection mobile_phase Prepare Mobile Phase (Acetonitrile, Water, Acid) mobile_phase->injection column Separation on Newcrom R1 Column injection->column detection Detection column->detection analysis Analyze Chromatogram detection->analysis

Caption: General workflow for HPLC analysis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is highly flammable and can cause irritation to the skin, eyes, and respiratory system.[4][16][19][20]

Hazard ClassGHS Classification and Statements
Flammability H225 : Highly flammable liquid and vapor.[13][16][19][20]
Health Hazards H304 : May be fatal if swallowed and enters airways.[16][19][20] H315 : Causes skin irritation.[16][19][20] H319 : Causes serious eye irritation.[16][19][20] H335 : May cause respiratory irritation.[16][19][20]
Precautionary Measures P210 : Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[19][20] P233 : Keep container tightly closed.[19][20] P280 : Wear protective gloves, protective clothing, and eye/face protection.[4][19][20] P301+P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[20] P331 : Do NOT induce vomiting.[19][20] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear tightly fitting safety goggles (conforming to EN166 or NIOSH standards).[4][19]

  • Skin Protection : Wear appropriate protective gloves and fire/flame-resistant, impervious clothing.[4][19]

  • Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[4][19]

  • General : Use in a well-ventilated area with explosion-proof equipment. An eyewash facility and safety shower should be available.[4][21] Ground and bond containers when transferring material.[4][21]

References

Synthesis of 2-Methyl-1,3-pentadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-pentadiene is a valuable conjugated diene with applications in the synthesis of fine chemicals and polymers. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on reaction mechanisms, experimental protocols, and quantitative data. Detailed methodologies and data are presented to facilitate laboratory-scale synthesis and process development.

Introduction

This compound, an important intermediate in organic synthesis, is particularly noted for its use in Diels-Alder reactions to create complex cyclic structures. Its synthesis has been approached through various methods, predominantly involving the dehydration of substituted pentanols. This guide will focus on the most prevalent and efficient methods reported in the literature.

Primary Synthetic Pathway: Two-Step Dehydration of 2-Methyl-2,4-pentanediol

The most common and industrially relevant method for synthesizing this compound is the two-step dehydration of 2-methyl-2,4-pentanediol. This process involves the initial dehydration of 2-methyl-2,4-pentanediol to form the intermediate 4-methyl-4-penten-2-ol (B1580817), which is then further dehydrated to yield the desired this compound[1]. This stepwise approach allows for greater control over the reaction and minimizes the formation of the isomeric byproduct, 4-methyl-1,3-pentadiene[1].

Reaction Pathway

The overall reaction pathway can be visualized as a two-step process, starting from the readily available 2-methyl-2,4-pentanediol, also known as hexylene glycol.

Two_Step_Dehydration A 2-Methyl-2,4-pentanediol B 4-Methyl-4-penten-2-ol A->B - H2O (Step 1) C This compound B->C - H2O (Step 2)

Caption: Two-step dehydration of 2-methyl-2,4-pentanediol.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-4-penten-2-ol from 2-Methyl-2,4-pentanediol [1]

  • Apparatus: A reactor equipped with a thorn-shaped fractionating column and a condensing tube.

  • Catalyst: Ferric chloride supported on montmorillonite (B579905). The mass ratio of ferric chloride to montmorillonite is in the range of (0.05-0.5):1.

  • Procedure:

    • Charge the reactor with 2-methyl-2,4-pentanediol and the catalyst.

    • Heat the reactor to initiate the dehydration reaction.

    • The product, 4-methyl-4-penten-2-ol, is continuously distilled out as it is formed.

Step 2: Synthesis of this compound from 4-Methyl-4-penten-2-ol [1]

  • Apparatus: A 500 ml three-neck flask equipped with a stirring magneton, a thorn-shaped fractionating column, a condensing tube, and a receiving flask.

  • Catalyst: A weakly acidic catalyst, such as a mixture of oxalic acid and citric acid, or potassium bisulfate and citric acid.

  • Procedure:

    • Add 300g of 4-methyl-4-penten-2-ol and 6g of the catalyst mixture to the three-neck flask.

    • Heat the reaction mixture to 120-150 °C with stirring.

    • The product, this compound, is distilled out of the reaction mixture as it is formed.

    • The collected product is analyzed by gas chromatography.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 4-methyl-4-penten-2-ol using different weakly acidic catalysts[1].

Catalyst System (Mass Ratio)Reaction Temperature (°C)Purity of this compound (%)Yield of this compound (%)
Oxalic acid : Citric acid (1:1)120-150> 9082
Potassium bisulfate : Citric acid (1:2)120-150> 9285
Oxalic acid : Ferric chloride (3:2)120-150> 9083 (two-step total)

This method significantly improves the ratio of this compound to its isomer, 4-methyl-1,3-pentadiene, to as high as 9:1[1].

Alternative Synthetic Route: From 4-Methyl-4-methoxy-2-pentanol

An alternative synthesis of this compound has been reported starting from 4-methyl-4-methoxy-2-pentanol. This method is noted for producing a pure product in good yield in a single reaction step[2].

Reaction Workflow

The logical workflow for this alternative synthesis is straightforward, involving a single-step conversion.

Alternative_Synthesis Start 4-Methyl-4-methoxy-2-pentanol Product This compound Start->Product Single Reaction Step

Caption: Synthesis from 4-methyl-4-methoxy-2-pentanol.

While the reference mentions a good yield and high purity, specific quantitative data and detailed experimental protocols for this method were not available in the searched literature[2].

Conclusion

The synthesis of this compound is most effectively achieved through a two-step dehydration of 2-methyl-2,4-pentanediol. This method, utilizing weakly acidic catalysts, provides high yields and purities, with excellent control over isomer formation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. Further investigation into single-step syntheses, such as from 4-methyl-4-methoxy-2-pentanol, may present opportunities for process optimization.

References

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural and stereoisomers of 2-methyl-1,3-pentadiene, tailored for researchers, scientists, and professionals in drug development. The document details the isomeric forms, their physical properties, and experimental protocols for their synthesis and characterization.

Introduction to this compound and its Isomers

This compound is an organic compound with the chemical formula C₆H₁₀. As a conjugated diene, it serves as a valuable intermediate in organic synthesis, particularly in the production of fragrances and polymers. The structural diversity arising from the C₆H₁₀ formula leads to a variety of isomers, including positional isomers of methylpentadiene and stereoisomers of this compound itself.

Isomeric Landscape

The isomeric landscape of C₆H₁₀ is vast, encompassing alkynes, cyclic compounds, and other dienes. This guide focuses on the structural isomers of methylpentadiene and the stereoisomers of this compound.

Structural Isomers of Methylpentadiene

The primary structural isomers of methylpentadiene, which share the same molecular formula but differ in the connectivity of their atoms, are outlined below.

  • This compound: The focus of this guide, featuring a methyl group at the second carbon of the pentadiene chain.

  • 4-Methyl-1,3-pentadiene: A positional isomer with the methyl group at the fourth carbon.[1][2]

  • 3-Methyl-1,4-pentadiene: An isomer where the methyl group is at the third carbon, and the double bonds are not conjugated.[3]

  • 2-Methyl-1,4-pentadiene: Another non-conjugated diene with the methyl group at the second carbon.

  • 3-Methyl-1,3-pentadiene: An isomer with a methyl group at the third position of the conjugated diene chain.[4]

Stereoisomers of this compound

This compound exhibits geometric isomerism due to the restricted rotation around the C3-C4 double bond. This results in two stereoisomers: (E)-2-methyl-1,3-pentadiene and (Z)-2-methyl-1,3-pentadiene.[5][6][7]

  • (E) -This compound (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

  • (Z) -This compound (cis): The higher priority groups on each carbon of the double bond are on the same side.[8][9]

Quantitative Data of Isomers

The physical properties of these isomers vary, which is critical for their separation and characterization. The following table summarizes key quantitative data.

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
(E)-2-Methyl-1,3-pentadiene (3E)-2-methylpenta-1,3-diene926-54-582.1475-760.7181.445
(Z)-2-Methyl-1,3-pentadiene (3Z)-2-methylpenta-1,3-diene1501-60-682.1470-71~0.71~1.44
4-Methyl-1,3-pentadiene 4-methylpenta-1,3-diene926-56-782.1476-770.7191.446
3-Methyl-1,4-pentadiene 3-methylpenta-1,4-diene1115-08-882.1466-670.6951.414

Note: Some physical properties for the (Z)-isomer are less commonly reported and are estimated based on typical differences between geometric isomers.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the dehydration of 4-methyl-4-penten-2-ol.[10]

Materials:

  • 4-methyl-4-penten-2-ol

  • Potassium bisulfate

  • Citric acid

  • 500 mL three-neck round-bottom flask

  • Stirring apparatus

  • Fractional distillation setup (thorn-shaped fractionating column, condenser, receiving flask)

  • Heating mantle

Procedure:

  • To the 500 mL three-neck flask, add 300 g of 4-methyl-4-penten-2-ol.

  • Add 6 g of a catalyst mixture of potassium bisulfate and citric acid (1:2 mass ratio).

  • Assemble the fractional distillation apparatus.

  • Commence stirring and heat the mixture to 120-150 °C.

  • The product, this compound, will distill over as it is formed.

  • Collect the distillate in the receiving flask.

  • The reaction progress and product purity can be monitored by gas chromatography. A yield of approximately 85% can be expected.[10]

Separation and Characterization of (E)- and (Z)-2-Methyl-1,3-pentadiene

The separation of the (E) and (Z) isomers can be achieved by preparative gas chromatography, taking advantage of their different boiling points and polarities.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale column and a thermal conductivity detector (TCD) or flame ionization detector (FID).

  • A suitable capillary column (e.g., Carbowax or a similar polar stationary phase).

Procedure:

  • Optimize the gas chromatograph conditions (injector temperature, oven temperature program, carrier gas flow rate) on an analytical scale to achieve baseline separation of the (E) and (Z) isomers.

  • Scale up the injection volume for the preparative column.

  • Inject the mixture of this compound isomers.

  • Collect the separated fractions corresponding to the (Z)-isomer (earlier eluting) and the (E)-isomer (later eluting).

  • The purity of the collected fractions should be confirmed by analytical GC.

Characterization: The identity and purity of the separated isomers can be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the (E) and (Z) isomers. The chemical shifts and coupling constants of the vinylic and allylic protons will differ significantly between the two isomers.

  • Infrared (IR) Spectroscopy: The IR spectra of the (E) and (Z) isomers will show characteristic differences in the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region.[11][12]

Visualizations

The following diagrams illustrate the relationships between the isomers and a typical experimental workflow.

Isomer_Relationships cluster_structural Structural Isomers of Methylpentadiene cluster_stereoisomers Stereoisomers This compound This compound (E)-2-Methyl-1,3-pentadiene (E)-2-Methyl-1,3-pentadiene This compound->(E)-2-Methyl-1,3-pentadiene exhibits (Z)-2-Methyl-1,3-pentadiene (Z)-2-Methyl-1,3-pentadiene This compound->(Z)-2-Methyl-1,3-pentadiene exhibits 4-Methyl-1,3-pentadiene 4-Methyl-1,3-pentadiene 3-Methyl-1,4-pentadiene 3-Methyl-1,4-pentadiene Synthesis_Workflow Start 4-Methyl-4-penten-2-ol Dehydration Acid-Catalyzed Dehydration (120-150 °C) Start->Dehydration Product_Mixture Mixture of (E)- and (Z)- This compound Dehydration->Product_Mixture Separation Preparative Gas Chromatography Product_Mixture->Separation E_Isomer (E)-2-Methyl-1,3-pentadiene Separation->E_Isomer Z_Isomer (Z)-2-Methyl-1,3-pentadiene Separation->Z_Isomer Characterization Spectroscopic Characterization (NMR, IR) E_Isomer->Characterization Z_Isomer->Characterization

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for the (E) and (Z) isomers of 2-Methyl-1,3-pentadiene. The information is presented in a clear and structured format to facilitate its use in research, drug development, and other scientific applications. This document includes key thermochemical parameters, detailed experimental protocols for their determination, and a visualization of the data acquisition and analysis workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of the (E) and (Z) isomers of this compound at standard conditions (298.15 K and 1 atm, unless otherwise specified).

Table 1: Thermochemical Data for (E)-2-Methyl-1,3-pentadiene

PropertySymbolValueUnitsSource
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-39.8 ± 1.3kJ/molCheméo[1]
Standard Molar Gibbs Free Energy of Formation (gas)ΔfG°(g)99.28kJ/molCheméo[1]
Ideal Gas Heat CapacityCp,gas123.4J/mol·KCheméo[1]
Standard Molar Entropy (gas)S°(g)345.9J/mol·KNIST[2]

Table 2: Thermochemical Data for (Z)-2-Methyl-1,3-pentadiene

PropertySymbolValueUnitsSource
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-33.9 ± 1.3kJ/molNIST[3]
Standard Molar Entropy (gas)S°(g)345.9J/mol·KNIST[2]

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental methodologies. The following sections detail representative protocols for measuring the key thermochemical properties of a volatile hydrocarbon like this compound.

Determination of the Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of this compound is determined indirectly from its enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter, a device designed to measure the heat released during a combustion reaction under constant volume conditions.

1. Sample Preparation and Encapsulation:

  • A precise mass of high-purity this compound is determined using an analytical balance.

  • Due to its volatility, the liquid sample is encapsulated in a container of known low heat of combustion, typically a gelatin capsule or a polyester (B1180765) bag. This prevents evaporation before ignition.

  • The encapsulated sample is placed in a crucible within the bomb calorimeter.

2. Calorimeter Setup and Firing:

  • The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.

  • A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • The bomb is then placed in a well-insulated water jacket of known heat capacity.

  • The initial temperature of the water jacket is recorded with high precision.

  • The sample is ignited using a fuse wire with a known heat of combustion.

3. Data Acquisition and Analysis:

  • The temperature of the water jacket is monitored and recorded until it reaches a maximum and then begins to cool.

  • The temperature change (ΔT) is corrected for heat exchange with the surroundings using established methods, such as the Regnault-Pfaundler or Dickinson method.

  • The heat released by the combustion of the sample is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is predetermined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Corrections are applied for the heat of combustion of the encapsulation material and the fuse wire.

  • The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected heat release and the molar mass of this compound.

  • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Standard Molar Entropy (S°) via Heat Capacity Measurements

The standard molar entropy of a substance at a given temperature is determined by measuring its heat capacity as a function of temperature from near absolute zero.

1. Low-Temperature Heat Capacity Measurement (Adiabatic Calorimetry):

  • A known mass of the this compound sample is placed in a sample vessel within an adiabatic calorimeter.

  • The calorimeter is cooled to a temperature near absolute zero (typically using liquid helium).

  • A known amount of electrical energy is supplied to the sample, causing a small increase in temperature.

  • The temperature change is measured precisely. The heat capacity at that temperature is calculated from the energy input and the temperature rise.

  • This process is repeated in small increments to obtain the heat capacity as a function of temperature.

2. Calculation of Standard Entropy:

  • The entropy at a given temperature (T) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T.

  • For the solid phase, the entropy is calculated by integrating Cp(solid)/T from 0 K to the melting point.

  • The entropy of fusion (ΔfusS°) is calculated from the enthalpy of fusion (ΔfusH°), measured at the melting point, divided by the melting temperature.

  • For the liquid phase, the entropy is the sum of the entropy at the melting point and the integral of Cp(liquid)/T from the melting point to the boiling point.

  • The entropy of vaporization (ΔvapS°) is calculated from the enthalpy of vaporization (ΔvapH°), measured at the boiling point, divided by the boiling temperature.

  • For the gas phase, the entropy at standard conditions (298.15 K) is the sum of the entropy at the boiling point and the integral of Cp(gas)/T from the boiling point to 298.15 K.

Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the key thermochemical properties of this compound.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_data Primary Experimental Data cluster_calc Calculated Thermochemical Properties sample This compound Sample bomb_cal Bomb Calorimetry sample->bomb_cal Combustion adiabatic_cal Adiabatic Calorimetry sample->adiabatic_cal Heat Capacity Measurement delta_T Corrected Temperature Change (ΔT) bomb_cal->delta_T cp_vs_t Heat Capacity vs. Temperature (Cp(T)) adiabatic_cal->cp_vs_t delta_cH Enthalpy of Combustion (ΔcH°) delta_T->delta_cH Calculation entropy Standard Entropy (S°) cp_vs_t->entropy Integration of Cp/T dT delta_fH Enthalpy of Formation (ΔfH°) delta_cH->delta_fH Hess's Law delta_fG Gibbs Free Energy of Formation (ΔfG°) delta_fH->delta_fG entropy->delta_fG ΔG = ΔH - TΔS

Caption: Workflow for determining thermochemical properties.

References

Reaction Mechanisms of 2-Methyl-1,3-pentadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-pentadiene is a conjugated diene that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two conjugated double bonds, making it susceptible to a variety of addition reactions. This technical guide provides a comprehensive overview of the principal reaction mechanisms involving this compound, with a focus on cycloaddition, electrophilic addition, and polymerization reactions. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, polymer science, and drug development.

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound, as an electron-rich diene, readily participates in Diels-Alder reactions with electron-poor dienophiles, such as maleic anhydride (B1165640).

Mechanism, Regioselectivity, and Stereochemistry

The reaction proceeds through a concerted mechanism, involving a single cyclic transition state. The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene like this compound is governed by the electronic effects of the substituents. The methyl group at the 2-position of the diene is an electron-donating group, which increases the electron density at C1. Consequently, the reaction with an unsymmetrical dienophile will favor the formation of the "para" or "ortho" regioisomer, depending on the dienophile's substituents. In the case of maleic anhydride, a symmetrical dienophile, only one regioisomer is possible.

The stereochemistry of the Diels-Alder reaction is highly specific. The reaction is suprafacial with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. The reaction also typically favors the formation of the endo product due to secondary orbital interactions in the transition state.

Logical Relationship of Diels-Alder Reaction

Diels_Alder Diene This compound TransitionState Cyclic Transition State (Endo favored) Diene->TransitionState Dienophile Maleic Anhydride Dienophile->TransitionState Product 4-Methyl-5-methylenecyclohex-4-ene-1,2-dicarboxylic anhydride TransitionState->Product [4+2] Cycloaddition

Caption: Diels-Alder reaction pathway.

Experimental Protocol: Synthesis of 4-Methyl-5-methylenecyclohex-4-ene-1,2-dicarboxylic anhydride

The following is a representative protocol for the Diels-Alder reaction of a substituted diene with maleic anhydride, adapted for this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in toluene.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of toluene and hexane to obtain the pure Diels-Alder adduct.

Quantitative Data
Reactant 1Reactant 2ProductExpected Yield
This compoundMaleic Anhydride4-Methyl-5-methylenecyclohex-4-ene-1,2-dicarboxylic anhydride> 90% (estimated)

Electrophilic Addition Reactions

Conjugated dienes undergo electrophilic addition with reagents such as hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂). The reaction proceeds via a resonance-stabilized allylic carbocation intermediate, leading to the formation of both 1,2- and 1,4-addition products.

Mechanism: 1,2- vs. 1,4-Addition

The addition of an electrophile (E⁺) to this compound can occur at either of the two double bonds. Protonation at C1 leads to the formation of a more stable tertiary allylic carbocation, which is resonance-stabilized. The subsequent attack of the nucleophile (Nu⁻) can occur at either C2 (leading to the 1,2-adduct) or C4 (leading to the 1,4-adduct).

The ratio of the 1,2- and 1,4-addition products is dependent on the reaction conditions.

  • Kinetic Control: At low temperatures, the reaction is irreversible, and the major product is the one that is formed faster, which is typically the 1,2-adduct. This is because the nucleophile attacks the carbon atom of the allylic cation that bears the greater positive charge density.

  • Thermodynamic Control: At higher temperatures, the reaction is reversible, and the major product is the more stable one. The relative stability of the final products depends on the substitution pattern of the double bond.

Electrophilic Addition Workflow

Electrophilic_Addition Start This compound + E-Nu Intermediate Tertiary Allylic Carbocation (Resonance Stabilized) Start->Intermediate Protonation at C1 Product_12 1,2-Adduct (Kinetic Product) Intermediate->Product_12 Nu⁻ attack at C2 (Low Temp) Product_14 1,4-Adduct (Thermodynamic Product) Intermediate->Product_14 Nu⁻ attack at C4 (High Temp)

Caption: Kinetic vs. Thermodynamic control.

Experimental Protocol: Hydrobromination of this compound

The following is a general procedure for the hydrobromination of a conjugated diene.

Materials:

  • This compound

  • Hydrogen bromide (HBr) in acetic acid or as a gas

  • Inert solvent (e.g., pentane (B18724) or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • Dissolve this compound (1.0 eq) in an inert solvent in a round-bottom flask.

  • Cool the solution to the desired temperature (e.g., -78 °C for kinetic control or room temperature for thermodynamic control) using an appropriate cooling bath.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, quench with a cold, dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The product ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

Quantitative Data

Direct quantitative data for the electrophilic addition to this compound is limited. However, based on the principles of carbocation stability and studies on analogous dienes like isoprene, the following outcomes can be predicted.[2] The addition of HBr is expected to proceed through the more stable tertiary allylic carbocation.

Reaction ConditionMajor ProductMinor Product
Low Temperature (Kinetic Control)4-Bromo-4-methyl-2-pentene (1,2-adduct)4-Bromo-2-methyl-2-pentene (1,4-adduct)
High Temperature (Thermodynamic Control)4-Bromo-2-methyl-2-pentene (1,4-adduct)4-Bromo-4-methyl-2-pentene (1,2-adduct)

Polymerization Reactions

This compound can undergo polymerization through various mechanisms, including Ziegler-Natta, anionic, and cationic polymerization, to yield polymers with different microstructures and properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium or neodymium compounds, are effective for the stereospecific polymerization of this compound. The choice of catalyst and reaction conditions can control the polymer's microstructure (cis-1,4, trans-1,4, isotactic, syndiotactic). For instance, (E)-2-methyl-1,3-pentadiene can be polymerized to highly stereoregular cis-1,4 polymers.[3] A heterogeneous neodymium catalyst tends to produce an isotactic cis-1,4 polymer, while a homogeneous one can yield a syndiotactic cis-1,4 polymer.[3]

Ziegler-Natta Polymerization Schematic

ZN_Polymerization Monomer This compound Active_Site Active Catalyst Site Monomer->Active_Site Coordination Catalyst Ziegler-Natta Catalyst (e.g., Nd or Ti based) Catalyst->Active_Site Activation Polymer Poly(this compound) (e.g., cis-1,4 isotactic) Active_Site->Polymer Chain Propagation

Caption: Ziegler-Natta polymerization process.

Anionic and Cationic Polymerization

Anionic polymerization of this compound, typically initiated by organolithium compounds, can also be used to produce polymers with controlled molecular weights and narrow molecular weight distributions. Cationic polymerization, often initiated by Lewis acids, can also be employed, though it may be more prone to side reactions such as cross-linking.

Experimental Protocol: Ziegler-Natta Polymerization of (E)-2-Methyl-1,3-pentadiene

The following is a general procedure for the polymerization of a diene using a neodymium-based Ziegler-Natta catalyst.[4]

Materials:

  • (E)-2-Methyl-1,3-pentadiene (purified and dried)

  • Neodymium(III) versatate (NdV₃) solution

  • Diisobutylaluminium hydride (DIBAH) solution

  • Dichlorodimethylsilane (Me₂SiCl₂) solution

  • Anhydrous cyclohexane (B81311) (solvent)

  • Methanol (B129727) (for termination)

  • Antioxidant (e.g., Irganox 1076)

Procedure:

  • All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a nitrogen-purged, oven-dried glass reactor, prepare the catalyst system by adding the components in the following order to cyclohexane: DIBAH, NdV₃, and Me₂SiCl₂.

  • Age the catalyst system at room temperature for 30 minutes.

  • In a separate reactor, add the monomer and additional cyclohexane.

  • Heat the monomer solution to the desired polymerization temperature (e.g., 50-70 °C) with stirring.

  • Introduce the aged catalyst system into the reactor to initiate polymerization.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid.

  • Precipitate the polymer in an excess of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Quantitative Data on Polymer Properties

The properties of poly(this compound) are highly dependent on the catalyst system and polymerization conditions.

Catalyst SystemMonomerPolymer MicrostructureMolecular Weight (Mn)PDI (Mw/Mn)
Heterogeneous Nd-based(E)-2-Methyl-1,3-pentadienecis-1,4 isotactic[3]Controllable-
Homogeneous Nd-based(E)-2-Methyl-1,3-pentadienecis-1,4 syndiotactic[3]Controllable-
TiCl₄-AlR₃trans-2-Methyl-1,3-pentadienecis-1,4 crystalline[3]--
Ti(OR)₄-VCl₃-AlR₃trans-2-Methyl-1,3-pentadienetrans-1,4 crystalline[3]--
n-BuLi(E)-1,3-Pentadiene*1,4- and 1,2-additionPredicted≤ 1.15[3]

*Data for 1,3-pentadiene (B166810) is provided as an analogue for anionic polymerization.

Conclusion

This compound exhibits a rich and varied reactivity, making it a valuable monomer and intermediate in organic synthesis. Its participation in Diels-Alder reactions provides a straightforward route to functionalized six-membered rings. Electrophilic additions to this diene are governed by the principles of kinetic and thermodynamic control, leading to different products depending on the reaction conditions. Furthermore, this compound can be polymerized using various catalytic systems to produce polymers with controlled stereochemistry and properties. This guide has provided a detailed overview of these key reaction mechanisms, including theoretical principles, experimental protocols, and expected outcomes, to aid researchers in the effective utilization of this versatile chemical compound.

References

Commercial Availability and Applications of 2-Methyl-1,3-pentadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 2-Methyl-1,3-pentadiene, a versatile diene in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, primarily in research and laboratory quantities. The compound is typically offered as a mixture of cis and trans isomers. For specific isomer requirements, it is advisable to contact suppliers directly. While bulk quantities for industrial applications may be available, they are generally not advertised and require direct inquiry.

Below is a summary of prominent suppliers of this compound. Please note that pricing is subject to change and is often dependent on the quantity and purity of the product.

SupplierProduct Name(s)CAS Number(s)PurityAvailable Quantities
Biosynth trans-2-Methyl-1,3-pentadiene926-54-5≥90%100mg, 250mg, 500mg, 1g, 2g
CymitQuimica trans-2-Methyl-1,3-pentadiene926-54-590% Min100mg, 250mg, 500mg, 1g, 2g
BOC Sciences trans-2-Methyl-1,3-pentadiene926-54-5InquireInquire
Prasol Chemicals This compound mixture/ 2-MPDNot specifiedCommercial GradeInquire
Sigma-Aldrich 3-Methyl-1,3-pentadiene, mixture of cis and trans4549-74-098%5g
Echemi (3E)-2-Methyl-1,3-pentadiene926-54-5InquireInquire

Note: Pricing for research quantities can range from approximately €200 for 100mg to over €1,000 for 2g.[1] Bulk pricing is typically available upon request from the manufacturers and distributors.

Synthesis of this compound

A common method for the preparation of this compound involves a two-step dehydration of 2-methyl-2,4-pentanediol.[2] This process is designed to improve the yield and selectivity for the desired product over its isomer, 4-methyl-1,3-pentadiene.[2]

Experimental Protocol: Two-Step Dehydration Synthesis

Step 1: Synthesis of 4-methyl-4-penten-2-ol (B1580817)

  • Apparatus Setup: A 500ml three-necked flask is equipped with a stirring mechanism (e.g., magnetic stirrer), a thorn-shaped fractionating column, a condenser, and a receiving flask.

  • Reaction Mixture: To the flask, add 300g of 2-methyl-2,4-pentanediol and 3g of a montmorillonite-supported ferric chloride catalyst (mass ratio of ferric chloride to montmorillonite (B579905) between 0.05:1 and 0.5:1).[2]

  • Reaction Conditions: The mixture is heated to a temperature of 110-140 °C with continuous stirring.[2]

  • Product Collection: The product, 4-methyl-4-penten-2-ol, is distilled out of the reaction mixture as it is formed and collected in the receiving flask.

  • Analysis: The purity of the collected 4-methyl-4-penten-2-ol can be analyzed by gas chromatography, with expected purity exceeding 90%.

Step 2: Synthesis of this compound

  • Apparatus Setup: The same apparatus as in Step 1 is used.

  • Reaction Mixture: The 500ml three-necked flask is charged with 300g of the 4-methyl-4-penten-2-ol produced in Step 1 and 6g of a catalyst mixture of potassium bisulfate and citric acid (mass ratio 1:2).[2]

  • Reaction Conditions: The reaction is carried out at a temperature of 120-150 °C with stirring.[2]

  • Product Collection: this compound is distilled from the reaction mixture as it is formed.

  • Analysis and Yield: The final product's purity is determined by gas chromatography, with an expected purity of over 92%. The overall yield for this two-step process is reported to be over 80%.[2]

G Synthesis Workflow of this compound cluster_0 Step 1: First Dehydration cluster_1 Step 2: Second Dehydration 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol Reaction1 110-140 °C Distillation 2-Methyl-2,4-pentanediol->Reaction1 Catalyst1 FeCl3 on Montmorillonite Catalyst1->Reaction1 4-Methyl-4-penten-2-ol 4-Methyl-4-penten-2-ol Reaction1->4-Methyl-4-penten-2-ol Reaction2 120-150 °C Distillation 4-Methyl-4-penten-2-ol->Reaction2 Catalyst2 Potassium Bisulfate & Citric Acid Catalyst2->Reaction2 This compound This compound Reaction2->this compound G Polymerization Workflow of this compound Monomer This compound Polymerization Polymerization in Anhydrous Solvent Monomer->Polymerization Catalyst Neodymium-based Catalyst System Catalyst->Polymerization Termination Termination with Methanol/HCl Polymerization->Termination Isolation Precipitation, Washing, and Drying Termination->Isolation Polymer Poly(this compound) Isolation->Polymer G Diels-Alder Reaction of this compound Diene This compound Reaction [4+2] Cycloaddition (Heat) Diene->Reaction Dienophile Dienophile (e.g., N-ethylmaleimide) Dienophile->Reaction Adduct Cyclohexene Derivative (Diels-Alder Adduct) Reaction->Adduct

References

historical context of 2-Methyl-1,3-pentadiene discovery and use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-pentadiene, a conjugated diene, holds a significant position in the landscape of industrial organic synthesis, primarily as a key intermediate in the production of fine chemicals, most notably in the fragrance industry. This technical guide provides a comprehensive overview of the historical context of its discovery and use, detailed experimental protocols for its synthesis and subsequent reactions, and a summary of its key physicochemical and spectroscopic properties. While the precise moment of its initial discovery is not clearly documented in readily available historical records, its emergence is intrinsically linked to the broader advancements in the chemistry of dienes and terpenes during the late 19th and early 20th centuries. This document aims to serve as a valuable resource for professionals in research and development by consolidating historical context with practical, technical data.

Historical Context: The Dawn of Diene Chemistry

The discovery and understanding of this compound are deeply rooted in the foundational work on conjugated dienes and terpenes. While a specific individual or date for the first synthesis of this compound is not prominently recorded, the scientific groundwork was laid by pioneering chemists of the late 19th and early 20th centuries.

The work of Russian chemist Vladimir Nikolaevich Ipatieff was instrumental in developing methods for the dehydration of alcohols to form alkenes, a fundamental reaction pathway for the synthesis of dienes. His research on catalysis provided the chemical community with the tools to explore the synthesis of a wide array of unsaturated hydrocarbons.

Simultaneously, the field of terpene chemistry was burgeoning, thanks to the efforts of scientists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds. Terpenes, which are often composed of isoprene (B109036) (2-methyl-1,3-butadiene) units, are structurally related to this compound. The elucidation of the "isoprene rule" by Wallach and later the "biogenetic isoprene rule" by Leopold Ruzicka provided a framework for understanding the structure and synthesis of these compounds. It is highly probable that this compound was first synthesized and characterized during this era of intense investigation into the chemistry of terpenes and related conjugated dienes.

Modern Synthesis and Industrial Use

Today, this compound is primarily synthesized on an industrial scale through the dehydration of 2-methyl-2,4-pentanediol. This precursor is commercially produced via the hydrogenation of diacetone alcohol.

The most significant industrial application of this compound is as a starting material for the synthesis of the fragrance ingredient Ligustral® (also known as Triplal®). This is achieved through a Diels-Alder reaction with acrolein, a classic example of a [4+2] cycloaddition. Ligustral possesses a strong, fresh, green, and aldehydic odor, making it a valuable component in perfumes, soaps, detergents, and other scented products.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀[1]
Molecular Weight 82.14 g/mol [1]
CAS Number 1118-58-7[1]
Appearance Colorless liquid[2]
Density 0.719 g/cm³[3]
Boiling Point 75-77 °C[4]
Melting Point -94.9 °C[4]
Flash Point -8 °C[4]
Refractive Index 1.446[3]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Spectroscopic DataKey FeaturesReference
¹H NMR Signals corresponding to vinyl and methyl protons.[5]
¹³C NMR Resonances for sp² and sp³ hybridized carbon atoms.[5]
IR Spectroscopy Characteristic peaks for C=C stretching of the conjugated diene system and C-H stretching.[6]
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.[1]

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Methyl-2,4-pentanediol

This method is a common industrial and laboratory-scale procedure for the preparation of this compound.

Materials:

  • 2-Methyl-2,4-pentanediol

  • Weakly acidic catalyst (e.g., iodine, potassium bisulfate, or an acidic ion-exchange resin)

  • Distillation apparatus

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Charge the round-bottom flask with 2-methyl-2,4-pentanediol and a catalytic amount of the chosen acidic catalyst.

  • Heat the mixture gently. The dehydration reaction will commence, producing a mixture of this compound, its isomer 4-methyl-1,3-pentadiene, and water.

  • The lower-boiling products (the dienes and water) will distill over.

  • Collect the distillate in the receiving flask.

  • Separate the organic layer from the aqueous layer.

  • The organic layer can be further purified by fractional distillation to isolate this compound.

Note: The reaction conditions, particularly the choice of catalyst and temperature, can influence the ratio of the isomeric diene products.

Synthesis of Ligustral via Diels-Alder Reaction

This cycloaddition reaction is the primary industrial route to this important fragrance component.

Materials:

  • This compound

  • Acrolein (dienophile)

  • Reaction vessel suitable for elevated temperature and pressure (autoclave)

  • Solvent (optional, the reaction can be run neat)

Procedure:

  • Charge the reaction vessel with this compound.

  • Slowly add acrolein to the reaction vessel. The reaction is exothermic and may require cooling to control the temperature.

  • Seal the reaction vessel and heat to the desired reaction temperature (typically in the range of 100-200°C).

  • Maintain the reaction at this temperature for a specified period to ensure complete conversion.

  • After the reaction is complete, cool the vessel to room temperature.

  • The crude product, a mixture of cis- and trans-isomers of 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (Ligustral), can be purified by vacuum distillation.

Visualizing Reaction Pathways

To better illustrate the chemical transformations described, the following diagrams are provided in the DOT language for use with Graphviz.

synthesis_of_2_methyl_1_3_pentadiene 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol This compound This compound 2-Methyl-2,4-pentanediol->this compound  Dehydration (-H₂O) (Acid Catalyst)

Caption: Synthesis of this compound.

diels_alder_reaction This compound This compound Ligustral Ligustral This compound->Ligustral  Diels-Alder Reaction [4+2] Cycloaddition Acrolein Acrolein Acrolein->Ligustral

Caption: Diels-Alder synthesis of Ligustral.

Conclusion

This compound serves as a compelling example of a specialty chemical whose historical origins are intertwined with the foundational discoveries in organic chemistry, yet whose modern applications are highly specific and industrially significant. While the exact details of its initial discovery remain to be definitively unearthed, its role as a precursor in the fragrance industry is well-established and continues to be of commercial importance. The synthetic pathways detailed in this guide, along with the comprehensive physicochemical and spectroscopic data, provide a solid foundation for researchers and professionals working with this versatile conjugated diene. Further research into historical chemical archives may yet shed more light on the earliest days of this compound's history.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,3-pentadiene is a conjugated diene monomer that can be polymerized to yield elastomers with a variety of microstructures and properties. The control over the polymer's stereochemistry is crucial as it dictates the final material characteristics, such as crystallinity, thermal properties, and mechanical strength. This document provides detailed application notes and experimental protocols for the primary techniques used in the polymerization of this compound: Ziegler-Natta, anionic, cationic, and radical polymerization.

The polymerization of conjugated dienes like this compound can result in several microstructures due to addition at the 1,2-, 3,4-, and 1,4-positions. The 1,4-addition leads to the formation of cis-1,4 and trans-1,4 isomers.[1] The choice of polymerization technique and catalyst system is paramount in selectively producing a desired microstructure.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on transition metals from Group IV-VIII in combination with an organoaluminum co-catalyst, are highly effective for the stereospecific polymerization of dienes.[2][3][4] For this compound, neodymium and titanium-based catalysts have been successfully employed to synthesize highly stereoregular polymers.[5] These systems can yield crystalline polymers with high cis-1,4 or trans-1,4 content.[5]

Data Presentation: Ziegler-Natta Polymerization of this compound
Catalyst SystemCo-catalystSolventTemp. (°C)Polymer MicrostructureReference
Nd(OCOC₇H₁₅)₃AlEt₂Cl / Al(iBu)₃Heptane (B126788)2098-99% cis-1,4, isotactic[5]
TiCl₄AlR₃Not specifiedNot specifiedCrystalline cis-1,4[5]
Ti(OR)₄-VCl₃AlR₃Not specifiedNot specifiedCrystalline trans-1,4[5]
CpTiCl₃MAONot specifiedRoom Temp.cis-1,4 isotactic[5]

Note: "R" represents an alkyl group. MAO stands for Methylaluminoxane.

Experimental Protocol: Synthesis of cis-1,4-poly(this compound) using a Neodymium Catalyst

This protocol is based on the system AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃.[5]

Materials:

  • (E)-2-Methyl-1,3-pentadiene (monomer), purified by distillation.

  • Heptane (solvent), dried over molecular sieves.

  • Neodymium(III) versatate (Nd(OCOC₇H₁₅)₃).

  • Diethylaluminum chloride (AlEt₂Cl).

  • Triisobutylaluminum (B85569) (Al(iBu)₃).

  • Nitrogen gas (high purity).

  • Methanol (B129727) (for termination).

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol).

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: Add the desired amount of dried heptane and purified this compound to the reactor via syringe under a nitrogen atmosphere.

  • Catalyst Preparation (Aging):

    • In a separate Schlenk flask under nitrogen, dissolve the neodymium(III) versatate in a small amount of heptane.

    • Add the diethylaluminum chloride (AlEt₂Cl) and stir for a specified aging time at room temperature.

    • Finally, add the triisobutylaluminum (Al(iBu)₃) to complete the catalyst system. The molar ratio of components is critical for catalyst activity and stereoselectivity.

  • Polymerization:

    • Transfer the prepared catalyst solution to the reactor containing the monomer and solvent.

    • Maintain the reaction temperature at 20°C using a thermostatic bath.

    • Allow the polymerization to proceed for the desired time (e.g., several hours), monitoring the viscosity of the solution.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a small amount of methanol containing an antioxidant.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: The polymer's microstructure can be determined using ¹H and ¹³C NMR spectroscopy. Molecular weight and polydispersity can be analyzed by Gel Permeation Chromatography (GPC).

Anionic Polymerization

Anionic polymerization, often initiated by organolithium compounds like n-butyllithium (n-BuLi), is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions (living polymerization).[5][6] This method allows for the synthesis of block copolymers by sequential monomer addition.[5][6] For pentadiene monomers, the microstructure is highly dependent on the solvent used. Nonpolar solvents generally favor 1,4-addition, while polar solvents increase the proportion of 1,2- and 3,4-addition.

Data Presentation: Anionic Polymerization of Pentadiene Derivatives
InitiatorSolventAdditiveTemp. (°C)Polymer Microstructure (for Pentadiene)PDI (Đ)Reference
n-BuLiTolueneNoneNot specified1,4- and 1,2-addition≤ 1.15 (for E-isomer)[6]
n-BuLiTolueneTHFNot specified1,4- and 1,2-addition1.16 (for Z-isomer)[6]
n-BuLiCyclohexane (B81311)NoneNot specifiedPredominantly 1,4-addition≤ 1.17[5]
Experimental Protocol: Anionic Polymerization of this compound

Materials:

  • This compound, purified by distillation from a drying agent (e.g., CaH₂).

  • Cyclohexane (solvent), purified by passing through activated alumina (B75360) columns.

  • n-Butyllithium (n-BuLi) solution in hexane.

  • Methanol (terminating agent).

  • Nitrogen or Argon gas (high purity).

Procedure:

  • Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer is assembled and purged with high-purity inert gas (Argon or Nitrogen).

  • Solvent and Monomer Charging: Purified cyclohexane is transferred to the reactor, followed by the purified this compound monomer via syringe. The system is brought to the desired polymerization temperature (e.g., 40-50°C).

  • Initiation: The calculated amount of n-BuLi initiator is injected into the reactor to start the polymerization. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.

  • Propagation: The reaction is allowed to proceed for a predetermined time to achieve the target molecular weight. The living nature of the polymerization means that the molecular weight increases linearly with conversion.

  • Termination: The polymerization is terminated by adding degassed methanol to the reactor, which protonates the living carbanionic chain ends.

  • Polymer Isolation: The polymer is recovered by precipitation in a non-solvent like methanol, followed by filtration and drying in a vacuum oven.

  • Characterization: The polymer is characterized by GPC for molecular weight and PDI, and by NMR for microstructure analysis.

Cationic Polymerization

Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids, which generate a carbocationic active center.[7][8] Monomers suitable for cationic polymerization must be capable of forming stable carbocations.[8] this compound, with its electron-donating methyl group, is susceptible to cationic attack. However, the high reactivity of the carbocationic intermediates can lead to side reactions like chain transfer and termination, making it challenging to achieve high molecular weights and controlled structures.[5]

Experimental Protocol: General Procedure for Cationic Polymerization

Materials:

  • This compound monomer, rigorously purified and dried.

  • A non-polar solvent such as dichloromethane (B109758) or hexane, dried.

  • A Lewis acid initiator (e.g., BF₃, AlCl₃, TiCl₄).

  • A co-initiator (e.g., water or an alcohol, if required).

  • Methanol or ammonia (B1221849) for termination.

  • Inert gas supply.

Procedure:

  • Reactor Setup: A dry, inert-atmosphere reactor is required, often operated at low temperatures to suppress side reactions.

  • Reagent Addition: The chilled solvent and monomer are added to the reactor under an inert atmosphere.

  • Initiation: The Lewis acid initiator (and co-initiator, if needed) is added to the stirred solution. Polymerization is often rapid and highly exothermic, requiring efficient cooling.

  • Propagation: The reaction proceeds via the addition of monomer units to the growing carbocationic chain end.[8]

  • Termination: The reaction is quenched by adding a nucleophilic agent like methanol or an amine solution.

  • Purification: The polymer is isolated by precipitation, washed to remove catalyst residues, and dried under vacuum.

Radical Polymerization

Radical polymerization is a versatile technique that can be applied to a wide range of vinyl monomers.[9] However, for conjugated dienes, it typically offers less control over the polymer microstructure compared to Ziegler-Natta or anionic methods. The polymerization of sterically hindered dienes via radical mechanisms can be challenging due to unfavorable termination reactions, though techniques like using coordination nanochannels have shown success for similar monomers like 2,3-dimethyl-1,3-butadiene (B165502).[10][11]

Experimental Protocol: General Procedure for Radical Polymerization

Materials:

  • This compound monomer.

  • A radical initiator (e.g., AIBN - azobisisobutyronitrile, or BPO - benzoyl peroxide).

  • Solvent (e.g., toluene, benzene), if performing solution polymerization.

  • Inert gas supply.

Procedure:

  • Preparation: The monomer (and solvent, if used) is placed in a reaction vessel. The initiator is added.

  • Degassing: The mixture is thoroughly degassed to remove oxygen, which inhibits radical polymerization. This is typically done by several freeze-pump-thaw cycles.

  • Initiation/Polymerization: The sealed reaction vessel is heated in a thermostatic bath to a temperature that causes the thermal decomposition of the initiator (e.g., 60-80°C for AIBN).

  • Propagation: The polymerization is allowed to proceed for several hours.

  • Termination and Isolation: The reaction is cooled to stop the polymerization. The polymer is then isolated, typically by precipitation in a non-solvent (e.g., methanol), and dried under vacuum.

Visualizations

General Experimental Workflow for Diene Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Work-up cluster_analysis Analysis p1 Reactor Drying & Inert Atmosphere Purge p3 Charge Reactor with Solvent & Monomer p1->p3 p2 Monomer & Solvent Purification p2->p3 p4 Add Initiator/ Catalyst System p3->p4 p5 Control Temperature & Reaction Time p4->p5 p6 Terminate Reaction p5->p6 p7 Precipitate Polymer in Non-Solvent p6->p7 p8 Filter & Wash Polymer p7->p8 p9 Dry Polymer (Vacuum Oven) p8->p9 p10 Characterization (NMR, GPC, DSC) p9->p10 G cluster_additions Modes of Addition cluster_isomers Resulting Microstructures monomer This compound a14 1,4-Addition monomer->a14 a12 1,2-Addition monomer->a12 a34 3,4-Addition monomer->a34 cis14 cis-1,4 a14->cis14 trans14 trans-1,4 a14->trans14 iso12 1,2-Isotactic a12->iso12 syndio12 1,2-Syndiotactic a12->syndio12 atactic12 1,2-Atactic a12->atactic12 s34 3,4-Structure a34->s34 G cluster_methods Select Polymerization Technique cluster_features Key Features & Outcomes start Polymerization of This compound ziegler Ziegler-Natta start->ziegler anionic Anionic start->anionic cationic Cationic start->cationic radical Radical start->radical z_feat High Stereocontrol (cis/trans) Crystalline Polymers ziegler->z_feat Initiator: Ti/Nd Halides + Organoaluminum a_feat Living Polymerization Narrow PDI Block Copolymers anionic->a_feat Initiator: Organolithium (e.g., n-BuLi) c_feat Fast, Exothermic Side Reactions Control is Difficult cationic->c_feat Initiator: Lewis/Protic Acids (e.g., BF3, H+) r_feat Less Stereocontrol Broad PDI Tolerant to Impurities radical->r_feat Initiator: Peroxides, AIBN

References

Application Notes and Protocols for the Quantification of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-1,3-pentadiene in various matrices. The primary analytical techniques covered are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID), employing different sample introduction methods suitable for volatile organic compounds (VOCs).

Introduction

This compound is a volatile hydrocarbon that is of interest in various fields, including atmospheric chemistry, industrial synthesis, and as a potential impurity in pharmaceutical products. Accurate and robust analytical methods are crucial for its quantification to ensure product quality, process control, and for research purposes. Gas chromatography is the premier technique for the analysis of such volatile compounds, offering high-resolution separation. Coupling GC with Mass Spectrometry provides definitive identification and quantification, while a Flame Ionization Detector offers high sensitivity for hydrocarbons.

Analytical Methodologies Overview

The choice of the analytical method largely depends on the sample matrix and the required sensitivity. For the analysis of this compound, the following methods are recommended:

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): Ideal for the analysis of volatile compounds in solid or liquid samples. This technique minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample.

  • Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): A highly sensitive method for the determination of VOCs in water or other liquid samples. It involves purging the sample with an inert gas to extract the analytes, which are then trapped and concentrated before being introduced into the GC-MS system.

  • Direct Injection Gas Chromatography-Flame Ionization Detection (GC-FID): A straightforward method for liquid samples where this compound is present at higher concentrations and the matrix is relatively clean. GC-FID is robust and provides excellent quantitation for hydrocarbons.

Application Note 1: Quantification of this compound in Liquid Samples by Static Headspace GC-MS

This method is suitable for the determination of this compound in various liquid matrices such as residual solvents in pharmaceuticals, reaction mixtures, and environmental water samples.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the liquid sample into a 20 mL headspace vial.

  • If necessary, add a matrix modifier (e.g., a salt solution to increase the vapor pressure of the analyte).

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., Toluene-d8) to each vial.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

2. Instrumentation: Headspace Autosampler and GC-MS System

  • Headspace Autosampler Parameters:

    • Vial Oven Temperature: 80 - 120 °C (optimization may be required)

    • Vial Equilibration Time: 15 - 30 minutes

    • Loop Temperature: 90 - 130 °C

    • Transfer Line Temperature: 100 - 140 °C

    • Injection Volume: 1 mL (from the headspace)

  • GC-MS Parameters:

    • GC System: Agilent, Shimadzu, Thermo Fisher, or equivalent

    • Column: A non-polar column such as DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Injector: Split/Splitless Inlet

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 2 minutes at 200 °C

    • MS System: Quadrupole, Ion Trap, or TOF Mass Analyzer

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan m/z 35 - 350

    • Solvent Delay: 2 minutes

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Target ions for this compound (C6H10, MW: 82.14 g/mol ) would include m/z 82, 67, and 54.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of a certified this compound standard into a blank matrix.

  • Process the calibration standards using the same headspace procedure as the samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Workflow Diagram

HS-GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Liquid or Solid Sample Vial Place in Headspace Vial Sample->Vial Spike Add Internal Standard Vial->Spike Seal Seal Vial Spike->Seal Heat Heat and Equilibrate Seal->Heat Inject Inject Headspace Vapor Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HS-GC-MS analysis of this compound.

Application Note 2: Ultra-Trace Quantification of this compound in Water by Purge and Trap GC-MS

This method is designed for high-sensitivity analysis of this compound in aqueous samples, such as drinking water or wastewater, where very low detection limits are required.

Experimental Protocol

1. Sample Preparation:

  • Collect water samples in 40 mL vials with PTFE-lined septa, ensuring no headspace.

  • If required, add a dechlorinating agent (e.g., sodium thiosulfate) at the time of collection.

  • Spike the sample with an internal standard solution just before analysis.

2. Instrumentation: Purge and Trap System and GC-MS

  • Purge and Trap System Parameters:

    • Sample Volume: 5 - 25 mL

    • Purge Gas: Helium or Nitrogen

    • Purge Flow: 40 mL/min

    • Purge Time: 11 minutes

    • Trap: VOCARB 3000 or similar

    • Desorb Temperature: 250 °C

    • Desorb Time: 2 minutes

    • Bake Temperature: 270 °C

    • Bake Time: 8 minutes

  • GC-MS Parameters:

    • GC System and Column: Same as in Application Note 1.

    • Injector: The transfer line from the purge and trap system is directly connected to the GC column.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 35 °C, hold for 3 minutes

      • Ramp: 12 °C/min to 220 °C

      • Hold: 2 minutes at 220 °C

    • MS System: Same as in Application Note 1, with data acquisition in SIM mode for best sensitivity.

3. Calibration and Quantification:

  • Prepare aqueous calibration standards by diluting a methanolic stock solution of this compound in reagent-free water.

  • Analyze the standards using the same purge and trap method.

  • Construct a calibration curve and quantify the analyte in samples as described in Application Note 1.

Workflow Diagram

P&T-GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample Spike Add Internal Standard Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Trap Volatiles Purge->Trap Desorb Thermally Desorb Trap->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for P&T-GC-MS analysis of this compound.

Application Note 3: Analysis of this compound by Direct Injection GC-FID

This method is suitable for the analysis of this compound in relatively clean liquid samples where the concentration is expected to be in the parts-per-million (ppm) range or higher.

Experimental Protocol

1. Sample Preparation:

  • Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to bring the concentration of this compound into the linear range of the instrument.

  • Add an internal standard (e.g., n-heptane) to the diluted sample.

  • Transfer the final solution to a 2 mL autosampler vial.

2. Instrumentation: GC-FID System

  • GC System: Agilent, Shimadzu, or equivalent, equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column, such as a DB-1 or HP-1 (30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Injector: Split/Splitless Inlet

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium or Hydrogen, at a constant flow.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 275 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent used for sample dilution.

  • Add the internal standard to each calibration standard.

  • Analyze the standards and samples by GC-FID.

  • Generate a calibration curve based on the peak area ratios and calculate the concentration of this compound in the samples.

Logical Relationship Diagram

Direct Injection GC-FID Analysis Logic Sample Liquid Sample Dilution Dilution with Solvent Sample->Dilution IS Internal Standard Addition Dilution->IS Injection GC Injection IS->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification via Calibration Detection->Quantification

Caption: Logical flow for direct injection GC-FID analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of volatile organic compounds, including dienes, using the described techniques. Specific values for this compound may vary depending on the specific instrumentation and matrix.

ParameterHS-GC-MSP&T-GC-MSDirect Injection GC-FID
Linearity (R²) > 0.995> 0.995> 0.998
Limit of Detection (LOD) 0.1 - 10 ng/L0.01 - 1 ng/L0.1 - 1 mg/L (ppm)
Limit of Quantification (LOQ) 0.5 - 30 ng/L0.05 - 3 ng/L0.5 - 3 mg/L (ppm)
Accuracy (% Recovery) 85 - 115%80 - 120%90 - 110%
Precision (% RSD) < 15%< 20%< 5%

Note: The provided LOD and LOQ values for HS-GC-MS and P&T-GC-MS are based on the analysis of aqueous samples and are presented as concentration in the original sample. For direct injection, the values are typical for the solution injected into the GC.

Conclusion

The choice of the analytical method for the quantification of this compound should be guided by the sample matrix, the expected concentration range, and the required sensitivity. For trace and ultra-trace level analysis in complex matrices, HS-GC-MS and P&T-GC-MS are the methods of choice. For higher concentrations in clean liquid samples, direct injection GC-FID provides a robust and cost-effective solution. Proper method validation is essential to ensure the accuracy and reliability of the results.

Application Notes and Protocols for the Purification of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-Methyl-1,3-pentadiene, a valuable diene in organic synthesis. The protocols outlined below address the common challenge of isomeric impurities, primarily the cis- and trans- isomers of this compound, which are often co-produced during synthesis and are difficult to separate by simple distillation due to their close boiling points.[1]

Two primary purification strategies are presented:

  • Reactive Distillation: An efficient method that combines the final synthesis step with in-situ purification, yielding a high-purity product directly from the reaction mixture.

  • Purification via Diels-Alder Reaction: A classic chemical method for selectively removing conjugated diene isomers.

Additionally, this document includes protocols for the analysis of this compound purity using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data associated with the described purification and analytical methods.

Table 1: Expected Purity and Yield from Purification Techniques

Purification TechniqueKey Reagents/StepsExpected Purity (%)Expected Yield (%)Reference
Reactive Distillation4-methyl-4-penten-2-ol (B1580817), oxalic acid, citric acid, fractional distillation>90 - 9282 - 85[2]
Purification via Diels-Alder Reaction & IsomerizationMaleic anhydride (B1165640), Iodine, Azeotropic distillation>99Variable[1]

Yield for the Diels-Alder method is highly dependent on the initial concentration of the desired isomer.

Table 2: Analytical Conditions for Purity Assessment

Analytical MethodColumnMobile Phase/Carrier GasTemperature ProgramDetector
Gas Chromatography (GC)PONA or OV-101 capillary column (50 m x 0.20 mm, 0.50 µm film)Nitrogen or Helium35°C (15 min), ramp 2°C/min to 200°C (10 min)FID
High-Performance Liquid Chromatography (HPLC)Newcrom R1Acetonitrile, Water, Phosphoric AcidIsocraticUV/MS

Experimental Protocols

Protocol 1: Purification by Reactive Distillation

This protocol describes the synthesis of this compound from 4-methyl-4-penten-2-ol, coupled with purification by fractional distillation.[2]

Materials:

  • 4-methyl-4-penten-2-ol

  • Oxalic acid and citric acid mixture (1:1 mass ratio) or Potassium bisulfate and citric acid mixture (1:2 mass ratio)[2]

  • 500 mL three-necked flask

  • Stirring magnet

  • Thorn-shaped fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • To a 500 mL three-necked flask equipped with a stirring magnet, add 300 g of 4-methyl-4-penten-2-ol and 6 g of the chosen acidic catalyst mixture.[2]

  • Connect a thorn-shaped fractionating column, a condenser, and a receiving flask to the three-necked flask.

  • Heat the reaction mixture to 120-150°C while stirring.[2]

  • The product, this compound, will distill out of the reaction mixture as it is formed.[2]

  • Collect the distillate in the receiving flask.

  • The collected product can be analyzed by gas chromatography to confirm its purity, which is expected to be above 90%.[2]

Protocol 2: Purification via Diels-Alder Reaction

This protocol is adapted from established procedures for similar dienes and is designed to remove the trans-isomer of this compound through a Diels-Alder reaction with maleic anhydride.[1]

Materials:

  • Crude this compound containing isomers

  • Maleic anhydride

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Water

  • Iodine (for isomerization)

  • Reaction flask

  • Distillation apparatus

Procedure:

Step 1: Removal of the trans-isomer

  • In a reaction flask, combine the crude this compound mixture with a slight molar excess of maleic anhydride relative to the amount of the trans-isomer present.

  • Add a small amount of hydroquinone (e.g., 0.1% by weight) to inhibit polymerization.[1]

  • Stir the mixture at a temperature between 0°C and 50°C to facilitate the Diels-Alder reaction.[1]

  • After the reaction is complete, perform an azeotropic distillation with water to separate the unreacted isomers (primarily the desired this compound and the cis-isomer) from the maleic anhydride adduct.[1]

Step 2: Isomerization of the cis-isomer

  • Treat the collected mixture of unreacted isomers with a catalytic amount of iodine (e.g., 1% by weight) and allow it to stand at room temperature. This will isomerize the cis-isomer to the trans-isomer.[1]

Step 3: Removal of the newly formed trans-isomer

  • Repeat the Diels-Alder reaction with maleic anhydride as described in Step 1 to remove the newly formed trans-isomer.[1]

  • Perform another azeotropic distillation with water to isolate the highly purified this compound.[1] A purity of over 99% can be achieved with this method.[1]

Mandatory Visualizations

Purification_Workflow cluster_reactive_distillation Protocol 1: Reactive Distillation cluster_diels_alder Protocol 2: Purification via Diels-Alder Reaction rd_start Start with 4-methyl-4-penten-2-ol rd_react React with Acid Catalyst (120-150°C) rd_start->rd_react rd_distill Fractional Distillation rd_react->rd_distill rd_product Pure this compound (>90% Purity) rd_distill->rd_product da_start Crude this compound (with isomers) da_react1 Diels-Alder Reaction with Maleic Anhydride da_start->da_react1 da_distill1 Azeotropic Distillation da_react1->da_distill1 da_isomers Mixture of this compound and cis-isomer da_distill1->da_isomers da_isomerize Isomerization with Iodine da_isomers->da_isomerize da_react2 Second Diels-Alder Reaction da_isomerize->da_react2 da_distill2 Final Azeotropic Distillation da_react2->da_distill2 da_product High-Purity this compound (>99% Purity) da_distill2->da_product

Caption: Comparative workflow of the two primary purification techniques for this compound.

Purity_Analysis_Workflow cluster_gc Gas Chromatography (GC) Analysis cluster_hplc High-Performance Liquid Chromatography (HPLC) Analysis start Purified This compound Sample gc_inject Inject Sample start->gc_inject hplc_inject Inject Sample start->hplc_inject gc_separate Separation on PONA or OV-101 Column gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_result Chromatogram for Purity Assessment gc_detect->gc_result hplc_separate Separation on Newcrom R1 Column hplc_inject->hplc_separate hplc_detect UV/MS Detection hplc_separate->hplc_detect hplc_result Chromatogram for Purity Assessment hplc_detect->hplc_result

Caption: Workflow for the purity analysis of this compound using GC and HPLC.

References

Experimental Protocols for Reactions of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and key reactions of 2-Methyl-1,3-pentadiene, a versatile diene in organic synthesis. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Synthesis of this compound via Two-Step Dehydration

This compound can be synthesized in high yield and purity from 2-methyl-2,4-pentanediol through a two-step dehydration process. This method offers improved selectivity over single-step dehydrations, minimizing the formation of the isomeric 4-methyl-1,3-pentadiene.[1]

Experimental Protocol

Step 1: Synthesis of 4-Methyl-4-penten-2-ol (B1580817)

  • Apparatus Setup: A reactor equipped with a fractional distillation column and a condenser is required.

  • Reaction Mixture: Charge the reactor with 2-methyl-2,4-pentanediol.

  • Catalyst: Introduce a weakly acidic catalyst. A suitable catalyst is ferric chloride supported on montmorillonite, with a mass ratio of (0.05-0.5):1.

  • Reaction Conditions: Heat the mixture to a temperature range of 110-140°C.

  • Product Collection: The product, 4-methyl-4-penten-2-ol, is continuously distilled out as it is formed.

Step 2: Synthesis of this compound

  • Apparatus Setup: A similar reactor setup with a fractional distillation column and condenser is used.

  • Reaction Mixture: The 4-methyl-4-penten-2-ol obtained from Step 1 is used as the starting material.

  • Catalyst: Add a weakly acidic catalyst such as a mixture of potassium bisulfate and citric acid (1:2 mass ratio) or oxalic acid and citric acid (1:1 mass ratio).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 120-150°C.

  • Product Collection: this compound is distilled out as it forms.

  • Analysis: The purity of the collected product can be determined by gas chromatography (GC).

Data Presentation
ParameterValueReference
Step 1 Reaction Temperature 110-140°C[1]
Step 2 Reaction Temperature 120-150°C[1]
Final Product Yield >80%[1]
Product Ratio (this compound : 4-Methyl-1,3-pentadiene) 9:1[1]
Purity by GC >92%

Synthesis Workflow

G cluster_synthesis Synthesis of this compound 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol Step 1: Dehydration Step 1: Dehydration 2-Methyl-2,4-pentanediol->Step 1: Dehydration  Weakly acidic catalyst 110-140°C 4-Methyl-4-penten-2-ol 4-Methyl-4-penten-2-ol Step 1: Dehydration->4-Methyl-4-penten-2-ol Step 2: Dehydration Step 2: Dehydration 4-Methyl-4-penten-2-ol->Step 2: Dehydration  Weakly acidic catalyst 120-150°C This compound This compound Step 2: Dehydration->this compound

Caption: Workflow for the two-step synthesis of this compound.

Polymerization of this compound

This compound can be polymerized to yield polymers with controlled stereochemistry using various catalyst systems. The microstructure of the resulting polymer is highly dependent on the chosen catalyst.

Experimental Protocol: Neodymium-Catalyzed Polymerization

This protocol describes the polymerization of (E)-2-methyl-1,3-pentadiene to a high cis-1,4-polymer.

  • Monomer and Solvent Preparation: Purify (E)-2-methyl-1,3-pentadiene and the solvent (e.g., heptane (B126788) or toluene) by standard procedures for organometallic-based polymerization.

  • Catalyst System: A neodymium-based catalyst system, such as AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, is used.

  • Reaction Setup: In a dried glass reactor under an inert atmosphere (e.g., nitrogen or argon), add the solvent and the monomer.

  • Catalyst Addition: Sequentially add the components of the catalyst system to the reactor.

  • Polymerization: Maintain the reaction at the desired temperature until the desired conversion is achieved.

  • Termination and Isolation: Terminate the polymerization by adding a proton source (e.g., methanol (B129727) with a small amount of HCl). Precipitate the polymer in an excess of a non-solvent like methanol.

  • Purification and Drying: Wash the polymer repeatedly with the non-solvent and dry it under vacuum to a constant weight.

  • Characterization: The microstructure of the polymer can be determined using NMR spectroscopy (¹H and ¹³C NMR), and its thermal properties by Differential Scanning Calorimetry (DSC).

Data Presentation
Catalyst SystemMonomerPolymer MicrostructureReference
AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃(E)-2-Methyl-1,3-pentadiene98–99% 1,4-cis-structure[2]
Homogeneous Neodymium Catalyst(E)-2-Methyl-1,3-pentadienesyndiotactic cis-1,4 polymer[2]
Heterogeneous Neodymium Catalyst(E)-2-Methyl-1,3-pentadieneisotactic cis-1,4 polymer[2]
TiCl₄-AlR₃trans-2-Methyl-1,3-pentadienecrystalline 1,4-cis polymer[2]
Ti(OR)₄-VCl₃-AlR₃trans-2-Methyl-1,3-pentadienecrystalline 1,4-trans polymer[2]

Polymerization Logical Pathway

G cluster_polymerization Polymerization of this compound This compound This compound Polymerization Polymerization This compound->Polymerization Catalyst System Catalyst System Catalyst System->Polymerization Poly(this compound) Poly(this compound) Polymerization->Poly(this compound)

Caption: Logical pathway for the polymerization of this compound.

Diels-Alder Reaction of this compound

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound serves as a diene in this [4+2] cycloaddition. The regioselectivity and stereoselectivity of the reaction can be influenced by the nature of the dienophile and the use of catalysts.

Experimental Protocol: Reaction with Methyl Acrylate (General Procedure)

This protocol provides a general procedure for the Diels-Alder reaction between this compound and methyl acrylate.

  • Reagents and Solvent: Use freshly distilled this compound and methyl acrylate. The reaction can be carried out neat or in a suitable solvent such as toluene (B28343) or dichloromethane.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dienophile (methyl acrylate).

  • Diene Addition: Add this compound to the flask. A slight excess of the diene may be used.

  • Thermal Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Lewis Acid Catalysis (Optional): For enhanced reactivity and selectivity, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) can be added to the dienophile at a low temperature (e.g., 0°C or -78°C) before the addition of the diene.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a catalyst was used, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

  • Characterization: The structure and stereochemistry of the product can be confirmed by NMR (¹H, ¹³C, COSY, NOESY), IR, and mass spectrometry.

Data Presentation (Illustrative for a Substituted Butadiene)
DieneDienophileCatalystTemperature (°C)Yield (%)Product Ratio (Regioisomers/Stereoisomers)
1-Phenylbuta-1,3-dieneMethyl AcrylateNoneReflux-Major: 2-Arylcyclohex-3-enecarboxylate
CyclopentadieneMethyl AcrylateAlCl₃Low Temp.HighHigh endo selectivity

Diels-Alder Reaction Workflow

G cluster_da Diels-Alder Reaction This compound This compound Reaction Reaction This compound->Reaction Dienophile Dienophile Dienophile->Reaction Cycloadduct Cycloadduct Reaction->Cycloadduct Catalyst Catalyst Catalyst->Reaction Optional

Caption: General workflow for the Diels-Alder reaction of this compound.

References

Application Notes and Protocols for Catalytic Polymerization of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-pentadiene (2MPD) is a conjugated diene monomer that can be polymerized to yield elastomers with potentially unique properties, owing to the presence of a methyl substituent. The control over the polymer's microstructure—specifically the stereochemistry (isotactic, syndiotactic, atactic) and the regioselectivity (1,4-cis, 1,4-trans, 1,2-, and 3,4-addition)—is crucial as it dictates the final material's thermal and mechanical properties. This document provides an overview of various catalytic systems for the polymerization of 2MPD, including Ziegler-Natta, anionic, and cationic systems, complete with detailed experimental protocols and comparative data.

Catalytic Systems Overview

The polymerization of this compound can be achieved through several catalytic routes, each offering distinct advantages in controlling the polymer's architecture. Ziegler-Natta catalysts, particularly those based on neodymium and titanium, are effective in producing highly stereoregular polymers.[1] Anionic polymerization, typically initiated by organolithium compounds, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Cationic polymerization of 2MPD is also possible but can be complicated by the high reactivity of the monomer, which may lead to less controlled structures.[1]

Ziegler-Natta Catalysis

Ziegler-Natta catalysts are a cornerstone for the stereospecific polymerization of olefins and dienes.[2][3] For this compound, both titanium-based and lanthanide-based (notably neodymium) systems have been successfully employed to yield polymers with high stereoregularity.

(E)-2-Methyl-1,3-pentadiene has been polymerized to a crystalline polymer with a high cis-1,4 structure (98–99%) using a neodymium-based catalyst system.[1] The physical state of the catalyst (homogeneous vs. heterogeneous) can influence the tacticity of the resulting polymer. For instance, a heterogeneous neodymium catalyst can produce an isotactic cis-1,4 polymer, while a homogeneous system can lead to a syndiotactic cis-1,4 polymer.[1]

Titanium-based Ziegler-Natta catalysts, such as TiCl₄ in combination with an organoaluminum compound (e.g., AlR₃), have been used to produce crystalline 1,4-cis-poly(this compound).[1] Another system, Ti(OR)₄-VCl₃-AlR₃, has been reported to yield crystalline 1,4-trans polymer.[1]

Anionic Polymerization

Anionic polymerization of dienes is well-known for its "living" nature, which allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[4][5][6] This method is particularly useful for creating block copolymers and other complex architectures. The polymerization of (E)-2-methyl-1,3-pentadiene via anionic routes can lead to near-monodisperse poly(1,3-dimethyl-1-butenylene).[7]

Cationic Polymerization

Cationic polymerization of this compound is also feasible, often initiated by Lewis acids in combination with a co-catalyst.[8][9][10] However, the high cationic reactivity of this monomer can sometimes lead to challenges in controlling the polymerization, potentially resulting in amorphous polymers.[1] For instance, catalyst systems based on organoaluminum compounds like AlEtCl₂, AlEt₂Cl, and AlEt₃ in conjunction with an initiator such as isopropyl chloride can produce soluble solid polymers.[9]

Data Presentation

The following tables summarize quantitative data for the polymerization of this compound using different catalytic systems.

Table 1: Ziegler-Natta Catalytic Systems for this compound Polymerization

Catalyst SystemMonomer IsomerSolventTemperature (°C)Polymer MicrostructureCrystallinity
AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃(E)Heptane (B126788)-18 to 2098-99% cis-1,4, IsotacticCrystalline
Heterogeneous Neodymium Catalyst(E)Not specifiedNot specifiedcis-1,4, IsotacticNot specified
Homogeneous Neodymium Catalyst(E)Not specifiedNot specifiedcis-1,4, SyndiotacticNot specified
TiCl₄-AlR₃transNot specifiedNot specified1,4-cisCrystalline
Ti(OR)₄-VCl₃-AlR₃transNot specifiedNot specified1,4-transCrystalline
MAO/CpTiCl₃(E)Not specifiedRoom Temp.cis-1,4 or mixed cis/1,2Not specified

Table 2: Anionic and Cationic Polymerization of this compound

Polymerization TypeInitiator/Catalyst SystemSolventTemperature (°C)Resulting PolymerMolecular Weight Distribution (PDI)
AnionicRLiNonpolarNot specifiedNear-monodisperse poly(1,3-dimethyl-1-butenylene)Narrow
CationicAlEtCl₂ + Isopropyl chlorideNot specifiedNot specifiedSoluble solid polymerNot specified
CationicAlCl₃/SbCl₃n-Hexane30Poly(1,3-pentadiene)Broadened with increasing SbCl₃

Experimental Protocols

Protocol 1: Synthesis of cis-1,4-Isotactic Poly(this compound) using a Neodymium-Based Ziegler-Natta Catalyst

This protocol is based on the system AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃.[1]

1. Materials:

  • (E)-2-Methyl-1,3-pentadiene (distilled and stored over molecular sieves)

  • Heptane (anhydrous)

  • Diethylaluminum chloride (AlEt₂Cl) solution in heptane

  • Neodymium(III) 2-ethylhexanoate (B8288628) (Nd(OCOC₇H₁₅)₃) solution in heptane

  • Triisobutylaluminum (Al(iBu)₃) solution in heptane

  • Methanol (B129727) (for termination)

  • Hydrochloric acid (for catalyst residue removal)

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

2. Catalyst Preparation (Preformation):

  • In a nitrogen-purged, flame-dried Schlenk flask, add the required amount of anhydrous heptane.

  • Cool the flask to -18°C.

  • Sequentially add the solutions of AlEt₂Cl, Nd(OCOC₇H₁₅)₃, and Al(iBu)₃ under an inert atmosphere with stirring. The typical molar ratio is AlEt₂Cl:Nd:Al(iBu)₃ = 3:1:30.

  • Age the catalyst solution at -18°C for a specified time (e.g., 24 hours) with continuous stirring.

3. Polymerization:

  • In a separate nitrogen-purged, flame-dried reactor equipped with a stirrer, add the desired amount of anhydrous heptane and the purified (E)-2-methyl-1,3-pentadiene monomer.

  • Bring the reactor to the desired polymerization temperature (e.g., 20°C).

  • Inject the preformed catalyst solution into the reactor to initiate the polymerization.

  • Monitor the reaction for the desired time or until the desired conversion is achieved.

4. Termination and Polymer Isolation:

  • Terminate the polymerization by adding a small amount of methanol containing an antioxidant.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Wash the polymer with a methanol/hydrochloric acid solution to remove catalyst residues, followed by washing with pure methanol until neutral.

  • Dry the polymer under vacuum at 40-50°C to a constant weight.

5. Characterization:

  • Determine the polymer microstructure (cis-1,4 content, tacticity) using ¹H and ¹³C NMR spectroscopy.

  • Analyze the molecular weight and molecular weight distribution (PDI) by Gel Permeation Chromatography (GPC).

  • Investigate thermal properties (glass transition temperature, melting point) using Differential Scanning Calorimetry (DSC).

  • Assess crystallinity using X-ray Diffraction (XRD).

Protocol 2: Anionic Polymerization of (E)-2-Methyl-1,3-pentadiene

This protocol outlines a general procedure for the living anionic polymerization using an organolithium initiator.

1. Materials:

  • (E)-2-Methyl-1,3-pentadiene (rigorously purified by distillation over calcium hydride and stored under inert atmosphere)

  • Anhydrous nonpolar solvent (e.g., cyclohexane, benzene)

  • Organolithium initiator (e.g., n-butyllithium, sec-butyllithium) solution, titrated

  • Methanol (for termination)

2. Polymerization:

  • In a nitrogen-purged, flame-dried glass reactor equipped with a magnetic stirrer, add the anhydrous solvent.

  • Inject the purified (E)-2-methyl-1,3-pentadiene monomer.

  • Initiate the polymerization by adding a calculated amount of the organolithium initiator solution via syringe. The amount of initiator will determine the target molecular weight.

  • Allow the reaction to proceed at the desired temperature (e.g., 40-60°C) until full conversion of the monomer. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.

3. Termination and Polymer Isolation:

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer in a large excess of methanol.

  • Filter and dry the polymer under vacuum at room temperature.

4. Characterization:

  • Characterize the polymer using GPC (for molecular weight and PDI), NMR (for microstructure), and DSC (for thermal properties).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Characterization Monomer_Purification Monomer Purification (Distillation) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (Anhydrous) Solvent_Drying->Reactor_Setup Catalyst_Prep Catalyst Preparation/ Initiator Titration Initiation Initiation/ Catalyst Injection Catalyst_Prep->Initiation Reactor_Setup->Initiation Propagation Propagation (Controlled Temperature) Initiation->Propagation Termination Termination (e.g., Methanol) Propagation->Termination Precipitation Precipitation & Washing Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: General experimental workflow for the polymerization of this compound.

Catalyst_Structure_Relationship cluster_ZN Ziegler-Natta cluster_Ionic Ionic cluster_Polymer Resulting Polymer Microstructure Catalyst_System Catalytic System Nd_Catalyst Neodymium-based Catalyst_System->Nd_Catalyst Ti_Catalyst Titanium-based Catalyst_System->Ti_Catalyst Anionic Anionic (e.g., n-BuLi) Catalyst_System->Anionic Cationic Cationic (e.g., Lewis Acid) Catalyst_System->Cationic Cis_1_4_Iso cis-1,4 Isotactic Nd_Catalyst->Cis_1_4_Iso heterogeneous Cis_1_4_Syn cis-1,4 Syndiotactic Nd_Catalyst->Cis_1_4_Syn homogeneous Ti_Catalyst->Cis_1_4_Iso Trans_1_4 trans-1,4 Ti_Catalyst->Trans_1_4 Controlled_MW Controlled MW Narrow PDI Anionic->Controlled_MW Amorphous Amorphous/Less Controlled Cationic->Amorphous

References

Application Notes and Protocols: 2-Methyl-1,3-pentadiene in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-pentadiene is a versatile conjugated diene that serves as a valuable building block in the synthesis of various fine chemicals, most notably in the fragrance and flavor industry. Its primary application lies in its use as a diene in the Diels-Alder reaction, a powerful and atom-economical method for the formation of six-membered rings. This [4+2] cycloaddition reaction allows for the construction of complex cyclic molecules with good stereochemical control.

One of the most significant industrial applications of this compound is the synthesis of 2,4-dimethyl-3-cyclohexene carboxaldehyde, commonly known as Ligustral® or Triplal®. This compound is a widely used fragrance ingredient prized for its strong, green, and fresh scent, often incorporated into perfumes, soaps, detergents, and other cosmetic products.[1][2][3]

These application notes provide an overview of the use of this compound in the synthesis of fine chemicals, with a focus on the Diels-Alder reaction. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the practical application of this chemistry.

Key Applications and Reactions

The reactivity of this compound is dominated by its conjugated diene system, making it an excellent substrate for cycloaddition reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative.[4] In the case of this compound, the methyl group on the diene influences the regioselectivity and stereoselectivity of the reaction. The reaction with an unsymmetrical dienophile, such as acrolein, leads to the formation of regioisomers.

The most prominent example is the reaction with acrolein to form 2,4-dimethyl-3-cyclohexene carboxaldehyde, a key fragrance compound.[1][3] This reaction typically produces a mixture of cis- and trans-diastereomers.[4] The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which states that the dienophile's substituent with pi-electron density is oriented towards the developing pi-bond of the diene in the transition state. However, the endo/exo selectivity can be influenced by reaction temperature, with higher temperatures sometimes favoring the thermodynamically more stable exo product.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound.

Table 1: Diels-Alder Reaction of this compound with Acrolein for the Synthesis of 2,4-Dimethyl-3-cyclohexene carboxaldehyde (Ligustral)

ParameterValueReference
Reactants This compound, Acrolein[1][3]
Product 2,4-Dimethyl-3-cyclohexene carboxaldehyde[1][3]
Reaction Temperature 115-120 °C[1]
Reaction Pressure 0.2 MPa[1]
Diastereomeric Ratio (cis:trans) 80:20[4]
Main Regioisomer 2,4-dimethyl-3-cyclohexene carboxaldehyde[1]
Side Product (Regioisomer) 3,5-dimethyl-4-cyclohexene carboxaldehyde[1]

Table 2: Physical and Spectroscopic Properties of 2,4-Dimethyl-3-cyclohexene carboxaldehyde

PropertyValueReference
Molecular Formula C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Odor Strong, green, herbaceous, citrus note[2]
Boiling Point 196 °C[3]
Density 0.933 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.473[3]
¹H NMR (major diastereomer, ppm) 0.91 (d, J=7.0 Hz, 3H), 5.31 (m, 1H)[4]
¹H NMR (minor diastereomer, ppm) 0.82 (d, J=7.0 Hz, 3H), 5.39 (m, 1H)[4]
IR (film, cm⁻¹) 1702 (C=O)[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-3-cyclohexene carboxaldehyde via Diels-Alder Reaction

This protocol is a representative laboratory-scale procedure adapted from industrial synthesis descriptions and general Diels-Alder reaction methodologies.

Materials:

  • This compound (freshly distilled)

  • Acrolein (inhibitor-free, freshly distilled)

  • Hydroquinone (B1673460) (inhibitor)

  • Toluene (B28343) (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-pressure reaction vessel (autoclave) equipped with a stirrer and temperature/pressure controls

Procedure:

  • Reaction Setup: In a clean, dry high-pressure reaction vessel, add a solution of this compound (1.0 equivalent) in anhydrous toluene. Add a small amount of hydroquinone (e.g., 0.1 mol%) to inhibit polymerization.

  • Addition of Dienophile: Add acrolein (1.0-1.2 equivalents) to the reaction vessel.

  • Reaction Conditions: Seal the vessel and pressurize with an inert gas (e.g., nitrogen). Heat the mixture to 115-120 °C with vigorous stirring. Maintain the pressure at approximately 0.2 MPa.[1]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS to determine the consumption of the starting materials. The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure. Transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by fractional distillation under reduced pressure to separate the desired 2,4-dimethyl-3-cyclohexene carboxaldehyde from unreacted starting materials and side products. The product is typically collected as a mixture of cis and trans isomers.[4]

    • Alternatively, for smaller scale reactions, purification can be achieved by column chromatography on silica (B1680970) gel.[4]

Expected Yield:

Yields can vary depending on the specific conditions and scale. Industrial processes report high conversion rates.[1] Laboratory-scale synthesis with careful optimization should provide good to excellent yields.

Visualizations

Diels-Alder Reaction Workflow

Diels_Alder_Workflow Workflow for the Synthesis of 2,4-Dimethyl-3-cyclohexene carboxaldehyde reagents Reactants: This compound Acrolein Inhibitor (Hydroquinone) Solvent (Toluene) reaction_vessel High-Pressure Reactor (Autoclave) reagents->reaction_vessel reaction_conditions Reaction Conditions: - Temperature: 115-120 °C - Pressure: 0.2 MPa - Stirring reaction_vessel->reaction_conditions workup Work-up: - Cooling - Depressurization reaction_conditions->workup purification Purification: - Solvent Removal (Rotary Evaporation) - Fractional Distillation workup->purification product Product: 2,4-Dimethyl-3-cyclohexene carboxaldehyde (Ligustral) purification->product

Caption: A schematic workflow for the synthesis of Ligustral.

Diels-Alder Reaction Scheme

Diels_Alder_Reaction Diels-Alder Reaction of this compound and Acrolein cluster_reactants Reactants cluster_product Product diene This compound product 2,4-Dimethyl-3-cyclohexene carboxaldehyde diene->product + dienophile Acrolein dienophile->product Stereochemistry Endo and Exo Transition States reactants Diene + Dienophile transition_states Transition States reactants->transition_states endo_ts Endo Transition State (Kinetic Control) transition_states->endo_ts exo_ts Exo Transition State (Thermodynamic Control) transition_states->exo_ts endo_product Endo Product (Major at lower temp.) endo_ts->endo_product exo_product Exo Product (Major at higher temp.) exo_ts->exo_product products Products endo_product->products exo_product->products

References

Application Notes and Protocols for Safe Handling and Storage of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of 2-Methyl-1,3-pentadiene (CAS No. 1118-58-7). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with this highly flammable and irritating chemical.

Hazard Identification and Quantitative Data

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It may also be fatal if swallowed and enters the airways.[1] The following table summarizes key quantitative safety and physical data for this compound.

ParameterValueReference
CAS Number 1118-58-7[2]
Molecular Formula C₆H₁₀[3][4]
Molecular Weight 82.14 g/mol [3]
Appearance Clear, slightly yellow liquid[2]
Boiling Point 75-76 °C (at 760 mmHg)[2]
Flash Point -18 °C (-0.40 °F)[2]
Permissible Exposure Limits (PELs) Not established by OSHA, NIOSH, or ACGIH[1][2]
Autoignition Temperature Not available[1][2]
Lower/Upper Explosion Limits Not available[1][2]
Incompatible Materials Strong oxidizing agents[1]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements for handling this compound:

  • Eye and Face Protection : Wear tightly fitting safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves.[1][2] Nitrile gloves are a common choice, but the specific glove material and thickness should be selected based on the potential for direct contact and the duration of the task. Always inspect gloves for any signs of degradation or perforation before use.

    • Protective Clothing : Wear a flame-retardant lab coat or other protective clothing to prevent skin exposure.[1][2] For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If airborne concentrations are expected to exceed exposure limits (if established) or if irritation is experienced, a NIOSH-approved respirator with appropriate cartridges should be used.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place if respirators are used.[2]

Handling and Storage Protocol

Handling:

  • Work Area : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Ignition Sources : This chemical is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2]

  • Grounding : Ground and bond containers when transferring the material to prevent static electricity buildup.[2]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.

Storage:

  • Container : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Location : Store in a designated flammables storage cabinet or refrigerator designed for flammable materials.[2] Keep away from incompatible materials, such as strong oxidizing agents.[1]

  • Temperature : Store in a cool place.[1]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Immediate Actions :

    • Evacuate non-essential personnel from the area.

    • Eliminate all ignition sources.[2]

    • Ensure adequate ventilation.

  • Small Spills :

    • Wear the appropriate PPE as outlined in section 2.1.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

    • Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the area immediately and contact the appropriate emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Protocol
  • Containerization : Collect all waste containing this compound in a properly labeled, sealed container.

  • Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[2]

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the safe handling and storage workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInHood Work in Fume Hood SelectPPE->WorkInHood GroundContainer Ground & Bond Container WorkInHood->GroundContainer CollectWaste Collect in Labeled Container WorkInHood->CollectWaste SpillCleanup Follow Spill Protocol WorkInHood->SpillCleanup FirstAid Administer First Aid WorkInHood->FirstAid AvoidIgnition Avoid Ignition Sources GroundContainer->AvoidIgnition StoreCool Store in Cool, Dry, Well-Ventilated Area AvoidIgnition->StoreCool TightlyClosed Keep Container Tightly Closed StoreCool->TightlyClosed FlammablesCabinet Use Flammables Cabinet TightlyClosed->FlammablesCabinet DisposeHazardous Dispose as Hazardous Waste CollectWaste->DisposeHazardous

Caption: Workflow for the safe handling and storage of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Assess Assess Spill Size Ignition->Assess SmallSpill Small Spill Assess->SmallSpill < 500 mL (Manageable) LargeSpill Large Spill Assess->LargeSpill > 500 mL (Unmanageable) WearPPE Don Appropriate PPE SmallSpill->WearPPE Emergency Contact Emergency Response LargeSpill->Emergency Absorb Absorb with Inert Material WearPPE->Absorb Collect Collect Waste Absorb->Collect Clean Clean Area Collect->Clean Dispose Dispose of Waste Clean->Dispose Emergency->Dispose

Caption: Logical decision-making workflow for responding to a this compound spill.

References

Application Notes and Protocols for 2-Methyl-1,3-pentadiene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-methyl-1,3-pentadiene in materials science, with a primary focus on its role as a monomer in the synthesis of stereoregular polymers. The information presented is intended to guide researchers in the development of novel materials with tailored properties.

Introduction

This compound is a conjugated diene that serves as a versatile building block for a variety of polymeric materials. Its ability to undergo stereospecific polymerization allows for the synthesis of polymers with controlled microstructures, leading to a range of physical and mechanical properties. The resulting polymers, particularly the cis-1,4 and trans-1,4 isomers, are of significant interest for applications as elastomers and specialty rubbers. Furthermore, this compound is a valuable intermediate in the synthesis of fine chemicals, such as fragrances, through cycloaddition reactions.

Key Applications in Materials Science

The primary application of this compound in materials science lies in its polymerization to produce elastomers with distinct properties based on their stereochemistry.

  • Cis-1,4-Poly(this compound): This polymer exhibits properties characteristic of a rubber. The polymerization is typically achieved using neodymium-based catalyst systems, which are known for their high stereoselectivity towards the cis-1,4 configuration. The resulting polymer can possess a high degree of stereoregularity, leading to materials with potentially desirable elastomeric properties.

  • Trans-1,4-Poly(this compound): The trans-1,4 isomer of the polymer can be synthesized using a multi-component catalyst system, often involving titanium and vanadium compounds. This polymer can exhibit crystallinity, which influences its mechanical and thermal properties, making it suitable for applications requiring a tougher, more resilient material.

  • Copolymerization: this compound can be copolymerized with other dienes, such as isoprene (B109036) and butadiene, and vinyl monomers like styrene. This approach allows for the fine-tuning of the properties of the resulting copolymer, such as its glass transition temperature and mechanical strength, to meet the demands of specific applications, including advanced rubber compositions for tires.

  • Intermediate for Fine Chemicals: Beyond polymerization, this compound is a key precursor in the synthesis of fragrance compounds like ligustral. This is achieved through a Diels-Alder reaction with other unsaturated olefins to create cyclohexene (B86901) derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the polymerization of this compound. Due to the specialized nature of this monomer, publicly available data on the mechanical and thermal properties of its homopolymers is limited. The data presented is based on typical results obtained for analogous polydienes synthesized with similar catalyst systems.

PropertyCis-1,4-Poly(this compound)Trans-1,4-Poly(this compound)Catalyst SystemReference
Microstructure 98-99% cis-1,4High trans-1,4 contentNeodymium-based / Titanium-based[1]
Crystallinity AmorphousCrystalline-[1][2]
Tacticity Isotactic or Syndiotactic-Homogeneous or Heterogeneous Neodymium Catalyst[1]

Experimental Protocols

Detailed methodologies for the synthesis of stereoregular poly(this compound) and a representative Diels-Alder reaction are provided below.

Protocol 1: Synthesis of high cis-1,4-Poly(this compound) using a Neodymium-based Catalyst

Objective: To synthesize poly(this compound) with a high percentage of cis-1,4 microstructure.

Materials:

  • This compound (freshly distilled)

  • Neodymium(III) versatate solution (in an appropriate solvent like cyclohexane)

  • Triisobutylaluminum (B85569) (TIBA) solution (in hexane)

  • Diethylaluminum chloride (DEAC) solution (in hexane)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with dry, oxygen-free nitrogen.

  • Solvent and Monomer Addition: Anhydrous toluene and freshly distilled this compound are added to the reactor.

  • Catalyst Preparation (Pre-formation):

    • In a separate Schlenk flask under nitrogen, the neodymium(III) versatate solution is mixed with the triisobutylaluminum (TIBA) solution.

    • The mixture is aged for a specified time at a controlled temperature (e.g., 15 minutes at 50°C) to allow for the formation of the active catalyst complex.

  • Polymerization:

    • The pre-formed catalyst solution and the diethylaluminum chloride (DEAC) solution are sequentially added to the reactor containing the monomer and solvent.

    • The polymerization reaction is allowed to proceed at a controlled temperature (e.g., 50-70°C) for a predetermined time (e.g., 2-4 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Termination and Precipitation:

    • The polymerization is terminated by the addition of a small amount of methanol containing an antioxidant.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification and Drying:

    • The precipitated polymer is collected, washed repeatedly with methanol, and then dried under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Characterization: The microstructure of the resulting polymer can be determined using ¹H NMR and ¹³C NMR spectroscopy. The molecular weight and molecular weight distribution can be analyzed by Gel Permeation Chromatography (GPC). Thermal properties can be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Synthesis of trans-1,4-Poly(this compound) using a Titanium/Vanadium-based Catalyst

Objective: To synthesize crystalline trans-1,4-poly(this compound).

Materials:

  • This compound (freshly distilled)

  • Titanium tetra(alkoxide) (e.g., Ti(OR)₄)

  • Vanadium trichloride (B1173362) (VCl₃)

  • Trialkylaluminum (e.g., AlR₃)

  • Anhydrous heptane (B126788) (solvent)

  • Methanol (for precipitation)

  • Antioxidant

Procedure:

  • Reactor Setup: A dry, nitrogen-purged glass reactor is prepared.

  • Catalyst Slurry Preparation:

    • In the reactor, a slurry of vanadium trichloride (VCl₃) in anhydrous heptane is prepared.

    • The titanium tetra(alkoxide) is added to this slurry.

  • Polymerization:

    • The trialkylaluminum co-catalyst is introduced to the reactor, followed by the addition of freshly distilled this compound.

    • The reaction is conducted at a specific temperature (e.g., 25°C) for a set duration, during which the polymer precipitates from the solution.

  • Work-up:

    • The reaction is quenched by the addition of methanol containing an antioxidant.

    • The solid polymer is filtered, washed extensively with methanol to remove catalyst residues, and then dried under vacuum.

Characterization: The polymer's microstructure and crystallinity can be analyzed by IR spectroscopy, NMR spectroscopy, and X-ray diffraction. Thermal properties can be assessed by DSC and TGA.[2]

Protocol 3: Diels-Alder Reaction for Fragrance Synthesis

Objective: To synthesize a cyclohexene derivative from this compound for fragrance applications.

Materials:

  • This compound

  • A suitable dienophile (e.g., an unsaturated aldehyde or ester)

  • Weakly acidic catalyst (e.g., a mixture of potassium bisulfate and citric acid)[3]

  • Reaction solvent (optional, can be run neat)

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a distillation head is charged with this compound, the dienophile, and the weakly acidic catalyst.

  • Reaction: The mixture is heated to a temperature range of 120-150°C.[3]

  • Product Isolation: The cyclohexene derivative product is continuously distilled from the reaction mixture as it is formed.

  • Purification: The collected distillate can be further purified by fractional distillation.

Characterization: The structure of the synthesized fragrance molecule can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Visualizations

Polymerization_Workflow Monomer This compound Reactor Inert Atmosphere Reactor Monomer->Reactor Catalyst Catalyst System (e.g., Neodymium or Ti/V based) Catalyst->Reactor Solvent Anhydrous Solvent (e.g., Toluene or Heptane) Solvent->Reactor Polymerization Polymerization (Controlled Temperature) Reactor->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Polymer Poly(this compound) Precipitation->Polymer Characterization Material Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization

Caption: General workflow for the polymerization of this compound.

Diels_Alder_Workflow Diene This compound Reaction Diels-Alder Reaction (120-150°C) Diene->Reaction Dienophile Unsaturated Olefin (e.g., Aldehyde, Ester) Dienophile->Reaction Catalyst Weakly Acidic Catalyst Catalyst->Reaction Distillation Product Distillation Reaction->Distillation Product Cyclohexene Derivative (Fragrance) Distillation->Product Analysis Product Analysis (GC-MS, NMR) Product->Analysis

Caption: Workflow for the Diels-Alder synthesis of fragrance compounds.

Polymer_Microstructure Monomer This compound Polymerization Stereospecific Polymerization Monomer->Polymerization CisPolymer cis-1,4-Polymer (Elastomeric) Polymerization->CisPolymer Neodymium Catalyst TransPolymer trans-1,4-Polymer (Crystalline) Polymerization->TransPolymer Ti/V Catalyst

Caption: Relationship between catalyst and polymer microstructure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges include:

  • Isomer Formation: The co-production of the structural isomer 4-methyl-1,3-pentadiene (B1595702) is a significant issue, often leading to difficult purification processes. The ratio of this compound to its isomer can be as low as 3:1.[1]

  • Catalyst Selection: The use of strong acid catalysts like hydrochloric or iodine, while effective, can be highly corrosive to reaction vessels and equipment.[1]

  • Reaction Temperature: Many synthetic routes require high reaction temperatures, which can be challenging to manage in an industrial setting and may lead to unwanted side reactions.[1]

  • Product Polymerization: The diene products, including this compound, are susceptible to polymerization under the reaction conditions, which can reduce the overall yield of the desired monomer.[2]

  • Purification: Separating the desired this compound from its cis- and trans-isomers and other byproducts requires specific purification techniques.[3]

Q2: What is the most common starting material for synthesizing this compound?

A2: The most frequently used starting material is 2-methyl-2,4-pentanediol, which is typically derived from the condensation of acetone.[1]

Q3: How can I improve the yield of this compound over its isomer, 4-methyl-1,3-pentadiene?

A3: A two-step dehydration process is often more effective than a direct single-step dehydration of 2-methyl-2,4-pentanediol. This involves first converting 2-methyl-2,4-pentanediol to 4-methyl-4-penten-2-ol (B1580817), followed by the dehydration of this intermediate. This method has been shown to improve the ratio of this compound to 4-methyl-1,3-pentadiene to as high as 9:1.[1]

Q4: Are there less corrosive catalyst options available?

A4: Yes, weakly acidic catalysts are a good alternative to strong acids. A mixture of potassium bisulfate and citric acid, or oxalic acid and ferric chloride, can be used to catalyze the dehydration of 4-methyl-4-penten-2-ol to this compound, thereby reducing equipment corrosion.[1]

Q5: How can I remove the trans-2-methyl-1,3-pentadiene isomer from my product mixture?

A5: The trans-isomer of this compound can be selectively removed by reacting the mixture with maleic anhydride (B1165640). This reaction forms a Diels-Alder adduct with the trans-isomer, which can then be separated from the desired product.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of this compound High formation of the 4-methyl-1,3-pentadiene isomer.Switch to a two-step dehydration process. First, synthesize 4-methyl-4-penten-2-ol from 2-methyl-2,4-pentanediol, and then dehydrate the intermediate.
Polymerization of the diene product.Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture, especially during purification steps.[3]
Inefficient catalyst.Ensure the catalyst is active and used in the correct proportion. For the two-step method, a weakly acidic catalyst mixture can be effective.[1]
High Ratio of 4-methyl-1,3-pentadiene Isomer Direct dehydration of 2-methyl-2,4-pentanediol.As mentioned, the two-step dehydration method significantly improves the isomer ratio in favor of this compound.[1]
Corrosion of Reaction Equipment Use of strong acid catalysts (e.g., HCl, Iodine).Replace strong acid catalysts with weakly acidic alternatives like a mixture of potassium bisulfate and citric acid.[1]
Difficulty in Product Purification Presence of multiple isomers.For removal of the trans-2-methyl-1,3-pentadiene isomer, perform a Diels-Alder reaction with maleic anhydride followed by separation.[3] Fractional distillation can be used, but the boiling points of the isomers are close, making it challenging.

Experimental Protocols

Two-Step Dehydration of 2-Methyl-2,4-pentanediol

This method improves the selectivity for this compound.

Step 1: Synthesis of 4-Methyl-4-penten-2-ol

  • Apparatus: A reactor equipped with a fractionating column and a condenser.

  • Catalyst: Ferric chloride loaded on montmorillonite (B579905). The mass ratio of ferric chloride to montmorillonite should be between 0.05:1 and 0.5:1.[1]

  • Procedure:

    • Add 2-methyl-2,4-pentanediol to the reactor with the catalyst.

    • Heat the reactor to a temperature between 110°C and 140°C.[1]

    • The product, 4-methyl-4-penten-2-ol, is distilled out as it is formed.

Step 2: Synthesis of this compound

  • Apparatus: A three-neck flask equipped with a stirrer, a fractionating column, a condenser, and a receiving flask.

  • Catalyst: A mixture of potassium bisulfate and citric acid (1:2 mass ratio) or oxalic acid and ferric chloride (3:2 mass ratio).[1]

  • Procedure:

    • Charge the three-neck flask with 300g of 4-methyl-4-penten-2-ol and 6g of the catalyst mixture.[1]

    • Heat the mixture to a temperature between 120°C and 150°C.[1]

    • The product, this compound, is continuously distilled and collected in the receiving flask.

    • The product can be analyzed by gas chromatography to determine its purity. Yields of over 80% with a purity of over 92% have been reported with this method.[1]

Data Summary

Synthesis MethodStarting MaterialCatalystTemperature (°C)Yield of this compoundIsomer Ratio (2-M-1,3-PD : 4-M-1,3-PD)Reference
One-Step Dehydration2-Methyl-2,4-pentanediolInorganic AcidHighNot specified3:1 to 4:1[1]
Two-Step Dehydration2-Methyl-2,4-pentanediolWeakly Acidic Catalysts120-150>80%9:1[1]

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_0 One-Step Method cluster_1 Two-Step Method 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol Product Mixture 1 This compound + 4-Methyl-1,3-pentadiene (3:1 to 4:1) 2-Methyl-2,4-pentanediol->Product Mixture 1 Strong Acid Start 2-Methyl-2,4-pentanediol Intermediate 4-Methyl-4-penten-2-ol Start->Intermediate Dehydration 1 Product Mixture 2 This compound + 4-Methyl-1,3-pentadiene (9:1) Intermediate->Product Mixture 2 Dehydration 2 (Weakly Acidic Catalyst)

Caption: Reaction pathways for this compound synthesis.

Troubleshooting_Flowchart Troubleshooting Low Yield Start Low Yield of This compound CheckIsomerRatio Analyze Isomer Ratio by GC Start->CheckIsomerRatio HighIsomer High 4-Methyl-1,3-pentadiene CheckIsomerRatio->HighIsomer Ratio < 9:1 LowIsomer Acceptable Isomer Ratio CheckIsomerRatio->LowIsomer Ratio >= 9:1 SolutionIsomer Implement Two-Step Dehydration Method HighIsomer->SolutionIsomer CheckPolymer Check for Polymer Formation LowIsomer->CheckPolymer End Yield Improved SolutionIsomer->End PolymerPresent Polymer Detected CheckPolymer->PolymerPresent Yes CheckPolymer->End No SolutionPolymer Add Polymerization Inhibitor PolymerPresent->SolutionPolymer SolutionPolymer->End

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Polymerization of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-Methyl-1,3-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve polymer yield and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the polymerization of this compound, categorized by the type of polymerization method.

General Issues

Question: My polymerization of this compound is resulting in a low or no yield. What are the general factors I should investigate first?

Answer: Low or no polymer yield is a common issue that can often be attributed to several critical factors:

  • Monomer and Solvent Purity: The presence of impurities such as water, oxygen, or other protic compounds can terminate the polymerization reaction, especially in anionic and coordination polymerization. It is crucial to use highly purified and dry monomer and solvent.

  • Catalyst/Initiator Inactivity: The catalyst or initiator may have degraded due to improper storage or handling. Always use freshly prepared or properly stored catalysts and initiators.

  • Incorrect Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact the polymerization rate and overall yield.

  • Improper Stoichiometry: The ratio of monomer to catalyst/initiator and co-catalyst is critical and needs to be optimized for your specific system.

Question: How can I effectively purify the this compound monomer?

Answer: Monomer purity is paramount for successful polymerization. A general purification protocol involves the following steps:

  • Drying: Stir the monomer over a suitable drying agent, such as calcium hydride, for 24 hours.

  • Degassing: To remove dissolved gases, subject the monomer to several freeze-pump-thaw cycles.

  • Distillation: Perform a fractional distillation under an inert atmosphere (e.g., argon or nitrogen) to separate the monomer from any non-volatile impurities and the drying agent. Collect the fraction that boils at the correct temperature for this compound.

Ziegler-Natta Polymerization

Question: I am using a Ziegler-Natta catalyst (e.g., TiCl₄/AlR₃), but the activity is very low for this compound polymerization. What could be the cause?

Answer: Low activity in Ziegler-Natta polymerization of this compound can stem from several factors:

  • Catalyst Preparation and Aging: The method of catalyst preparation, including the temperature at which the components are mixed and the aging time, can significantly influence its activity. For some neodymium-based catalysts, preparation and aging at low temperatures (e.g., -18°C) has been shown to enhance activity by increasing the stability of the active Nd-C bonds.

  • Al/Ti Molar Ratio: The molar ratio of the organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃) to the transition metal compound (e.g., TiCl₄) is a critical parameter. An incorrect ratio can lead to insufficient activation or deactivation of the catalyst.

  • Monomer Structure: The steric hindrance from the methyl group in this compound can affect its coordination and insertion into the growing polymer chain, potentially leading to lower reactivity compared to less substituted dienes.

Question: The molecular weight of my poly(this compound) is too low when using a Ziegler-Natta catalyst. How can I increase it?

Answer: Low molecular weight is often a result of chain transfer reactions. To increase the molecular weight, you can try the following:

  • Lower the Polymerization Temperature: Reducing the temperature generally disfavors chain transfer reactions more than the propagation reaction, leading to higher molecular weight polymers.

  • Adjust the Co-catalyst Concentration: The concentration of the organoaluminum co-catalyst can influence the rate of chain transfer. A systematic variation of the Al/Ti ratio can help in finding the optimal conditions for higher molecular weight.

  • Monomer Concentration: Increasing the monomer concentration can favor the propagation reaction over chain transfer, leading to longer polymer chains.

Anionic Polymerization

Question: My anionic polymerization of this compound, initiated by n-butyllithium (n-BuLi), is not proceeding or is terminating prematurely. Why?

Answer: Anionic polymerization is highly sensitive to impurities. Premature termination is almost always due to the presence of protic or electrophilic species in the reaction system.

  • Impurity Contamination: Water, oxygen, and carbon dioxide are common culprits that react with the highly nucleophilic propagating carbanion, leading to termination. Ensure that your monomer, solvent, and inert gas are rigorously purified and that your glassware is thoroughly dried.

  • Initiator Purity: The n-BuLi initiator can degrade upon exposure to air or moisture. It is advisable to titrate the n-BuLi solution before use to determine its exact concentration.

  • Solvent Effects: The choice of solvent can influence the reactivity of the initiator and the propagating species. Polymerization in non-polar solvents like cyclohexane (B81311) is common for dienes. The addition of a small amount of a polar solvent like THF can sometimes increase the initiation rate but may also affect the polymer microstructure.

Question: The molecular weight distribution (polydispersity index - PDI) of my polymer is broad in anionic polymerization. What are the likely causes?

Answer: A broad PDI in a living anionic polymerization suggests that not all chains are growing at the same rate. This can be due to:

  • Slow Initiation: If the initiation rate is slow compared to the propagation rate, new chains will be formed throughout the polymerization, leading to a mixture of chains of different lengths.

  • Presence of Impurities: A continuous influx of terminating impurities will randomly "kill" growing chains, resulting in a broader molecular weight distribution.

  • Temperature Gradients: Poor stirring or localized heating can create temperature gradients within the reactor, leading to different polymerization rates in different parts of the solution.

Cationic Polymerization

Question: My cationic polymerization of this compound is producing a low yield of a tacky, low molecular weight oil. What is happening?

Answer: The high cationic reactivity of this compound can lead to a number of side reactions that limit the polymer yield and molecular weight.[1]

  • Chain Transfer Reactions: Cationic polymerizations are particularly prone to chain transfer reactions, where a proton is transferred from the growing polymer chain to a monomer molecule, terminating the original chain and starting a new one.

  • Isomerization and Cross-linking: The carbocation at the end of the growing chain can undergo rearrangements or react with double bonds on other polymer chains, leading to branching and cross-linking, which can result in an insoluble gel-like product or a soluble, low-molecular-weight, branched polymer.

  • Termination by Counter-ion: The nucleophilicity of the counter-ion from the Lewis acid co-initiator can affect the stability of the propagating carbocation. A more nucleophilic counter-ion can lead to irreversible termination.

Quantitative Data Tables

The following tables summarize quantitative data from various studies on the polymerization of this compound and related dienes to provide a comparative overview of the effect of different catalyst systems and reaction conditions on polymer yield and properties.

Table 1: Ziegler-Natta Polymerization of (E)-2-Methyl-1,3-pentadiene

Catalyst SystemCo-catalystAl/Ti RatioTemperature (°C)Time (h)Yield (%)Polymer Structure
TiCl₄Al(C₂H₅)₃52024~70Crystalline, cis-1,4
Ti(OR)₄-VCl₃AlR₃-2024-Crystalline, trans-1,4
Nd(OCOC₇H₁₅)₃AlEt₂Cl/Al(iBu)₃-20486598-99% cis-1,4
CpTiCl₃/MAOMAO100020285cis-1,4/1,2 mixture

Data adapted from studies on this compound polymerization.[1] Ratios and yields are approximate and depend on specific experimental conditions.

Table 2: Anionic Polymerization of Substituted Dienes

MonomerInitiatorSolventTemperature (°C)Time (h)Yield (%)PDI
(E)-1,3-Pentadienen-BuLiToluene252>95≤ 1.15
(Z)-1,3-Pentadienen-BuLiToluene2524>951.55
(Z)-1,3-Pentadienen-BuLiToluene/THF252>951.16
This compoundn-BuLiCyclohexane50-HighLow

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. These should be adapted and optimized for your specific experimental setup and research goals. Always perform these experiments under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Protocol 1: Ziegler-Natta Polymerization of this compound

This protocol is a representative procedure based on the use of a TiCl₄/Al(C₂H₅)₃ catalyst system.

Materials:

  • This compound (purified)

  • Toluene (anhydrous, polymerization grade)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Methanol (B129727)

  • Hydrochloric acid

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

  • Reactor Preparation: A dry, nitrogen-purged glass reactor equipped with a magnetic stirrer is charged with 100 mL of anhydrous toluene.

  • Monomer Addition: Add 10 mL of purified this compound to the reactor.

  • Catalyst Preparation and Addition: In a separate Schlenk flask under nitrogen, prepare the catalyst solution. Add 1 mmol of TiCl₄ to 10 mL of toluene. Then, slowly add 5 mmol of Al(C₂H₅)₃ (for an Al/Ti ratio of 5). Age the catalyst mixture for 30 minutes at room temperature.

  • Polymerization: Inject the prepared catalyst solution into the reactor containing the monomer. Maintain the reaction temperature at 20°C with constant stirring.

  • Termination: After 24 hours, terminate the polymerization by adding 10 mL of methanol containing a small amount of hydrochloric acid and an antioxidant.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at 40°C to a constant weight.

Protocol 2: Anionic Polymerization of this compound

This protocol describes a typical anionic polymerization using n-butyllithium as the initiator.

Materials:

  • This compound (rigorously purified)

  • Cyclohexane (anhydrous, polymerization grade)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)

  • Methanol (anhydrous)

  • Antioxidant

Procedure:

  • Reactor Setup: A bake-dried, nitrogen-flushed reactor is charged with 100 mL of anhydrous cyclohexane.

  • Monomer Addition: Add 10 g of rigorously purified this compound to the reactor via a gas-tight syringe.

  • Initiation: Calculate the required amount of n-BuLi to achieve the desired molecular weight. Inject the n-BuLi solution into the reactor while stirring vigorously. The solution may develop a color, indicating the formation of the propagating anions.

  • Propagation: Allow the polymerization to proceed at 50°C. The viscosity of the solution will increase as the polymer forms.

  • Termination: After the desired reaction time (e.g., 4 hours), terminate the polymerization by injecting a small amount of anhydrous methanol.

  • Polymer Recovery: Precipitate the polymer in a large excess of methanol containing an antioxidant. Filter the polymer, wash with methanol, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Low Polymer Yield

Low_Yield_Troubleshooting Start Low Polymer Yield Observed Check_Purity Verify Monomer and Solvent Purity Start->Check_Purity Check_Catalyst Assess Catalyst/Initiator Activity Check_Purity->Check_Catalyst Purity OK Purify Action: Rigorously Purify Monomer and Solvent Check_Purity->Purify Purity Issue Suspected Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Catalyst->Check_Conditions Activity OK New_Catalyst Action: Use Fresh or Titrated Catalyst/Initiator Check_Catalyst->New_Catalyst Activity Issue Suspected Optimize_Conditions Action: Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Conditions Not Optimal Success High Yield Achieved Purify->Success New_Catalyst->Success Optimize_Conditions->Success ZN_Mechanism cluster_0 Catalyst Activation cluster_1 Polymerization Cycle TiCl4 TiCl₄ Active_Site [Ti]-R Active Site TiCl4->Active_Site AlR3 AlR₃ AlR3->Active_Site Coordination Monomer Coordination Active_Site->Coordination Insertion Monomer Insertion Coordination->Insertion π-complex formation Propagation Chain Propagation Insertion->Propagation forms new Ti-C bond Propagation->Coordination regenerates vacant site Polymer Poly(this compound) Propagation->Polymer Monomer This compound Monomer->Coordination

References

Technical Support Center: Synthesis of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of this compound

Q1: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically from the dehydration of 2-methyl-2,4-pentanediol, can be attributed to several factors. The most common issue is the concurrent formation of the isomeric byproduct, 4-methyl-1,3-pentadiene (B1595702). Other factors include incomplete reaction, polymerization of the diene product, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. For the dehydration of 2-methyl-2,4-pentanediol, a temperature range of 110-140°C is generally recommended for the initial dehydration step to 4-methyl-4-penten-2-ol (B1580817), and 120-150°C for the subsequent dehydration to the diene.[1] Temperatures that are too high can promote the formation of the undesired 4-methyl-1,3-pentadiene isomer and lead to polymerization.

  • Choice of Catalyst: The type of acid catalyst significantly influences the product distribution. Strong acids like sulfuric acid can lead to charring and the formation of various byproducts.[2] Weakly acidic catalysts, such as a mixture of oxalic acid and ferric chloride, or potassium bisulfate and citric acid, have been shown to improve the selectivity for this compound.[1]

  • Employ a Two-Step Dehydration Process: A significant improvement in yield and selectivity can be achieved by a two-step dehydration. The first step involves the dehydration of 2-methyl-2,4-pentanediol to 4-methyl-4-penten-2-ol. This intermediate is then isolated and subsequently dehydrated to this compound in a second step. This method can significantly reduce the formation of 4-methyl-1,3-pentadiene.[1]

  • Continuous Removal of Product: As the diene products are volatile, continuous distillation from the reaction mixture as they are formed can help to shift the equilibrium towards the products and minimize side reactions such as polymerization.

Issue 2: High Proportion of 4-Methyl-1,3-pentadiene Isomer

Q2: My product mixture contains a high percentage of the undesired 4-methyl-1,3-pentadiene isomer. How can I increase the selectivity for this compound?

A2: The formation of 4-methyl-1,3-pentadiene is the most common side reaction. The ratio of the two isomers is highly dependent on the reaction conditions and the synthetic strategy.

Strategies to Improve Selectivity:

  • Two-Step Dehydration: As mentioned previously, the most effective method to increase the ratio of this compound to 4-methyl-1,3-pentadiene is the two-step dehydration process. This method has been reported to improve the ratio to as high as 9:1.[1]

  • Catalyst Selection: The use of milder, weakly acidic catalysts can favor the formation of the desired isomer. For instance, a mixture of potassium bisulfate and citric acid has been shown to yield a product with a high percentage of this compound.[1]

  • Reaction Temperature Control: Careful control of the reaction temperature during the dehydration steps is crucial. Adhering to the optimal temperature ranges for each step of the two-step process can significantly enhance selectivity.

Issue 3: Product Purity and Purification

Q3: How can I effectively purify this compound from the 4-methyl-1,3-pentadiene isomer and other impurities?

A3: Due to the close boiling points of the isomers, simple distillation is often insufficient for complete separation. A common and effective method for purification is based on the differential reactivity of the isomers in a Diels-Alder reaction.

Purification Protocol:

  • Diels-Alder Reaction: The crude mixture of dienes can be treated with a dienophile such as maleic anhydride. The trans-isomer of this compound and other conjugated diene impurities will readily react to form Diels-Alder adducts, which are non-volatile.

  • Distillation: The unreacted this compound can then be separated from the non-volatile adducts by distillation.

  • Isomerization and Repeated Reaction (Optional): If the cis-isomer of this compound is also present and needs to be removed, the mixture can be treated with a catalyst like iodine to isomerize the cis-isomer to the more reactive trans-isomer, followed by another treatment with maleic anhydride.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Synthesis of this compound

Catalyst SystemStarting MaterialReaction Temperature (°C)Yield of this compound (%)Ratio of this compound to 4-Methyl-1,3-pentadiene
Ferric chloride on montmorillonite (B579905) (Step 1) / Oxalic acid and ferric chloride (Step 2)2-Methyl-2,4-pentanediol110-140 (Step 1) / 120-150 (Step 2)83 (overall)>9:1
Ferric chloride on montmorillonite (Step 1) / Oxalic acid and citric acid (Step 2)2-Methyl-2,4-pentanediol110-130 (Step 1) / 120-150 (Step 2)82 (overall)High (exact ratio not specified)
Ferric chloride on montmorillonite (Step 1) / Potassium bisulfate and citric acid (Step 2)2-Methyl-2,4-pentanediol110-130 (Step 1) / 120-150 (Step 2)85 (overall)>9:1

Data adapted from patent CN109824466B.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is adapted from the procedure described in patent CN109824466B.[1]

Step 1: Synthesis of 4-Methyl-4-penten-2-ol

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation apparatus (e.g., a short path distillation head or a fractionating column connected to a condenser and a receiving flask).

  • Charging the Reactor: To the flask, add 300 g of 2-methyl-2,4-pentanediol and 3 g of ferric chloride catalyst supported on montmorillonite (mass ratio of ferric chloride to montmorillonite is approximately 0.1:1).

  • Reaction: Heat the mixture with stirring to a temperature of 110-140°C.

  • Product Collection: The product, 4-methyl-4-penten-2-ol, will distill over along with water. Collect the distillate. The reaction is complete when no more product distills.

  • Analysis: The purity of the collected 4-methyl-4-penten-2-ol can be analyzed by gas chromatography (GC). The reported purity is typically over 90%.

Step 2: Synthesis of this compound

  • Apparatus Setup: Use the same or a similar apparatus as in Step 1.

  • Charging the Reactor: To the clean and dry flask, add 300 g of the 4-methyl-4-penten-2-ol obtained from Step 1 and 6 g of a catalyst mixture. A suitable catalyst mixture is potassium bisulfate and citric acid (mass ratio 1:2).

  • Reaction: Heat the mixture with stirring to a temperature of 120-150°C.

  • Product Collection: The product, this compound, will distill over. Collect the distillate.

  • Analysis and Yield: Analyze the collected product by GC to determine its purity and the isomeric ratio. The reported yield of this compound is approximately 85% with a purity of over 92%.

Visualizations

Synthesis_Pathway 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol 4-Methyl-4-penten-2-ol 4-Methyl-4-penten-2-ol 2-Methyl-2,4-pentanediol->4-Methyl-4-penten-2-ol Step 1: Dehydration (-H2O) Catalyst: FeCl3/Montmorillonite T = 110-140°C 4-Methyl-1,3-pentadiene 4-Methyl-1,3-pentadiene 2-Methyl-2,4-pentanediol->4-Methyl-1,3-pentadiene Undesired Side Reaction (Direct Dehydration) This compound This compound 4-Methyl-4-penten-2-ol->this compound Step 2: Dehydration (-H2O) Catalyst: KHSO4/Citric Acid T = 120-150°C

Caption: Reaction pathway for the two-step synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_isomer High percentage of 4-Methyl-1,3-pentadiene? start->check_isomer two_step Implement Two-Step Dehydration check_isomer->two_step Yes check_temp Suboptimal Reaction Temperature? check_isomer->check_temp No optimize_catalyst Optimize Catalyst (Weakly Acidic) two_step->optimize_catalyst end Improved Yield optimize_catalyst->end adjust_temp Adjust Temperature to Optimal Range check_temp->adjust_temp Yes check_polymerization Evidence of Polymerization? check_temp->check_polymerization No adjust_temp->end continuous_distillation Use Continuous Distillation check_polymerization->continuous_distillation Yes check_polymerization->end No continuous_distillation->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_synthesis Synthesis Strategy cluster_outcomes Reaction Outcomes One-Pot Dehydration One-Pot Dehydration High Yield of 4-Methyl-1,3-pentadiene High Yield of 4-Methyl-1,3-pentadiene One-Pot Dehydration->High Yield of 4-Methyl-1,3-pentadiene Two-Step Dehydration Two-Step Dehydration High Yield of this compound High Yield of this compound Two-Step Dehydration->High Yield of this compound Polymer Formation Polymer Formation High Reaction Temperature High Reaction Temperature High Reaction Temperature->High Yield of 4-Methyl-1,3-pentadiene High Reaction Temperature->Polymer Formation Weakly Acidic Catalyst Weakly Acidic Catalyst Weakly Acidic Catalyst->High Yield of this compound

Caption: Logical relationships between synthesis strategy and reaction outcomes.

References

Technical Support Center: Stabilizing 2-Methyl-1,3-pentadiene for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective stabilization and storage of 2-Methyl-1,3-pentadiene. Proper handling and storage are critical to prevent degradation and ensure the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is stabilization necessary for storing this compound?

A1: this compound is a conjugated diene, which makes it highly susceptible to free-radical polymerization, especially when exposed to heat, light, or oxygen. Without a stabilizer, it can form dimers, oligomers, and polymers, which compromises the purity and reactivity of the monomer.

Q2: What is the recommended stabilizer for this compound?

A2: The most commonly used and effective stabilizer for conjugated dienes like this compound is 4-tert-butylcatechol (B165716) (TBC). TBC is a free-radical scavenger that effectively inhibits the polymerization process.

Q3: What is the optimal concentration of 4-tert-butylcatechol (TBC) for stabilization?

A3: While the optimal concentration can vary slightly based on storage conditions and desired shelf-life, a typical concentration range for TBC in related monomers like butadiene and styrene (B11656) is 50-200 ppm (parts per million). A concentration of 100 ppm is a common starting point.

Q4: How should this compound be stored after stabilization?

A4: Stabilized this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 2°C and 8°C.[1] The container should be tightly sealed and the headspace should ideally be filled with an inert gas like nitrogen or argon to minimize contact with oxygen.

Q5: How do I remove the stabilizer before using this compound in a reaction?

A5: Phenolic inhibitors like TBC can be removed by washing the this compound with a dilute aqueous basic solution, such as 5% sodium hydroxide.[2][3] This converts the TBC into its water-soluble phenoxide salt, which can then be separated from the organic layer. Following the base wash, the diene should be washed with water to remove any residual base and then dried over a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Gel Formation Polymerization has occurred due to insufficient stabilizer, prolonged exposure to heat/light, or excessive oxygen.If the material is still liquid, consider adding more TBC. For highly viscous or gelled material, it is likely unusable and should be disposed of according to safety guidelines. To prevent recurrence, ensure proper storage conditions and adequate stabilizer concentration.
Discoloration (Yellowing) Oxidation and/or minor polymerization.Mild yellowing may not significantly impact all applications, but it indicates some degradation. Verify the purity using analytical methods like GC-MS. For sensitive applications, consider purification by distillation (after removing the stabilizer).
Unexpected Reaction Outcomes Presence of polymers or other degradation byproducts.Confirm the purity of the this compound using GC-MS. If impurities are detected, purify the monomer by distillation before use. Ensure the stabilizer is completely removed prior to the reaction, as it can interfere with some catalytic processes.
Precipitate Formation at Low Temperatures The stabilizer (TBC) may have limited solubility at lower temperatures.Gently warm the container to room temperature and agitate to redissolve the stabilizer. Ensure the stabilizer is fully dissolved before use.

Quantitative Data Summary

ParameterRecommended ValueNotes
Stabilizer 4-tert-butylcatechol (TBC)A common and effective free-radical inhibitor.
Stabilizer Concentration 50 - 200 ppm (mg/kg)A concentration of 100 ppm is a good starting point.
Storage Temperature 2°C - 8°CRefrigeration is recommended to minimize polymerization.[1]
Storage Atmosphere Inert Gas (Nitrogen or Argon)Minimizes oxidation and the formation of peroxides.
Container Amber glass bottle or other opaque, tightly sealed containerProtects from light.

Experimental Protocols

Protocol for Stabilizing this compound with 4-tert-butylcatechol (TBC)
  • Calculate the required amount of TBC. For example, to prepare a 100 ppm solution in 100 g of this compound, you will need 10 mg of TBC.

  • Weigh the TBC accurately. Use an analytical balance to weigh the required amount of TBC.

  • Dissolve the TBC. In a fume hood, add the weighed TBC to the this compound.

  • Ensure complete dissolution. Gently agitate or stir the mixture until the TBC is completely dissolved. The use of a magnetic stirrer at a low speed is recommended.

  • Transfer to an appropriate storage container. Transfer the stabilized solution to a clean, dry, and properly labeled amber glass bottle.

  • Purge with inert gas. If possible, purge the headspace of the container with nitrogen or argon before sealing tightly.

  • Store under recommended conditions. Place the container in a refrigerator at 2°C - 8°C.

Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the stabilized this compound in a suitable solvent (e.g., hexane (B92381) or pentane). A typical dilution would be 1 µL of the sample in 1 mL of solvent.

  • GC-MS Instrument Setup:

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating hydrocarbons.

    • Injector: Set the injector temperature to 250°C. Use a split injection mode to avoid overloading the column.

    • Oven Program: Start with an initial temperature of 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Set the transfer line temperature to 280°C and the ion source temperature to 230°C. Scan a mass range of m/z 35-300.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all components to determine the purity percentage. Compare the mass spectra of any impurity peaks with a library (e.g., NIST) to identify potential degradation products.

Visualizations

Storage_Workflow cluster_preparation Preparation cluster_storage Storage cluster_usage Usage Unstabilized Diene Unstabilized Diene Add TBC Add TBC Unstabilized Diene->Add TBC Stabilized Diene Stabilized Diene Add TBC->Stabilized Diene Dissolve completely Store at 2-8°C Store at 2-8°C Stabilized Diene->Store at 2-8°C Remove TBC Remove TBC Store at 2-8°C->Remove TBC Pure Diene for Reaction Pure Diene for Reaction Remove TBC->Pure Diene for Reaction Troubleshooting_Logic Observe Sample Observe Sample Viscous or Gelled? Viscous or Gelled? Observe Sample->Viscous or Gelled? Discolored? Discolored? Viscous or Gelled?->Discolored? No Discard Discard Viscous or Gelled?->Discard Yes Check Purity (GC-MS) Check Purity (GC-MS) Discolored?->Check Purity (GC-MS) Yes Proceed with Use Proceed with Use Discolored?->Proceed with Use No Purity OK? Purity OK? Use with Caution or Purify Use with Caution or Purify Purity OK?->Use with Caution or Purify No Purity OK?->Proceed with Use Yes Check Purity (GC-MS)->Purity OK?

References

Technical Support Center: Gas Chromatography Analysis of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 2-Methyl-1,3-pentadiene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the GC analysis of this compound?

A1: The most common issues include poor peak shape (tailing, fronting, or splitting), shifts in retention time, and co-elution with other C5 isomers. These problems can stem from issues with the sample introduction, column, or detector.

Q2: Why is my this compound peak tailing?

A2: Peak tailing can be caused by several factors.[1][2] These include active sites in the injector liner or column, poor column cutting or installation, or a mismatch between the polarity of the analyte and the stationary phase.[1][2] Injecting a light hydrocarbon can help determine if the issue is related to the flow path.[3]

Q3: What causes peak fronting for my analyte?

A3: Peak fronting is often a sign of column overload, where too much sample has been injected onto the column.[1][2] It can also be caused by a solubility mismatch between the sample solvent and the stationary phase.[3]

Q4: My peaks are splitting. What should I investigate?

A4: Peak splitting can arise from both chemical and physical effects.[1] An improperly cut or installed column, or an occluded stationary phase at the head of the column are common physical causes.[1][2] Chemical causes can include issues with the sample solvent and the initial oven temperature, particularly in splitless injection mode.[2]

Q5: Why are the retention times for this compound shifting between runs?

A5: Retention time shifts can be caused by a variety of factors, including leaks in the system, changes in carrier gas flow rate, or fluctuations in column temperature.[4][5] Contamination of the column or injector can also lead to shifts in retention time.[6] It's also important to ensure that the column dimensions are accurately entered into the GC software, especially after installing a new column.[5]

Q6: How can I prevent co-elution of this compound with its isomers?

A6: Achieving good resolution between isomers requires careful optimization of the GC method. This includes selecting a column with appropriate selectivity for hydrocarbons, such as a nonpolar or moderately polar phase.[7] Optimizing the temperature program, particularly using a slow ramp rate, can also improve separation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in the GC analysis of this compound.

Problem: Poor Peak Shape
Symptom Possible Causes Recommended Actions
Peak Tailing 1. Active sites in the injector liner or column.[2] 2. Poor column cut or installation.[1][2] 3. Column contamination.[6]1. Use a fresh, deactivated liner; trim the first few centimeters of the column.[2][8] 2. Re-cut the column ensuring a clean, 90-degree cut and verify correct installation depth in the injector and detector.[1][2] 3. Bake out the column or, if necessary, replace it.
Peak Fronting 1. Column overload.[1][2] 2. Inappropriate sample solvent.1. Dilute the sample or increase the split ratio.[9] 2. Ensure the sample solvent is compatible with the stationary phase.
Peak Splitting 1. Improper column cut or installation.[1] 2. Incompatible sample solvent in splitless injection.[1][2] 3. Initial oven temperature is too high.[2]1. Re-cut and reinstall the column.[1] 2. Match the polarity of the sample solvent to the stationary phase.[2] 3. Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[2]
Problem: Retention Time Shifts
Symptom Possible Causes Recommended Actions
Gradual or Abrupt Shifts in Retention Time 1. Leaks in the system (septum, fittings).[5] 2. Inconsistent carrier gas flow rate.[4] 3. Column aging or contamination.[3] 4. Changes in column temperature.[10]1. Perform a leak check of the system.[5] 2. Verify the carrier gas flow rate and pressure settings. 3. Condition the column or trim the inlet end.[8] 4. Ensure the oven temperature is stable and programmed correctly.

Experimental Protocols

Below is a general gas chromatography method suitable for the analysis of this compound. This should be considered a starting point and may require optimization for your specific application and instrumentation.

Sample Preparation:

Dilute the sample containing this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration suitable for GC analysis (typically in the ppm range).

Gas Chromatography (GC) Method:

Parameter Value
Column Rt®-Alumina BOND/MAPD PLOT, 50 m x 0.32 mm ID, 5 µm film thickness[11] or a similar non-polar column like Squalane.[12]
Injector Temperature 200 °C[11]
Injection Mode Split (e.g., 100:1)[11]
Injection Volume 1 µL[11]
Carrier Gas Helium or Hydrogen[13]
Oven Temperature Program Initial temperature of 50°C, hold for 5 minutes, then ramp to 150°C at 5°C/min.
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common GC problems.

GC_Troubleshooting_Workflow Start GC Analysis Issue CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetentionTime Check Retention Time Start->CheckRetentionTime Tailing Tailing CheckPeakShape->Tailing Fronting Fronting CheckPeakShape->Fronting Splitting Splitting CheckPeakShape->Splitting Shifting Shifting CheckRetentionTime->Shifting Stable Stable CheckRetentionTime->Stable InvestigateTailing Investigate Tailing Causes: - Active Sites - Poor Column Cut/Installation - Contamination Tailing->InvestigateTailing InvestigateFronting Investigate Fronting Causes: - Column Overload - Solvent Mismatch Fronting->InvestigateFronting InvestigateSplitting Investigate Splitting Causes: - Poor Column Cut/Installation - Injection Technique - Oven Temperature Splitting->InvestigateSplitting InvestigateShifting Investigate Shifting Causes: - Leaks - Flow Rate Fluctuation - Temperature Fluctuation - Column Contamination Shifting->InvestigateShifting ResolutionOK Problem Resolved Stable->ResolutionOK InvestigateTailing->ResolutionOK InvestigateFronting->ResolutionOK InvestigateSplitting->ResolutionOK InvestigateShifting->ResolutionOK

Caption: Troubleshooting workflow for GC analysis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and polymerization of 2-methyl-1,3-pentadiene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is the dehydration of 2-methyl-2,4-pentanediol.[1][2] This reaction is typically catalyzed by a weakly acidic catalyst to minimize equipment corrosion and improve selectivity towards the desired product.[1]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: A primary challenge is the formation of the isomeric byproduct, 4-methyl-1,3-pentadiene (B1595702).[1] The reaction conditions, particularly the catalyst and temperature, must be carefully controlled to maximize the yield of the desired this compound isomer. Other issues can include incomplete conversion of the starting material and potential equipment corrosion if strong acids are used.[1]

Q3: What types of catalysts are typically used for the polymerization of this compound?

A3: Ziegler-Natta catalysts, such as those based on titanium (e.g., TiCl₄-AlR₃) and neodymium compounds, are commonly employed for the stereoselective polymerization of this compound.[3][4] The choice of catalyst system is critical as it influences the microstructure of the resulting polymer (e.g., cis-1,4 vs. trans-1,4).[4]

Q4: What are the main causes of catalyst deactivation during the polymerization of dienes like this compound?

A4: Catalyst deactivation is a common issue in diene polymerization and can be caused by several factors:

  • Impurities: Water, oxygen, and other polar compounds in the monomer or solvent can poison the catalyst.[5]

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the active catalyst sites.[5]

  • Steric Hindrance: The bulky nature of the monomer can sometimes lead to side reactions or slower propagation rates, allowing more time for deactivation to occur.[5]

  • Coke Formation: The deposition of carbonaceous materials on the catalyst surface can block active sites.[6]

Troubleshooting Guides

Synthesis of this compound
Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete dehydration of 2-methyl-2,4-pentanediol.- Increase reaction temperature within the optimal range (120-150 °C).[1]- Ensure efficient removal of water as it forms to drive the equilibrium forward.- Check the activity of the catalyst.
High Proportion of 4-Methyl-1,3-pentadiene Isomer Non-optimal catalyst or reaction conditions favoring the formation of the thermodynamic product.- Employ a weakly acidic catalyst system, such as a mixture of oxalic acid and citric acid, which has been shown to improve the ratio of this compound to its isomer.[1]- Optimize the reaction temperature, as higher temperatures can sometimes favor the formation of the more stable isomer.
Reaction Stalls Before Completion Catalyst deactivation or insufficient catalyst loading.- Ensure the starting materials and reaction setup are free from impurities that could poison the catalyst.- Consider a step-wise dehydration process, which can improve yield.[1]- Increase the catalyst concentration moderately.
Polymerization of this compound
Issue Potential Cause Recommended Action
Low Polymer Yield Catalyst deactivation by impurities (e.g., water, oxygen).[5]- Thoroughly dry and degas the monomer and solvent before use.- Ensure all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon).
Incorrect catalyst to cocatalyst ratio.- Optimize the molar ratio of the Ziegler-Natta catalyst components (e.g., TiCl₄ to AlR₃).
Poor Control Over Polymer Microstructure (Stereoselectivity) Inappropriate catalyst system or polymerization temperature.- Select a catalyst known for its stereoselectivity with similar dienes. Neodymium-based catalysts, for example, can yield high cis-1,4 content.[4]- Investigate the effect of polymerization temperature on stereoselectivity, as it can be a critical parameter.
Broad Molecular Weight Distribution Chain transfer reactions or presence of multiple active site species.- Lower the polymerization temperature to reduce the rate of chain transfer.- Screen different catalyst systems, as some may offer better control over molecular weight distribution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2-Methyl-2,4-pentanediol

Objective: To synthesize this compound with a high isomer ratio.

Materials:

  • 2-methyl-2,4-pentanediol

  • Weakly acidic catalyst (e.g., a 1:1 mass ratio of oxalic acid and citric acid)

  • Reaction flask with a distillation head and receiving flask

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • To the reaction flask, add 2-methyl-2,4-pentanediol and the weakly acidic catalyst (e.g., a 2% weight ratio of catalyst to the diol).

  • Begin stirring and heat the mixture to 120-150 °C.[1]

  • The product, this compound, and water will co-distill. Collect the distillate in the receiving flask.

  • Separate the organic layer from the aqueous layer in the distillate.

  • The organic layer can be further purified by fractional distillation to obtain pure this compound.

  • Characterize the product using Gas Chromatography (GC) to determine the yield and the isomeric ratio. A ratio of this compound to 4-methyl-1,3-pentadiene of up to 9:1 can be achieved with this method.[1]

Protocol 2: Ziegler-Natta Polymerization of this compound

Objective: To polymerize this compound to obtain a polymer with a specific microstructure.

Materials:

  • This compound (purified and dried)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Ziegler-Natta catalyst components (e.g., TiCl₄ and triethylaluminum (B1256330) (AlEt₃))

  • Schlenk line or glovebox for inert atmosphere operations

  • Polymerization reactor (e.g., a jacketed glass reactor)

Procedure:

  • All glassware must be thoroughly dried and the entire setup purged with a high-purity inert gas (e.g., argon).

  • In the reactor, under an inert atmosphere, add the anhydrous solvent followed by the purified this compound monomer.

  • Cool the reactor to the desired polymerization temperature (this may need to be optimized, but a starting point could be room temperature).

  • In a separate Schlenk flask, prepare the catalyst by adding the cocatalyst (e.g., AlEt₃) to a solution of the transition metal component (e.g., TiCl₄) in the anhydrous solvent. The order of addition and aging time of the catalyst can be critical and should be consistent.

  • Transfer the prepared catalyst to the monomer solution in the reactor to initiate polymerization.

  • Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis (e.g., gravimetric determination of polymer yield).

  • After the desired polymerization time, terminate the reaction by adding a quenching agent (e.g., methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter the polymer, wash it thoroughly with the non-solvent to remove catalyst residues, and dry it under vacuum to a constant weight.

  • Characterize the polymer for its microstructure (e.g., using NMR spectroscopy), molecular weight, and other properties.

Data Presentation

Table 1: Catalyst Systems and Reaction Conditions for the Synthesis of this compound

Catalyst SystemReactantTemperature (°C)Yield of this compound (%)Ratio of this compound to 4-Methyl-1,3-pentadieneReference
Oxalic acid / Citric acid (1:1)4-methyl-4-penten-2-ol120-15082>90% purity--INVALID-LINK--
Potassium bisulfate / Citric acid (1:2)4-methyl-4-penten-2-ol120-15085>92% purity--INVALID-LINK--
Weakly acidic catalyst2-methyl-2,4-pentanediolNot specified>809:1--INVALID-LINK--

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Start: 2-Methyl-2,4-pentanediol catalyst Add Weakly Acidic Catalyst (e.g., Oxalic/Citric Acid) start->catalyst heat Heat to 120-150 °C catalyst->heat distill Distill Product and Water heat->distill separate Separate Organic Layer distill->separate purify Fractional Distillation separate->purify product Product: this compound purify->product PolymerizationTroubleshooting cluster_troubleshooting Troubleshooting Polymerization start Low Polymer Yield? check_impurities Check for Impurities (Water, Oxygen) start->check_impurities Yes check_ratio Verify Catalyst/Cocatalyst Ratio start->check_ratio No, but... solution_impurities Purify Monomer/Solvent check_impurities->solution_impurities check_temp Optimize Temperature check_ratio->check_temp solution_ratio Adjust Ratio check_ratio->solution_ratio solution_temp Screen Temperatures check_temp->solution_temp

References

Technical Support Center: Analysis of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my this compound sample?

A1: Impurities in this compound can originate from its synthesis or degradation. Common impurities include:

  • Isomers: 4-Methyl-1,3-pentadiene is a common isomeric impurity formed during the synthesis of this compound.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, you might find residual starting materials such as 2-methyl-2,4-pentanediol.[1]

  • Solvent Residues: Residual solvents from the synthesis or purification process may be present.

  • Oxidation Products: As a diene, it is susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, or ketones.

  • Polymers: Dienes can undergo polymerization over time, especially when exposed to heat or light.

Q2: Which analytical technique is most suitable for identifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for separating and identifying volatile impurities in this compound. The gas chromatograph separates the different components of the sample, and the mass spectrometer helps in identifying them based on their mass-to-charge ratio.

Q3: My chromatogram shows unexpected peaks. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Contamination: The sample may be contaminated from the vial, solvent, or syringe.

  • Degradation: The sample may have degraded due to improper storage or handling, leading to the formation of new compounds.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and show up as a rising baseline or discrete peaks.

  • Septum Bleed: Particles from the injector septum can also lead to extraneous peaks.

Q4: How can I improve the separation of this compound from its isomers?

A4: To improve the resolution between isomers, you can:

  • Optimize the GC Temperature Program: A slower temperature ramp or a longer isothermal hold can enhance separation.

  • Use a Longer GC Column: A longer column provides more theoretical plates, leading to better separation.

  • Select a Different Column Stationary Phase: A column with a different polarity may provide better selectivity for the isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound samples.

Symptom Possible Cause(s) Suggested Solution(s)
No peaks in the chromatogram - No sample injected- Detector not turned on- Leak in the system- Verify autosampler or manual injection.- Check detector settings.- Perform a leak check of the GC system.
Peak Tailing - Active sites in the inlet or column- Column overload- Use a deactivated inlet liner.- Condition the column.- Dilute the sample.
Peak Fronting - Column overload- Incompatible solvent- Dilute the sample.- Ensure the solvent is appropriate for the analysis.
Ghost Peaks - Carryover from a previous injection- Contaminated syringe or inlet- Run a blank solvent injection to clean the system.- Clean the syringe and the inlet.
Irreproducible Retention Times - Fluctuations in oven temperature or carrier gas flow rate- Leaks in the system- Check the stability of the oven temperature and flow controller.- Perform a leak check.
Baseline Noise or Drift - Contaminated carrier gas or detector- Column bleed- Use high-purity gas and install traps.- Clean the detector.- Condition the column or replace it if it's old.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the identification of impurities in a this compound sample.

1. Sample Preparation:

  • Dilute the this compound sample 1:1000 in a high-purity solvent such as hexane (B92381) or pentane.

  • Vortex the sample to ensure homogeneity.

2. GC-MS Instrument Parameters:

Parameter Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Mass Range 35-350 amu

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram.

  • Identify the main component and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the impurities by calculating their peak area percentages relative to the total peak area.

Visualizations

Impurity_Identification_Workflow Workflow for Impurity Identification cluster_0 Analysis cluster_1 Data Interpretation Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS Chromatogram Obtain Chromatogram GCMS->Chromatogram Identify_Peaks Identify Peaks Chromatogram->Identify_Peaks Compare_Spectra Compare Mass Spectra with Library Identify_Peaks->Compare_Spectra Quantify Quantify Impurities Compare_Spectra->Quantify Report Generate Report Quantify->Report

Caption: General workflow for impurity identification.

Troubleshooting_Workflow Troubleshooting Unknown Chromatogram Peaks Start Unknown Peak Observed Check_Blank Inject Solvent Blank Start->Check_Blank Peak_Present_Blank Peak Present in Blank? Check_Blank->Peak_Present_Blank Contamination Source is Contamination (Solvent, Vial, Syringe) Peak_Present_Blank->Contamination Yes Check_History Review Sample History and Storage Peak_Present_Blank->Check_History No End Identify Peak Contamination->End Degradation Potential Degradation Product Check_History->Degradation Analyze_Standard Analyze Reference Standard Degradation->Analyze_Standard No Isomer_Impurity Isomeric or Synthesis-Related Impurity Degradation->Isomer_Impurity Yes Analyze_Standard->Isomer_Impurity Consult_Literature Consult Literature for Known Impurities Isomer_Impurity->Consult_Literature Consult_Literature->End

Caption: Troubleshooting workflow for unknown peaks.

References

preventing unwanted polymerization of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methyl-1,3-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to prevent and troubleshoot unwanted polymerization during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What causes unwanted polymerization of this compound?

A1: The primary cause of unwanted polymerization in this compound, a conjugated diene, is the formation of peroxides through autoxidation.[1][2] These peroxides can act as radical initiators, triggering a spontaneous and often rapid polymerization reaction.[3][4] Several factors accelerate peroxide formation, including exposure to oxygen (air), light, heat, and the presence of metal contaminants.[2][5] Once the inherent inhibitor is depleted, peroxide formation can accelerate, increasing the risk of polymerization.

Q2: How can I prevent the polymerization of this compound during storage?

A2: Proper storage is critical. Store this compound in a cool, dark, and dry place, preferably in a refrigerator designated for flammable materials.[6] The container should be tightly sealed and the headspace purged with an inert gas like nitrogen or argon to minimize contact with oxygen.[5][7] It is also crucial to use opaque or amber-colored containers to protect the monomer from light.[8] Always ensure the product contains an adequate amount of a suitable polymerization inhibitor.

Q3: What are common inhibitors for this compound and at what concentration are they used?

A3: While specific data for this compound is not abundant, inhibitors commonly used for other conjugated dienes like isoprene (B109036) and 1,3-pentadiene (B166810) are effective. These include phenolic compounds such as 4-tert-Butylcatechol (TBC) and butylated hydroxytoluene (BHT), as well as other compounds mentioned in patent literature for similar dienes. The optimal concentration can vary, but typical ranges are provided in the table below.

Q4: How often should I test my this compound for peroxides?

A4: As a conjugated diene, this compound is a potential peroxide former. It is recommended to test for peroxides upon receipt, before each use, and at regular intervals during storage. For opened containers, testing every 3 to 6 months is a good practice.[5][7] Unopened containers should be tested at least annually. Always check the manufacturer's expiration date and dispose of the material if it is outdated.[3][8]

Troubleshooting Guide

Q1: I observed solid white particles/precipitate in my bottle of this compound. What should I do?

A1: Do not attempt to open or move the container. The presence of solid crystals is a strong indication of significant peroxide formation, which can be shock-sensitive and explosive.[8][9] Isolate the container, warn others in the vicinity, and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[10]

Q2: The viscosity of my this compound has noticeably increased. What does this mean?

A2: An increase in viscosity suggests that oligomerization or polymerization has begun. The material should be considered unstable. Do not use it in your experiments as it can lead to unpredictable results and potential safety hazards. Test for peroxides immediately (if safe to do so) and dispose of the material according to your institution's hazardous waste guidelines.

Q3: My experiment is failing, and I suspect the quality of the this compound. How can I check for polymer contamination?

A3: A simple method to check for existing polymer is to take a small, clear sample of the monomer. The presence of haziness, cloudiness, or visible precipitates indicates contamination. For a more quantitative assessment, you could attempt to precipitate the polymer by adding the monomer to a non-solvent for the polymer (but a solvent for the monomer), such as methanol. Any solid that crashes out is likely the polymer. However, the most immediate and critical test is for peroxides, as they are the likely cause of polymerization.

Data Presentation

Table 1: Common Inhibitors for Conjugated Dienes

Inhibitor NameAbbreviationTypical Concentration RangeNotes
4-tert-ButylcatecholTBC10 - 100 ppmOften used for butadiene and isoprene. Can discolor the monomer.
Butylated hydroxytolueneBHT50 - 200 ppmA common antioxidant and polymerization inhibitor.
Furfural-0.01 - 2% by weight of solventEffective at elevated temperatures, particularly in polar solvents.[11]
Aromatic Nitro Compounds-VariesMentioned as effective for isoprene and 1,3-pentadiene.
Diethyl hydroxylamineDEHAVariesUsed in combination with other inhibitors for butadiene.

Experimental Protocols

Protocol: Peroxide Detection in this compound

Objective: To semi-quantitatively determine the concentration of peroxides in a sample of this compound. This protocol is based on commercially available peroxide test strips.

Materials:

  • Commercial peroxide test strips (e.g., from MilliporeSigma or other suppliers, with a range of 0.5-100 ppm).

  • Glass vial or test tube.

  • Pipette.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Safety First: Perform this test in a well-ventilated fume hood. Ensure there are no ignition sources nearby. Visually inspect the container for any crystals before opening. If crystals are present, do not proceed and contact EHS.

  • Sample Preparation: Using a clean pipette, transfer approximately 1-2 mL of the this compound sample into a clean, dry glass vial.

  • Testing:

    • Immerse the reactive zone of a peroxide test strip into the sample for 1 second.

    • Remove the strip and shake off any excess liquid.

    • After the time specified by the manufacturer (typically 15-60 seconds), compare the color of the reactive zone to the color scale provided with the test strips.

  • Interpreting Results:

    • < 20 ppm: The monomer is generally safe to use.

    • 20 - 100 ppm: The monomer should be used with caution. Avoid distillation or concentration. Consider de-peroxidation or immediate use.

    • > 100 ppm: The monomer is hazardous. Do not use. Contact your EHS office for safe disposal procedures.[7][10]

  • Documentation: Record the date of the test and the peroxide concentration on the label of the container.

Mandatory Visualization

logical_relationship_diagram start Handling a New or Stored Container of this compound visual_inspection Visually Inspect Container (for crystals, discoloration, bulging) start->visual_inspection crystals_present Crystals or Precipitate Present? visual_inspection->crystals_present contact_ehs STOP! Isolate Container Contact EHS Immediately crystals_present->contact_ehs Yes no_crystals No Crystals Found crystals_present->no_crystals No check_date Check 'Date Opened' and 'Expiration Date' no_crystals->check_date expired Expired or Opened > 12 months ago? check_date->expired dispose Dispose as Hazardous Waste expired->dispose Yes not_expired Within Safe Date Range expired->not_expired No test_peroxides Test for Peroxides not_expired->test_peroxides peroxide_level Peroxide Level > 100 ppm? test_peroxides->peroxide_level peroxide_level->dispose Yes safe_to_use Safe to Use (Record test date and result on bottle) peroxide_level->safe_to_use No

Caption: Workflow for safely handling this compound.

troubleshooting_workflow start Suspected Unwanted Polymerization observation What is the primary observation? start->observation viscosity Increased Viscosity or Haziness observation->viscosity solids Visible Solid Particles or Crystals observation->solids reaction_issue Poor/Inconsistent Experimental Results observation->reaction_issue action_viscosity Indicates Polymerization Has Started. Do Not Use. viscosity->action_viscosity action_solids STOP! High Peroxide Risk. Do Not Handle. solids->action_solids action_reaction Monomer Quality is Suspect. Test for Peroxides. reaction_issue->action_reaction dispose Dispose of Material Safely via EHS action_viscosity->dispose contact_ehs Isolate and Contact EHS for Emergency Disposal action_solids->contact_ehs peroxide_test_result Peroxide Level? action_reaction->peroxide_test_result high_peroxide High (>100 ppm) peroxide_test_result->high_peroxide low_peroxide Low (<100 ppm) peroxide_test_result->low_peroxide high_peroxide->dispose consider_other Consider Other Experimental Factors. Purify Monomer if Necessary. low_peroxide->consider_other

Caption: Troubleshooting guide for unwanted polymerization.

References

Technical Support Center: Catalyst Deactivation in 2-Methyl-1,3-pentadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 2-Methyl-1,3-pentadiene.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my this compound reaction?

A1: Common indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a reduction in the conversion of this compound, and a drop in the selectivity towards the desired product. You may also observe changes in the physical appearance of the catalyst, such as a change in color, which could indicate the formation of carbonaceous deposits (coke).

Q2: What are the primary mechanisms that cause catalyst deactivation in diene reactions?

A2: The primary mechanisms for catalyst deactivation in reactions involving dienes like this compound can be categorized as follows:

  • Poisoning: This occurs when impurities in the feedstock or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and halogen compounds.[1]

  • Fouling (Coking): This is the physical deposition of carbonaceous materials, or "coke," on the catalyst surface.[2][3] In diene reactions, the high reactivity of the monomer can lead to the formation of oligomers and polymers that block active sites and pores.[4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal crystallites of a supported catalyst to agglomerate into larger ones. This process, known as sintering, reduces the active surface area of the catalyst.[5]

  • Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[5]

Q3: Can the solvent I use contribute to catalyst deactivation?

A3: Yes, the choice of solvent can significantly impact catalyst stability. Protic solvents, for instance, can deactivate certain organometallic catalysts. Impurities within the solvent, such as water or dissolved oxygen, can also act as poisons. It is crucial to use high-purity, dry, and deoxygenated solvents for sensitive catalytic reactions.

Q4: How can I minimize coke formation on my catalyst during this compound polymerization?

A4: To minimize coking, consider the following strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of side reactions that lead to coke formation.

  • Control Monomer Concentration: Maintaining a lower concentration of this compound can help to prevent excessive oligomerization on the catalyst surface.

  • Select a More Coke-Resistant Catalyst: Catalysts with specific pore structures or surface properties can be less prone to coking. For example, zeolites with larger pores may be less susceptible to pore blockage.[2]

  • Introduce a Co-feed: In some cases, co-feeding a small amount of a hydrogen-donating species can help to suppress coke formation.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

  • Symptom: A sharp decline in reaction rate and conversion within the first few hours of the experiment.

  • Possible Causes & Recommended Actions:

Probable CauseRecommended Action
Catalyst Poisoning Feedstock and Solvent Purification: Ensure that the this compound and solvent are of high purity and free from potential poisons like sulfur or water. Consider passing them through a purification column (e.g., activated alumina, molecular sieves) before use.
Inert Atmosphere: Verify that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent deactivation by oxygen.
Thermal Shock Gradual Heating: Bring the reactor to the desired temperature gradually to avoid thermal shock to the catalyst, which can lead to mechanical failure or sintering.

Issue 2: Gradual Decline in Catalyst Performance Over an Extended Period

  • Symptom: A slow but steady decrease in conversion and selectivity over a long reaction time or in continuous flow processes.

  • Possible Causes & Recommended Actions:

Probable CauseRecommended Action
Coke Formation Catalyst Regeneration: If applicable, perform a regeneration cycle on the catalyst. This typically involves a controlled oxidation to burn off the coke followed by a reduction step.
Reaction Engineering: In a flow reactor, consider optimizing the space velocity to reduce the contact time and minimize coke deposition.
Sintering of Metal Particles Lower Reaction Temperature: Operate at the lowest possible temperature that still provides an acceptable reaction rate.
Catalyst Selection: Choose a catalyst with a support that strongly interacts with the metal particles to inhibit their migration and agglomeration.
Leaching of Active Metal Catalyst Support Modification: Use a catalyst with a support that has been functionalized to better anchor the active metal species.
Solvent Choice: Select a solvent that has minimal interaction with the active metal to reduce its solubility in the reaction medium.

Quantitative Data on Catalyst Deactivation

The following table provides illustrative data on the deactivation of a hypothetical palladium-based catalyst in the hydrogenation of this compound. This data is for demonstration purposes to highlight typical trends.

Time on Stream (hours)This compound Conversion (%)Selectivity to 2-Methyl-1-pentene (%)Apparent Catalyst Activity (mol/g_cat/h)
1989515.2
10859213.2
20728811.2
3060859.3
4051817.9
5042786.5

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

  • Sample Collection: Carefully retrieve a representative sample of the spent catalyst from the reactor under an inert atmosphere.

  • Visual Inspection: Note any changes in the color or texture of the catalyst. A darkening of the catalyst is often indicative of coke formation.

  • Thermogravimetric Analysis (TGA): Heat a small amount of the spent catalyst under an inert atmosphere to determine the amount of volatile species adsorbed. Then, switch to an oxidizing atmosphere (e.g., air) to quantify the amount of coke by measuring the weight loss upon combustion.

  • Temperature-Programmed Oxidation (TPO): This technique can provide more detailed information about the nature of the carbonaceous deposits by analyzing the temperature at which they are combusted.

  • Transmission Electron Microscopy (TEM): Image the spent catalyst to visually inspect for changes in the metal particle size and distribution, which can confirm sintering.

  • Inductively Coupled Plasma (ICP) Spectroscopy: Analyze the reaction mixture after filtration to determine the concentration of any leached metal from the catalyst.

Protocol 2: Regeneration of a Coked Catalyst

  • Solvent Washing: Wash the spent catalyst with a suitable solvent (e.g., toluene, hexane) at room temperature to remove any loosely adsorbed organic species.

  • Drying: Dry the washed catalyst under vacuum or a flow of inert gas at a moderate temperature (e.g., 100-120 °C) to remove the washing solvent.

  • Calcination (Coke Removal): Place the dried catalyst in a tube furnace. Heat the catalyst in a controlled manner in a diluted stream of air or oxygen (e.g., 1-5% O₂ in N₂). The temperature and duration of this step will depend on the nature of the catalyst and the extent of coking, but a typical starting point is 400-500 °C for several hours.

  • Reduction (if applicable): For catalysts with active metal components that were oxidized during calcination (e.g., Pd, Pt, Ni), a reduction step is necessary. After cooling the catalyst under an inert atmosphere, introduce a stream of diluted hydrogen (e.g., 5-10% H₂ in N₂) and heat to a temperature typically between 200-400 °C to restore the metallic state of the active sites.

  • Characterization: After regeneration, characterize the catalyst using techniques from Protocol 1 to confirm the removal of coke and the restoration of the catalyst's properties.

Visualizations

CatalystDeactivationPathways cluster_causes Primary Causes of Deactivation cluster_effects Observable Effects Poisoning Poisoning (e.g., S, H2O) ReducedActivity Reduced Activity Poisoning->ReducedActivity Coking Coking (Carbon Deposition) Coking->ReducedActivity LoweredSelectivity Lowered Selectivity Coking->LoweredSelectivity IncreasedPressureDrop Increased Pressure Drop (in flow reactors) Coking->IncreasedPressureDrop Sintering Sintering (Thermal Degradation) Sintering->ReducedActivity DeactivatedCatalyst Deactivated Catalyst ReducedActivity->DeactivatedCatalyst LoweredSelectivity->DeactivatedCatalyst IncreasedPressureDrop->DeactivatedCatalyst Catalyst Active Catalyst Catalyst->Poisoning Impurities Catalyst->Coking Side Reactions Catalyst->Sintering High Temperature

Caption: Common pathways of catalyst deactivation.

TroubleshootingWorkflow Start Experiment Shows Reduced Performance CheckFeed Verify Purity of This compound and Solvent Start->CheckFeed CheckConditions Review Reaction Temperature and Pressure CheckFeed->CheckConditions AnalyzeCatalyst Characterize Spent Catalyst (TGA, TEM, etc.) CheckConditions->AnalyzeCatalyst Poisoning Poisoning Identified? AnalyzeCatalyst->Poisoning Coking Coking Identified? Poisoning->Coking No PurifyFeed Implement Feedstock Purification Step Poisoning->PurifyFeed Yes Sintering Sintering Identified? Coking->Sintering No Regenerate Attempt Catalyst Regeneration Coking->Regenerate Yes OptimizeTemp Lower Reaction Temperature Sintering->OptimizeTemp Yes NewCatalyst Consider a More Robust Catalyst Formulation Sintering->NewCatalyst No End Optimized Process PurifyFeed->End Regenerate->End OptimizeTemp->End NewCatalyst->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Scale-Up of 2-Methyl-1,3-pentadiene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-1,3-pentadiene. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial method for producing this compound is the dehydration of 2-methyl-2,4-pentanediol.[1][2] To enhance the selectivity and yield of the desired product, a two-step dehydration process is often employed.[2]

Q2: Why is a two-step dehydration process preferred over a single-step reaction?

A2: A two-step process allows for better control over the reaction conditions, minimizing the formation of the undesired isomer, 4-methyl-1,3-pentadiene (B1595702).[2] The first step involves the dehydration of 2-methyl-2,4-pentanediol to form the intermediate 4-methyl-4-penten-2-ol (B1580817). The second step is the dehydration of this intermediate to yield this compound. This stepwise approach can significantly improve the product ratio to as high as 9:1 in favor of the desired isomer.[2]

Q3: What types of catalysts are recommended for this process to avoid equipment corrosion?

A3: The use of strongly acidic catalysts such as hydrochloric acid or iodine can lead to significant corrosion of the reaction equipment.[2] Therefore, weakly acidic catalysts are recommended. Mixtures of organic acids like oxalic acid and citric acid, or a combination of potassium bisulfate and citric acid, have been shown to be effective and less corrosive.[2]

Q4: How can the isomeric byproduct, 4-methyl-1,3-pentadiene, be removed from the final product?

A4: Separating this compound from its isomers by distillation is challenging due to their close boiling points.[3] A common and effective method for removing the trans-isomer of this compound is through a Diels-Alder reaction with maleic anhydride.[3] The resulting adduct has a much higher boiling point and can be easily separated from the desired product.

Q5: What are the primary causes of catalyst deactivation in this process?

A5: In alcohol dehydration reactions, a common cause of catalyst deactivation is the formation of coke on the catalyst surface.[1][4] This carbonaceous material can block the active sites of the catalyst, leading to a decrease in its efficiency over time.

Troubleshooting Guides

Issue 1: Low Overall Yield of this compound (<70%)
Possible Cause Suggested Solution
Incomplete conversion in either dehydration step. Optimize reaction temperature and catalyst concentration for each step. Ensure efficient removal of water to drive the equilibrium towards the products.
Suboptimal catalyst activity. Verify the preparation and purity of the catalyst components. Consider screening different ratios of the mixed acid catalysts.
Side reactions due to high temperatures. Carefully control the reaction temperature within the recommended range (110-140°C for the first step, 120-150°C for the second).[2]
Loss of product during distillation. Ensure the distillation setup is efficient. For the second step, the product is distilled out as it is formed, so proper condensation is crucial.[2]
Issue 2: High Concentration of 4-methyl-1,3-pentadiene in the Product (>15%)
Possible Cause Suggested Solution
Single-step dehydration approach. Implement the recommended two-step dehydration process to improve selectivity.[2]
Incorrect catalyst system. Switch to a weakly acidic catalyst system (e.g., oxalic acid/citric acid) which favors the formation of this compound.[2]
Reaction temperature is too high in the second step. Maintain the temperature in the second dehydration step between 120-150°C to minimize isomerization.[2]
Issue 3: Catalyst Deactivation
Possible Cause Suggested Solution
Coke formation on the catalyst surface. Implement a regeneration procedure. This typically involves a controlled oxidation (burn-off) of the carbon deposits in a stream of air or diluted oxygen at an elevated temperature.[1]
Poisoning of the catalyst by impurities in the feed. Ensure the purity of the 2-methyl-2,4-pentanediol feedstock. Pre-treatment of the feed may be necessary to remove any potential catalyst poisons.

Data Presentation

Table 1: Comparison of Catalyst Systems and Reaction Conditions for the Second Dehydration Step

Catalyst SystemMass RatioReaction Temperature (°C)Product Purity (%)Overall Yield (%)Reference
Oxalic Acid : Citric Acid1:1120-150>9082[2]
Potassium Bisulfate : Citric Acid1:2120-150>9285[2]
Oxalic Acid : Ferric Chloride3:2120-150>9083[2]

Experimental Protocols

Protocol 1: Preparation of Weakly Acidic Catalyst (Oxalic Acid and Citric Acid Mixture)
  • Materials: Oxalic acid (dihydrate), Citric acid (anhydrous).

  • Procedure:

    • Accurately weigh equimolar amounts of oxalic acid dihydrate and anhydrous citric acid.

    • Grind the two solids together using a mortar and pestle to create a homogeneous fine powder.

    • Store the catalyst mixture in a desiccator to prevent moisture absorption.

Protocol 2: Two-Step Dehydration of 2-methyl-2,4-pentanediol

Step 1: Synthesis of 4-methyl-4-penten-2-ol

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and a receiving flask.

  • Procedure:

    • Charge the flask with 2-methyl-2,4-pentanediol and the supported catalyst (e.g., ferric chloride on montmorillonite).[2]

    • Heat the mixture to 110-140°C with stirring.[2]

    • The product, 4-methyl-4-penten-2-ol, will distill out as it is formed. Collect the distillate.

    • Monitor the reaction progress by analyzing the distillate using gas chromatography (GC).

Step 2: Synthesis of this compound

  • Apparatus: Same as Step 1.

  • Procedure:

    • Charge the flask with the 4-methyl-4-penten-2-ol obtained from Step 1 and the weakly acidic catalyst (e.g., oxalic acid/citric acid mixture).[2]

    • Heat the mixture to 120-150°C with stirring.[2]

    • The product, this compound, will distill out along with water. Collect the two-phase distillate.

    • Separate the organic layer from the aqueous layer.

    • Analyze the organic layer by GC to determine the product distribution.

Protocol 3: Purification of this compound via Diels-Alder Reaction
  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To the crude this compound containing the trans-isomer, add a slight molar excess of maleic anhydride.[3]

    • Add a polymerization inhibitor, such as hydroquinone.[3]

    • Gently heat the mixture to approximately 40-50°C with stirring.

    • After the reaction is complete (monitor by GC), allow the mixture to cool.

    • Distill the purified this compound from the non-volatile Diels-Alder adduct.

Visualizations

G cluster_step1 Step 1: First Dehydration cluster_step2 Step 2: Second Dehydration cluster_purification Purification A 2-methyl-2,4-pentanediol B 4-methyl-4-penten-2-ol A->B Weakly Acidic Catalyst (e.g., FeCl3 on Montmorillonite) 110-140°C C Crude Product: This compound & 4-methyl-1,3-pentadiene B->C Weakly Acidic Catalyst (e.g., Oxalic/Citric Acid) 120-150°C D Pure this compound C->D Fractional Distillation E Diels-Alder Adduct C->E Maleic Anhydride

Caption: Production workflow for this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Cause1 Incomplete Conversion Problem->Cause1 Cause2 Catalyst Deactivation Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1a Optimize Temperature Cause1->Solution1a Solution1b Increase Catalyst Load Cause1->Solution1b Solution2 Regenerate/Replace Catalyst Cause2->Solution2 Solution3 Lower Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1,3-pentadiene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-methyl-1,3-pentadiene and isoprene (B109036) (2-methyl-1,3-butadiene), two structurally similar conjugated dienes. The analysis is based on established principles of organic chemistry and supported by available experimental data for each compound. This document aims to inform researchers on the nuanced differences in their behavior in key chemical transformations, including Diels-Alder reactions, electrophilic additions, and polymerization.

Introduction to the Dienes

Isoprene is a well-known, naturally occurring diene that serves as the monomer for natural rubber. Its reactivity has been extensively studied. This compound is a closely related synthetic diene. The primary structural difference is the presence of an additional methyl group at the terminus of the diene system in this compound. This seemingly minor difference can influence the electronic and steric properties of the molecule, thereby affecting its reactivity.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. The reactivity of the diene in this reaction is enhanced by the presence of electron-donating groups (EDGs).

Theoretical Reactivity:

Both isoprene and this compound possess electron-donating methyl groups, which are expected to increase their reactivity in Diels-Alder reactions compared to unsubstituted 1,3-butadiene.[1][2] this compound has two alkyl substituents on the diene system, which should, in principle, make it more electron-rich and thus more reactive than isoprene, which has one. However, steric hindrance from the additional methyl group in this compound could potentially counteract this electronic effect by impeding the approach of the dienophile.[1]

Experimental Data:

Table 1: Comparison of Structural Features Relevant to Diels-Alder Reactivity

FeatureIsoprene (2-Methyl-1,3-butadiene)This compound
Structure CH₂=C(CH₃)CH=CH₂CH₂=C(CH₃)CH=CHCH₃
Electron-Donating Groups One methyl groupTwo methyl groups (one internal, one terminal)
Predicted Electronic Effect Increased reactivity relative to butadieneHigher predicted reactivity than isoprene due to greater electron donation
Potential Steric Hindrance MinimalPotential for steric hindrance from the terminal methyl group
Experimental Protocol: General Procedure for a Diels-Alder Reaction

This protocol is a generalized procedure for the reaction of a diene with a dienophile, such as maleic anhydride (B1165640).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) and maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., toluene (B28343) or xylenes).

  • Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be isolated by vacuum filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

Electrophilic Addition

Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, with the formation of a resonance-stabilized allylic carbocation intermediate.[3][4][5][6][7] The regioselectivity and the ratio of 1,2- to 1,4-addition products are influenced by both kinetic and thermodynamic control.

Theoretical Reactivity:

The first step in electrophilic addition (e.g., of HBr) is the protonation of a double bond to form the most stable carbocation.

  • Isoprene: Protonation at C1 yields a stable tertiary allylic carbocation.

  • This compound: Protonation at C1 also yields a stable tertiary allylic carbocation.

Given the similar stability of the key intermediates, the initial rates of reaction are expected to be comparable. However, the product distribution may differ due to the influence of the additional methyl group in this compound on the stability of the final alkene products. The thermodynamic product is typically the more substituted (and thus more stable) alkene.

Experimental Data:

  • Isoprene: The reaction of isoprene with one equivalent of HBr yields a mixture of products. At low temperatures (kinetic control), the 1,2-addition product, 3-bromo-3-methyl-1-butene, is favored. At higher temperatures (thermodynamic control), the more stable 1,4-addition product, 1-bromo-3-methyl-2-butene, predominates.[8] The electrophilic addition of Br₂ to isoprene also yields a mixture of 1,2- and 1,4-adducts.[9][10][11][12]

  • This compound: While specific quantitative data is scarce, the addition of HBr to this compound is also known to produce a mixture of 1,2- and 1,4-addition products, with the product ratio being dependent on the reaction temperature, indicating a similar pattern of kinetic and thermodynamic control.[8]

Table 2: Products of Electrophilic Addition of HBr

DieneMajor Kinetic Product (Low Temp.)Major Thermodynamic Product (High Temp.)
Isoprene 3-Bromo-3-methyl-1-butene (1,2-addition)1-Bromo-3-methyl-2-butene (1,4-addition)
This compound 3-Bromo-2,3-dimethyl-1-butene (1,2-addition)1-Bromo-2,3-dimethyl-2-butene (1,4-addition)
Experimental Protocol: General Procedure for Electrophilic Addition of HBr
  • Reaction Setup: Dissolve the diene (1.0 equivalent) in a suitable inert solvent (e.g., CH₂Cl₂) in a round-bottom flask cooled in an ice-salt bath or a dry ice-acetone bath to the desired temperature (e.g., -15 °C for kinetic control or 40 °C for thermodynamic control).

  • Reagent Addition: Slowly add a solution of HBr in acetic acid or ethereal HBr (1.0 equivalent) to the stirred solution of the diene.

  • Reaction Monitoring: Monitor the reaction by GC or NMR spectroscopy to determine the product distribution.

  • Work-up: Once the reaction is complete, quench with a cold, saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Analysis: Remove the solvent under reduced pressure and analyze the product mixture by GC-MS and NMR to identify and quantify the products.

Polymerization

Both isoprene and this compound can be polymerized using various methods, including Ziegler-Natta, anionic, and cationic polymerization, to yield polymers with different microstructures (e.g., cis-1,4, trans-1,4, 1,2-, and 3,4-addition).[13][14]

Theoretical Reactivity:

The presence of the additional methyl group in this compound can influence its polymerization behavior. In coordination polymerization (e.g., with Ziegler-Natta catalysts), the steric bulk of the monomer can affect the stereoselectivity of the insertion reaction. In ionic polymerizations, the electronic nature of the monomer and the stability of the propagating species are key. The more electron-rich nature of this compound might enhance its reactivity in cationic polymerization, while steric hindrance could be a factor in anionic and coordination polymerization.

Experimental Data:

  • Isoprene: Isoprene is readily polymerized to produce polyisoprene. Natural rubber is cis-1,4-polyisoprene. Synthetic routes can yield different isomers depending on the catalyst and conditions.[15] Cationic polymerization of isoprene is also well-established.

  • This compound: Studies have shown that (E)-2-methyl-1,3-pentadiene can be polymerized to cis-1,4 polymers using homogeneous and heterogeneous neodymium catalysts.[16] The stereoselectivity of the polymerization was found to be dependent on the nature of the catalyst system.

Table 3: Polymerization Methods and Resulting Microstructures

Polymerization MethodIsopreneThis compound
Ziegler-Natta (Neodymium Catalyst) High cis-1,4 contentHigh cis-1,4 content
Anionic Controlled polymerization to various microstructuresExpected to undergo anionic polymerization
Cationic Readily undergoes cationic polymerizationHigh cationic reactivity reported
Experimental Protocol: General Procedure for Ziegler-Natta Polymerization
  • Catalyst Preparation: In a glovebox, the Ziegler-Natta catalyst is prepared by reacting a transition metal compound (e.g., a neodymium salt) with an organoaluminum co-catalyst in an inert solvent like toluene.

  • Polymerization: The purified monomer (isoprene or this compound) is added to the activated catalyst solution under an inert atmosphere. The reaction is typically carried out at a controlled temperature.

  • Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture or by taking aliquots and determining the polymer yield gravimetrically.

  • Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol.

  • Polymer Isolation and Characterization: The polymer is precipitated, washed, and dried under vacuum. The microstructure of the polymer is then determined by NMR spectroscopy, and its molecular weight and molecular weight distribution are analyzed by gel permeation chromatography (GPC).

Signaling Pathways and Logical Relationships

The reactivity of these dienes in different reaction types can be summarized in the following logical diagram. The choice of reaction conditions dictates the outcome.

G cluster_0 Reaction Types cluster_1 Products cluster_2 Controlling Factors Diene Diene (Isoprene or this compound) Diels-Alder Diels-Alder Diene->Diels-Alder + Dienophile (e.g., Maleic Anhydride) Electrophilic Addition Electrophilic Addition Diene->Electrophilic Addition + Electrophile (e.g., HBr) Polymerization Polymerization Diene->Polymerization + Initiator/Catalyst Cycloadduct Cyclohexene Derivative Diels-Alder->Cycloadduct Addition_Products 1,2- and 1,4-Adducts Electrophilic Addition->Addition_Products Polymer Polymer Polymerization->Polymer DA_Factors Diene Electronics Steric Hindrance DA_Factors->Diels-Alder EA_Factors Temperature (Kinetic vs. Thermodynamic) EA_Factors->Electrophilic Addition Poly_Factors Catalyst/Initiator Type Reaction Conditions Poly_Factors->Polymerization

Caption: Logical workflow for the reactivity of conjugated dienes.

Conclusion

Both this compound and isoprene are reactive dienes that participate in a range of important organic transformations. Based on electronic effects, this compound is predicted to be the more reactive diene in Diels-Alder reactions, although steric factors may play a moderating role. In electrophilic additions, both dienes exhibit similar behavior, forming stable tertiary allylic carbocations and yielding mixtures of 1,2- and 1,4-addition products under kinetic or thermodynamic control. Both monomers can be polymerized to form stereoregular polymers, with the specific microstructure being highly dependent on the chosen catalytic system.

For researchers and professionals in drug development and materials science, the choice between these two dienes will depend on the desired reactivity profile and the specific structural features required in the final product. Further direct comparative studies under standardized conditions would be invaluable for a more precise quantitative understanding of their relative reactivities.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) like 2-Methyl-1,3-pentadiene is crucial for quality control, stability testing, and impurity profiling. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose. This guide provides a comprehensive comparison of the primary analytical techniques for this compound, detailing experimental protocols and presenting validation data to support the selection of the most appropriate method.

The predominant and most suitable analytical technique for a volatile, non-polar compound such as this compound is Gas Chromatography (GC). This is due to its high separation efficiency for volatile compounds and the availability of sensitive detectors. High-Performance Liquid Chromatography (HPLC) can be considered as an alternative, particularly for the analysis of conjugated dienes, although it is less common for such a volatile analyte.

Gas Chromatography (GC) Methods

Gas chromatography is the cornerstone for the analysis of this compound. Coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity, GC offers excellent performance. Sample introduction is typically performed using headspace (HS) or purge and trap (P&T) techniques to efficiently transfer the volatile analyte into the GC system while minimizing matrix interference.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is a robust and widely used technique for the routine analysis of VOCs in various matrices.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a headspace autosampler and a flame ionization detector.

  • Sample Preparation: Accurately weigh a sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide, dimethylformamide, or water, depending on the sample matrix). Seal the vial.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 90°C

    • Vial Equilibration Time: 15 minutes

    • Transfer Line Temperature: 110°C

    • Pressurization Time: 1 minute

  • GC Conditions:

    • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp up to 220°C at 10°C/minute, and hold for 5 minutes.

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

For trace-level analysis requiring high sensitivity and specificity, the P&T-GC-MS method is superior.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a purge and trap concentrator.

  • Sample Preparation: An accurately measured liquid sample (or a solid sample suspended in water) is placed in a sparging vessel.

  • Purge and Trap Parameters:

    • Purge Gas: Helium

    • Purge Time: 11 minutes

    • Trap: Tenax® or a similar sorbent trap.

    • Desorption Temperature: 250°C

  • GC-MS Conditions:

    • Column: DB-624 or similar, 60 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Initial temperature of 35°C for 5 minutes, ramp to 100°C at 8°C/minute, then to 220°C at 20°C/minute, and hold for 2 minutes.

    • Injector Temperature: 250°C

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

      • Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for enhanced quantification.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While less conventional for highly volatile compounds, HPLC with UV detection can be employed for the analysis of conjugated dienes. This method may be suitable for samples where the analyte is in a non-volatile matrix and derivatization is not desirable.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as isooctane.

  • HPLC Conditions:

    • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane.

    • Flow Rate: 1.0 mL/minute.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

Data Presentation: Comparison of Validated Analytical Methods

The following tables summarize the typical validation parameters for the described analytical methods. The data for GC methods are representative for volatile organic compounds, while the HPLC data is based on the analysis of a similar conjugated diene (2,4-dimethyl-1,3-pentadiene)[1].

Validation Parameter HS-GC-FID P&T-GC-MS HPLC-UV
Linearity Range 1 - 200 µg/mL0.1 - 50 ng/mL0.2 - 2.5 % (w/w)
Correlation Coefficient (r²) > 0.995> 0.998> 0.997
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~0.01 % (w/w)
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 ng/mL~0.03 % (w/w)
Accuracy (% Recovery) 95 - 105%90 - 110%97 - 103%
Precision (% RSD) < 5%< 10%< 3%

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters cluster_reporting Reporting Sample Sample Collection GC_HPLC GC or HPLC Analysis Sample->GC_HPLC Standard Standard Preparation Standard->GC_HPLC Spiking Matrix Spiking (for Accuracy) Spiking->GC_HPLC Linearity Linearity & Range GC_HPLC->Linearity Accuracy Accuracy GC_HPLC->Accuracy Precision Precision (Repeatability & Intermediate) GC_HPLC->Precision Specificity Specificity GC_HPLC->Specificity LOD_LOQ LOD & LOQ GC_HPLC->LOD_LOQ Robustness Robustness GC_HPLC->Robustness Validation_Report Validation Report Generation Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: General workflow for the validation of an analytical method.

Method_Comparison cluster_gc Gas Chromatography (Primary) cluster_hplc High-Performance Liquid Chromatography (Alternative) Analyte This compound HS_GC_FID HS-GC-FID + Robust & Routine - Moderate Sensitivity Analyte->HS_GC_FID Volatile Matrix PT_GC_MS P&T-GC-MS + High Sensitivity & Specificity - More Complex Analyte->PT_GC_MS Trace Analysis HPLC_UV HPLC-UV + No Derivatization - Lower Volatility Suitability Analyte->HPLC_UV Non-volatile Matrix

Caption: Comparison of analytical methods for this compound.

References

Comparative Analysis of 2-Methyl-1,3-pentadiene Copolymerization Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the reactivity ratios of 2-methyl-1,3-pentadiene in copolymerization, offering a comparative analysis with structurally similar dienes due to limited direct experimental data.

Introduction

This compound is a conjugated diene monomer with potential applications in the synthesis of specialty elastomers and other polymeric materials. Understanding its copolymerization behavior is crucial for tailoring the properties of the resulting copolymers. Reactivity ratios (r₁ and r₂) are key parameters that describe the relative rates at which two monomers add to a growing polymer chain, thereby dictating the copolymer's composition and microstructure. An extensive search of the scientific literature reveals a scarcity of specific experimental data for the reactivity ratios of this compound in copolymerization with common comonomers.

This guide provides a comparative analysis by presenting the reactivity ratios of structurally similar dienes, such as 2,3-dimethyl-1,3-butadiene, isoprene, 1,3-butadiene, and 4-methyl-1,3-pentadiene (B1595702), in their copolymerization with styrene (B11656) and methyl methacrylate (B99206). This information serves as a valuable proxy for predicting the potential behavior of this compound in similar copolymerization systems.

Understanding Reactivity Ratios

In a copolymerization reaction involving two monomers, M₁ and M₂, there are four possible propagation reactions, each with its own rate constant (k):

  • M₁• + M₁ → M₁• (rate constant k₁₁)

  • M₁• + M₂ → M₂• (rate constant k₁₂)

  • M₂• + M₁ → M₁• (rate constant k₂₁)

  • M₂• + M₂ → M₂• (rate constant k₂₂)

The reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

The values of r₁ and r₂ determine the type of copolymer formed:

  • r₁r₂ ≈ 1 : An ideal or random copolymer is formed, where the monomers are incorporated randomly along the polymer chain.[1]

  • r₁ and r₂ < 1 (r₁r₂ < 1) : A tendency towards alternating copolymerization, where the monomers are incorporated in a regular alternating sequence.[1] The closer the product r₁r₂ is to zero, the stronger the alternating tendency.

  • r₁ > 1 and r₂ < 1 (or vice versa) : The copolymer will be enriched in the more reactive monomer, leading to a block-like or statistical copolymer structure.[1]

Comparative Reactivity Ratio Data

Due to the limited availability of specific reactivity ratio data for this compound, the following tables summarize the free radical copolymerization reactivity ratios for structurally similar dienes (M₁) with styrene and methyl methacrylate (M₂). This comparative data is essential for predicting copolymer composition and designing polymers with desired properties.[1]

Table 1: Copolymerization of Various Dienes (M₁) with Styrene (M₂)[1]

Diene (M₁)r₁ (Diene)r₂ (Styrene)r₁ * r₂Polymerization TypeTemperature (°C)
2,3-Dimethyl-1,3-butadiene 0.92 ± 0.020.42 ± 0.020.386Tendency towards alternation-18
Isoprene 1.30 ± 0.020.48 ± 0.010.624Random/Block tendency-18
1,3-Butadiene 1.350.781.053Ideal/Random50
4-Methyl-1,3-pentadiene 0.410.350.14Alternating tendency-

Table 2: Copolymerization of 2,3-Dimethyl-1,3-butadiene (M₁) with Methyl Methacrylate (M₂)[1]

Diene (M₁)r₁ (Diene)r₂ (MMA)r₁ * r₂Polymerization TypeTemperature (°C)
2,3-Dimethyl-1,3-butadiene 0.28 ± 0.020.32 ± 0.020.090Strong tendency towards alternation-18

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. The following outlines a typical experimental protocol for the free radical copolymerization of a diene (M₁) with a comonomer (M₂).

1. Materials:

  • Monomers (e.g., diene, styrene, methyl methacrylate) are purified to remove inhibitors, typically by washing with an aqueous base solution, drying, and distillation under reduced pressure.

  • Initiator (e.g., benzoyl peroxide, AIBN) is purified by recrystallization.

  • Solvent (e.g., benzene, toluene) is purified by standard methods.

2. Polymerization:

  • A series of polymerizations are carried out with varying initial molar ratios of the two monomers.

  • The total monomer concentration and the initiator concentration are kept constant.

  • The monomers, solvent, and initiator are charged into ampoules or a reactor.

  • The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • The sealed ampoules or reactor are placed in a constant temperature bath to initiate polymerization.

  • The polymerization is allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant.

3. Polymer Isolation and Analysis:

  • The polymerization is quenched by rapid cooling or the addition of an inhibitor.

  • The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol).

  • The precipitated polymer is purified by reprecipitation and dried to a constant weight to determine the yield (conversion).

  • The composition of the copolymer is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be calculated.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.

    • Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen, chlorine), its content in the copolymer can be used to determine the composition.

4. Calculation of Reactivity Ratios:

  • Several methods can be used to calculate r₁ and r₂ from the monomer feed composition and the resulting copolymer composition data. These include:

    • Fineman-Ross method

    • Kelen-Tüdős method

    • Non-linear least-squares (NLLS) analysis of the Mayo-Lewis equation (considered the most statistically sound method).

Visualizing Polymerization Concepts

The following diagrams illustrate key concepts in copolymerization.

G cluster_0 Reactivity Ratio Product (r1r2) cluster_1 Copolymer Structure r1r2_1 r1r2 ≈ 1 random Random -M1-M2-M2-M1-M2-M1-M1- r1r2_1->random Ideal Copolymerization r1r2_0 r1r2 ≈ 0 alternating Alternating -M1-M2-M1-M2-M1-M2- r1r2_0->alternating Strong Alternating Tendency r1r2_less1 0 < r1r2 < 1 blocky Blocky/Statistical -M1-M1-M1-M2-M2-M1-M2- r1r2_less1->blocky Statistical/Alternating Tendency

Caption: Influence of reactivity ratios on copolymer structure.

G start Start purification Monomer & Initiator Purification start->purification reaction_setup Reaction Setup (Varying Monomer Ratios) purification->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (Low Conversion) degassing->polymerization isolation Copolymer Isolation & Purification polymerization->isolation analysis Compositional Analysis (NMR, FTIR, etc.) isolation->analysis calculation Reactivity Ratio Calculation analysis->calculation end End calculation->end

Caption: Experimental workflow for determining reactivity ratios.

Conclusion

While direct experimental data on the reactivity ratios of this compound remains elusive in the current literature, a comparative analysis with structurally similar dienes provides valuable insights into its potential copolymerization behavior. The data presented for 2,3-dimethyl-1,3-butadiene, isoprene, 1,3-butadiene, and 4-methyl-1,3-pentadiene with styrene and methyl methacrylate suggest that this compound is likely to exhibit a tendency towards random or alternating copolymerization depending on the comonomer. For more precise control over copolymer synthesis involving this compound, dedicated experimental determination of its reactivity ratios is highly recommended. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for such investigations.

References

Comparative Analysis of Synthesis Routes for 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

2-Methyl-1,3-pentadiene is a valuable conjugated diene utilized as a building block in the synthesis of a variety of organic molecules, including fragrances and pharmaceuticals. Its synthesis can be achieved through several routes, with the dehydration of methylpentanediols being the most extensively documented approach. This guide provides a comparative analysis of the primary synthesis routes, focusing on experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their specific needs.

Key Synthesis Routes and Performance Data

The most prevalent method for synthesizing this compound is the acid-catalyzed dehydration of 2-methyl-2,4-pentanediol. Variations of this method, including a two-step batch process and a continuous process, have been developed to optimize yield and isomeric purity. An alternative, though less detailed in publicly available literature, involves the dehydration of 4-methyl-4-methoxy-2-pentanol.

Synthesis Route Starting Material Catalyst/Reagents Reaction Conditions Yield (%) Selectivity (2-M-1,3-PD : 4-M-1,3-PD) Reference
Two-Step Dehydration 2-Methyl-2,4-pentanediolStep 1: FeCl₃ on MontmorilloniteStep 2: Oxalic acid, Citric acid, Potassium bisulfate, or FeCl₃Step 1: 110-140 °CStep 2: 120-150 °C>809:1[1]
Continuous Dehydration 2-Methyl-2,4-pentanediolAcidic salt of a mineral acid (e.g., KHSO₄) in Polyglycol etherElevated temperatureNot explicitly stated, but implied to be highMixture of isomers[2]
Single-Step Dehydration 4-Methyl-4-methoxy-2-pentanolNot explicitly statedNot explicitly statedGoodPure product[3]

Table 1: Comparison of Key Performance Indicators for this compound Synthesis Routes. 2-M-1,3-PD refers to this compound; 4-M-1,3-PD refers to 4-Methyl-1,3-pentadiene.

Detailed Experimental Protocols

Route 1: Two-Step Dehydration of 2-Methyl-2,4-pentanediol

This method, detailed in Chinese patent CN109824466B, offers high yield and excellent selectivity for the desired this compound isomer by proceeding through an intermediate, 4-methyl-4-penten-2-ol (B1580817).[1]

Step 1: Synthesis of 4-Methyl-4-penten-2-ol

  • Reactants: 300g of 2-methyl-2,4-pentanediol.

  • Catalyst: 3g of ferric chloride on montmorillonite (B579905) (mass ratio of ferric chloride to montmorillonite is 0.5:1).

  • Apparatus: A 500ml three-necked flask equipped with a stirrer, a thorn-shaped fractionating column, a condenser, and a receiving flask.

  • Procedure:

    • Add the 2-methyl-2,4-pentanediol and the catalyst to the flask.

    • Heat the mixture to 110-130 °C while stirring.

    • The product, 4-methyl-4-penten-2-ol, is continuously distilled out of the reaction mixture and collected in the receiving flask.

    • The reaction is monitored by gas chromatography to ensure the content of the product is above 90%.

Step 2: Synthesis of this compound

  • Reactants: 300g of 4-methyl-4-penten-2-ol.

  • Catalyst: 6g of a mixture of potassium bisulfate and citric acid (mass ratio 1:2). Other catalysts such as a mixture of oxalic acid and citric acid (1:1 mass ratio) or oxalic acid and ferric chloride (3:2 mass ratio) can also be used, with reported yields of 82% and 83% respectively.[1]

  • Apparatus: Same as Step 1.

  • Procedure:

    • Add the 4-methyl-4-penten-2-ol and the catalyst mixture to the flask.

    • Heat the reaction mixture to 120-150 °C with stirring.

    • The product, this compound, is distilled out during the reaction and collected.

    • The final product is analyzed by gas chromatography, with an expected purity of over 92% and a yield of approximately 85%.[1]

Route 2: Continuous Dehydration of 2-Methyl-2,4-pentanediol

This process, described in US patent US20060058561A1, is suitable for larger-scale industrial production.[2]

  • Reactants: 2-Methyl-2,4-pentanediol.

  • Catalyst: An aqueous solution of an acidic salt of a mineral acid, such as potassium bisulfate.

  • Solvent/Heat Carrier: A polyglycol ether.

  • Apparatus: A reactor system suitable for continuous distillation.

  • Procedure:

    • An aqueous solution of the acidic salt catalyst is introduced into the polyglycol ether heat carrier.

    • The mixture is heated to elevated temperatures (specific temperature not detailed in the abstract) to remove the water.

    • 2-Methyl-2,4-pentanediol is continuously fed into the hot catalyst-solvent mixture.

    • The dehydration products, a mixture of this compound and 4-methyl-1,3-pentadiene, along with water, are continuously distilled off.

    • The product mixture is then subjected to a separation process to isolate the desired isomer.

Route 3: Dehydration of 4-Methyl-4-methoxy-2-pentanol

A brief report mentions the synthesis of pure this compound in good yield from 4-methyl-4-methoxy-2-pentanol in a single reaction.[3] However, detailed experimental conditions such as the catalyst used, reaction temperature, and specific yield are not provided in the available literature, limiting a direct comparison with the other methods.

Synthesis Pathway Diagrams

Two_Step_Dehydration 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol 4-Methyl-4-penten-2-ol 4-Methyl-4-penten-2-ol 2-Methyl-2,4-pentanediol->4-Methyl-4-penten-2-ol  Step 1: -H₂O  FeCl₃/Montmorillonite  110-140 °C This compound This compound 4-Methyl-4-penten-2-ol->this compound  Step 2: -H₂O  Weakly acidic catalyst  120-150 °C

Caption: Two-step dehydration of 2-methyl-2,4-pentanediol.

Continuous_Dehydration cluster_reactor Continuous Reactor 2-Methyl-2,4-pentanediol_feed 2-Methyl-2,4-pentanediol (Feed) Reaction_Zone Acidic Catalyst in Polyglycol Ether (Elevated Temp.) 2-Methyl-2,4-pentanediol_feed->Reaction_Zone Product_Mixture_distillate Product Mixture (2-M-1,3-PD & 4-M-1,3-PD) (Distillate) Reaction_Zone->Product_Mixture_distillate

References

A Researcher's Guide to Differentiating 2-Methyl-1,3-pentadiene from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. Structural nuances can lead to vastly different chemical and physical properties, impacting reaction outcomes and biological activity. This guide provides a comprehensive comparison of 2-methyl-1,3-pentadiene and its common isomers, supported by experimental data and detailed analytical protocols to ensure accurate identification.

This guide focuses on distinguishing this compound from other C6H10 diene isomers, a common challenge in organic synthesis and analysis. We will explore the key differences in their physical properties and spectroscopic signatures, providing a clear pathway for unambiguous identification.

Distinguishing Physical Characteristics

While boiling point, density, and refractive index can offer initial clues, these properties are often very similar among isomers and should be used in conjunction with spectroscopic methods for definitive identification.

CompoundStructureBoiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
This compound CH₂=C(CH₃)CH=CHCH₃75-77[1]0.719[2]1.446[2]
4-Methyl-1,3-pentadiene CH₂=CHCH=C(CH₃)₂75[3]0.718[4]1.450[5]
(E/Z)-3-Methyl-1,3-pentadiene CH₂=CHC(CH₃)=CHCH₃75-77[1][6]0.73[1][6]1.451-1.452[1][7]
(E/Z)-1,3-Hexadiene CH₂=CHCH=CHCH₂CH₃72-76[8]0.714[8]1.438[8]
(E,E/E,Z/Z,Z)-2,4-Hexadiene CH₃CH=CHCH=CHCH₃82[9][10]0.72[9][10]1.445[9][10]

Spectroscopic Fingerprints: A Deeper Dive

Spectroscopic techniques provide the most definitive means of distinguishing between isomers. Here, we compare the key features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns are unique for each isomer.

¹H NMR Chemical Shifts (δ, ppm, approximate)

CompoundVinylic ProtonsAllylic ProtonsOther Protons
(E)-2-Methyl-1,3-pentadiene 4.8-6.41.8 (s, 3H)1.7 (d, 3H)
4-Methyl-1,3-pentadiene 5.0-6.7-1.8 (s, 6H)
(E)-3-Methyl-1,3-pentadiene 4.9-6.51.8 (d, 3H)1.7 (s, 3H)
(E/Z)-1,3-Hexadiene 4.9-6.32.1 (q, 2H)1.0 (t, 3H)
(E,E)-2,4-Hexadiene 5.4-6.2-1.7 (d, 6H)

¹³C NMR Chemical Shifts (δ, ppm, approximate)

CompoundC1C2C3C4C5C6 (Methyl)
(E)-2-Methyl-1,3-pentadiene 113.4142.5132.3128.918.216.3
4-Methyl-1,3-pentadiene 110.8139.1125.2133.725.8, 18.2-
(Z)-3-Methyl-1,3-pentadiene 114.8134.1132.8122.913.721.0
(E/Z)-1,3-Hexadiene 115.1137.1130.8132.526.013.8
(E,E)-2,4-Hexadiene 18.1125.7131.9131.9125.718.1
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the types of double bonds and their substitution patterns.

CompoundC=C Stretch (cm⁻¹)=C-H Out-of-Plane Bend (cm⁻¹)
This compound ~1640, 1600~965 (trans), ~890 (gem-disubstituted)
4-Methyl-1,3-pentadiene ~1650, 1605~990, 910 (monosubstituted), ~830 (trisubstituted)
3-Methyl-1,3-pentadiene ~1650, 1600~990, 910 (monosubstituted), ~820 (trisubstituted)
1,3-Hexadiene ~1650, 1600~990, 910 (monosubstituted), ~965 (trans)
2,4-Hexadiene ~1660~965 (trans)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used for identification. All C6H10 isomers will have a molecular ion peak (M⁺) at m/z = 82.

CompoundKey Fragment Ions (m/z)
This compound 67 (M-15, loss of CH₃), 55, 41
4-Methyl-1,3-pentadiene 67 (M-15, loss of CH₃), 41
3-Methyl-1,3-pentadiene 67 (M-15, loss of CH₃), 53, 41
1,3-Hexadiene 67, 53, 41, 39
2,4-Hexadiene 67 (M-15, loss of CH₃), 53, 41

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most effective technique for both separating and identifying isomers in a mixture.

Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

  • GC Column:

    • A non-polar column such as a DB-1ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for separation based on boiling point differences. For enhanced separation of geometric isomers, a mid-polar or polar column (e.g., DB-WAX) can be employed.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

  • Injector:

    • Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume:

    • 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Expected Elution Order (on a non-polar column, based on boiling points): 1,3-Hexadiene < this compound ≈ 3-Methyl-1,3-pentadiene ≈ 4-Methyl-1,3-pentadiene < 2,4-Hexadiene. Kovats retention indices provide a more standardized measure for comparison across different systems.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguishing this compound from its isomers.

Isomer_Differentiation cluster_start Sample Analysis cluster_gcms Primary Separation & Identification cluster_spectroscopy Detailed Structural Confirmation cluster_result Final Identification start Mixture of C6H10 Isomers gcms GC-MS Analysis start->gcms rt Compare Retention Times gcms->rt Different Elution ms Analyze Mass Spectra gcms->ms Co-elution or Confirmation isomer_id Identified Isomer(s) rt->isomer_id nmr 1H and 13C NMR Spectroscopy ms->nmr Ambiguous Fragmentation ir FT-IR Spectroscopy ms->ir Functional Group Confirmation ms->isomer_id Unique Fragmentation nmr->isomer_id Definitive Structure ir->isomer_id

Caption: A logical workflow for the differentiation of this compound and its isomers.

Conclusion

The differentiation of this compound from its isomers requires a multi-faceted analytical approach. While physical properties can provide initial indications, definitive identification relies on the detailed structural information obtained from spectroscopic methods, particularly GC-MS and NMR. By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently distinguish between these closely related compounds, ensuring the accuracy and reliability of their scientific endeavors.

References

performance of different catalysts for 2-Methyl-1,3-pentadiene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 2-Methyl-1,3-pentadiene, a conjugated diene, offers a pathway to synthetic rubbers with potentially unique properties. The microstructure of the resulting polymer—specifically the arrangement of cis-1,4, trans-1,4, 1,2, and 3,4-isomers—is critically dependent on the catalyst system employed. This guide provides a comparative analysis of the performance of three major classes of catalysts used for this polymerization: Ziegler-Natta, metallocene, and cationic catalysts, supported by experimental data from scientific literature.

Performance Comparison of Catalyst Systems

The choice of catalyst exerts profound control over the stereochemistry of poly(this compound). Below is a summary of the performance of different catalyst systems based on available research.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically based on transition metals like titanium and neodymium, are renowned for their ability to produce highly stereoregular polymers.

Catalyst SystemCocatalyst/AdditivesPolymer MicrostructureKey Findings
TiCl₄AlR₃Crystalline, high 1,4-cisProduces a crystalline polymer with a high content of 1,4-cis units.[1]
Ti(OR)₄/VCl₃AlR₃Crystalline, high 1,4-transYields a crystalline polymer with a predominantly 1,4-trans structure.[1]
Neodymium-based (homogeneous)MAOSyndiotactic, high cis-1,4Results in a previously unreported syndiotactic cis-1,4 polymer.[1]
Neodymium-based (heterogeneous)MAOIsotactic, high cis-1,4Produces an isotactic polymer with high cis-1,4 content.[1]
Metallocene Catalysts

Metallocene catalysts, characterized by their single-site nature, offer precise control over polymer microstructure and often result in polymers with narrow molecular weight distributions.

Catalyst SystemCocatalystPolymer MicrostructureKey Findings
CpTiCl₃MAOcis-1,4 or mixed cis-1,4/1,2An active catalyst system where the stereospecificity can be influenced by temperature.[1] At +20°C, a cis-1,4 isotactic polymer is obtained, while at -20°C, a 1,2 syndiotactic polymer can be formed with related dienes.[1]
Cationic Catalysts

Cationic polymerization of 1,3-dienes, often initiated by Lewis acids, can be sensitive to reaction conditions and may lead to polymers with mixed microstructures.

Catalyst SystemCocatalyst/InitiatorPolymer MicrostructureKey Findings
tBuCl/TiCl₄-trans-1,4, trans-1,2, and cis-1,2 unitsThe resulting polymer contains a mix of microstructures, with a notable absence of cis-1,4 and 3,4-units.[2]
AlEtCl₂, AlEt₂Cl, or AlEt₃Isopropyl chlorideNot specified in detailCapable of producing high yields of completely soluble solid polymers.[3]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the polymerization of this compound using the discussed catalyst systems.

General Polymerization Workflow

G cluster_prep Catalyst & Monomer Preparation cluster_poly Polymerization cluster_analysis Polymer Isolation & Characterization Monomer_Purification Monomer Purification Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Catalyst_Preparation Catalyst/Cocatalyst Preparation Catalyst_Injection Catalyst/Cocatalyst Injection Catalyst_Preparation->Catalyst_Injection Solvent_Monomer_Addition Solvent & Monomer Addition Reactor_Setup->Solvent_Monomer_Addition Solvent_Monomer_Addition->Catalyst_Injection Polymerization_Reaction Polymerization Reaction (Controlled Temperature & Time) Catalyst_Injection->Polymerization_Reaction Termination Termination (e.g., with Methanol) Polymerization_Reaction->Termination Polymer_Precipitation Polymer Precipitation & Washing Termination->Polymer_Precipitation Drying Drying under Vacuum Polymer_Precipitation->Drying Microstructure_Analysis Microstructure Analysis (NMR) Drying->Microstructure_Analysis MW_Analysis Molecular Weight Analysis (GPC) Drying->MW_Analysis Thermal_Analysis Thermal Analysis (DSC) Drying->Thermal_Analysis

Caption: General experimental workflow for the polymerization and characterization of poly(this compound).

Ziegler-Natta Polymerization Protocol
  • Reactor Preparation: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: The solvent (e.g., toluene), the organoaluminum cocatalyst (e.g., triethylaluminum), and the purified this compound monomer are added to the reactor.

  • Catalyst Introduction: The transition metal component (e.g., a solution of TiCl₄ or a neodymium-based compound) is then introduced to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred at a controlled temperature for a specified duration.

  • Termination and Isolation: The polymerization is terminated by the addition of a quenching agent, such as methanol. The polymer is then precipitated, washed, and dried under vacuum to a constant weight.

Metallocene Polymerization Protocol
  • Reactor Preparation: A polymerization reactor is prepared under an inert atmosphere.

  • Reagent Addition: Toluene and the desired amount of this compound are introduced into the reactor.

  • Cocatalyst Addition: Methylaluminoxane (MAO) is added to the reactor and the mixture is brought to the desired polymerization temperature.

  • Catalyst Injection: The metallocene catalyst (e.g., CpTiCl₃ dissolved in toluene) is injected to start the polymerization.

  • Termination and Isolation: After the desired reaction time, the polymerization is quenched with acidified methanol. The resulting polymer is then isolated by precipitation, washed, and dried.

Cationic Polymerization Protocol
  • Reactor Setup: A reactor equipped for reactions under an inert atmosphere is used.

  • Reagent Charging: The solvent (e.g., dichloromethane), the initiator (e.g., tert-butyl chloride), and the monomer are added to the reactor and cooled to the desired temperature.

  • Initiation: The Lewis acid co-initiator (e.g., TiCl₄) is then introduced to begin the polymerization.

  • Reaction and Termination: The reaction is allowed to proceed for a set time and is then terminated, often with methanol.

  • Product Isolation: The polymer is recovered by precipitation in a non-solvent, followed by washing and drying.

Concluding Remarks

The selection of a catalyst for the polymerization of this compound is a critical decision that dictates the microstructure and, consequently, the physical properties of the resulting polymer. Ziegler-Natta catalysts are effective for producing highly stereoregular, crystalline polymers with either high cis-1,4 or trans-1,4 content. Metallocene catalysts provide a high degree of control, allowing for the synthesis of polymers with specific tacticities and narrow molecular weight distributions, with the potential to switch stereoselectivity based on reaction temperature. Cationic polymerization tends to yield polymers with more mixed microstructures and requires careful control of reaction conditions to manage side reactions. Further research into direct comparative studies under identical conditions would be beneficial for a more precise evaluation of the relative efficiencies and selectivities of these catalyst systems.

References

A Comparative Guide to Kinetic and Thermodynamic Control in the Hydrohalogenation of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the principles of kinetic and thermodynamic control is paramount for predictable and efficient synthesis. The electrophilic addition of hydrohalic acids to conjugated dienes such as 2-methyl-1,3-pentadiene serves as a classic example of how reaction conditions can selectively favor one product over another. This guide provides an objective comparison of the reaction under both kinetic and thermodynamic control, supported by experimental data, detailed protocols, and mechanistic diagrams.

Data Presentation: Product Distribution

SubstrateReagentTemperature (°C)1,2-Adduct (%)1,4-Adduct (%)Control Type
2-Ethyl-1,3-pentadieneHBr-557822Kinetic
2-Ethyl-1,3-pentadieneHBr252674Thermodynamic

Reaction Pathways and Product Formation

The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. Protonation of the C1-C2 double bond of this compound at C1 leads to a tertiary allylic carbocation, which is stabilized by resonance. The nucleophile (Br⁻) can then attack at either C2 (kinetic product) or C4 (thermodynamic product).

The kinetic product, 4-bromo-4-methyl-2-pentene (1,2-adduct), is formed faster due to the proximity of the bromide ion to the C2 carbon after the initial protonation. The thermodynamic product, 4-bromo-2-methyl-2-pentene (1,4-adduct), is the more stable product due to the more highly substituted double bond.[2][3]

Experimental Protocols

The following are detailed methodologies for the selective synthesis of the kinetic and thermodynamic products from the reaction of this compound with hydrogen bromide.

Kinetic Control: Synthesis of 4-Bromo-4-methyl-2-pentene (1,2-Adduct)

Objective: To synthesize the 1,2-adduct as the major product by performing the reaction at a low temperature to ensure it is irreversible.

Materials:

  • This compound

  • Hydrogen bromide (gas or as a solution in a non-nucleophilic solvent)

  • Anhydrous diethyl ether

  • Dry ice-acetone bath

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Drying tube (e.g., with calcium chloride)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Dissolve 10.0 g (0.122 mol) of this compound in 100 mL of anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice-acetone bath.

  • Slowly bubble dry hydrogen bromide gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, stop the HBr flow and allow the reaction mixture to stir for an additional 15 minutes at -78 °C.

  • Pour the cold reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

  • Carefully neutralize any excess acid by washing the organic layer with 50 mL of cold, saturated sodium bicarbonate solution.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, keeping the temperature low to prevent isomerization to the thermodynamic product.

  • The resulting crude product should be analyzed by NMR and GC-MS to determine the product ratio.

Thermodynamic Control: Synthesis of 4-Bromo-2-methyl-2-pentene (1,4-Adduct)

Objective: To synthesize the 1,4-adduct as the major product by allowing the reaction to reach equilibrium at a higher temperature.

Materials:

  • This compound

  • 48% aqueous hydrobromic acid

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g (0.122 mol) of this compound.

  • Add 50 mL of 48% aqueous hydrobromic acid.

  • Heat the mixture to 40 °C using a heating mantle and stir vigorously for 2-3 hours to allow the reaction to reach equilibrium. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the resulting crude product by NMR and GC-MS to determine the product ratio.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic steps and logical relationships in the hydrobromination of this compound.

Reaction_Pathway Reactants This compound + HBr Intermediate Resonance-Stabilized Allylic Carbocation Reactants->Intermediate Protonation Kinetic_Product 1,2-Adduct (4-Bromo-4-methyl-2-pentene) Intermediate->Kinetic_Product Low Temp Fast Thermodynamic_Product 1,4-Adduct (4-Bromo-2-methyl-2-pentene) Intermediate->Thermodynamic_Product High Temp Reversible Experimental_Workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K1 Dissolve Diene in Ether K2 Cool to -78°C K1->K2 K3 Add HBr K2->K3 K4 Aqueous Workup (Cold) K3->K4 K5 Isolate 1,2-Adduct K4->K5 T1 Mix Diene with Aqueous HBr T2 Heat to 40°C T1->T2 T3 Stir to Equilibrate T2->T3 T4 Aqueous Workup T3->T4 T5 Isolate 1,4-Adduct T4->T5

References

A Comparative Guide to the Applications of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 2-methyl-1,3-pentadiene, with a focus on its use in polymer synthesis and as a precursor in the fragrance industry. We present a comparative analysis of its performance against relevant alternatives, supported by experimental data and detailed methodologies.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is a two-step dehydration of 2-methyl-2,4-pentanediol. This process offers high yields and a favorable isomeric ratio.

Table 1: Comparison of Catalysts for the Second Dehydration Step in this compound Synthesis

Catalyst (Mass Ratio)Reaction Temperature (°C)Purity of this compound (%)Yield (%)Isomer Ratio (this compound : 4-methyl-1,3-pentadiene)
Potassium bisulfate : Citric acid (1:2)120-150>92859:1
Oxalic acid : Citric acid (1:1)120-150>9082Not specified
Oxalic acid : Ferric chloride (3:2)120-150>9083Not specified

Data sourced from patent CN109824466B.

Experimental Protocol: Two-Step Dehydration Synthesis of this compound

Step 1: Dehydration of 2-methyl-2,4-pentanediol to 4-methyl-4-penten-2-ol (B1580817)

  • Catalyst Preparation: The catalyst is prepared by loading ferric chloride onto montmorillonite (B579905) clay. The mass ratio of ferric chloride to montmorillonite is in the range of (0.05-0.5):1.

  • Reaction: 2-methyl-2,4-pentanediol is heated in a reactor equipped with a fractionating column and a condenser. The reaction is carried out at a temperature of 110 to 140 °C. The product, 4-methyl-4-penten-2-ol, is distilled out as it is formed.

Step 2: Dehydration of 4-methyl-4-penten-2-ol to this compound

  • Reaction Setup: 300g of 4-methyl-4-penten-2-ol and 6g of the chosen weakly acidic catalyst (e.g., a mixture of potassium bisulfate and citric acid in a 1:2 mass ratio) are added to a 500ml three-neck flask equipped with a stirring mechanism, a fractionating column, a condenser, and a receiving flask.

  • Reaction and Distillation: The mixture is heated to 120-150 °C. The product, this compound, is distilled and collected as it is formed.

  • Analysis: The purity of the collected this compound is determined by gas chromatography.[1]

SynthesisWorkflow cluster_step1 Step 1: First Dehydration cluster_step2 Step 2: Second Dehydration 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol Heating (110-140 °C) Heating (110-140 °C) 2-Methyl-2,4-pentanediol->Heating (110-140 °C) FeCl3/Montmorillonite 4-Methyl-4-penten-2-ol 4-Methyl-4-penten-2-ol Heating (110-140 °C)->4-Methyl-4-penten-2-ol Distillation Heating (120-150 °C) Heating (120-150 °C) 4-Methyl-4-penten-2-ol->Heating (120-150 °C) Weakly Acidic Catalyst This compound This compound Heating (120-150 °C)->this compound Distillation

Caption: Workflow for the two-step synthesis of this compound.

Application in Polymer Synthesis

This compound is a valuable monomer for the synthesis of various polymers with controlled microstructures. The choice of catalyst system is crucial in determining the resulting polymer's properties.

Comparison with a Key Alternative: Isoprene (2-Methyl-1,3-butadiene)

Isoprene is a widely used diene monomer and a close structural analog of this compound. The polymers derived from these monomers, poly(this compound) and polyisoprene, exhibit different properties.

Table 2: Comparison of Polymer Properties: Poly(this compound) vs. Polyisoprene

PropertyPoly(this compound)Polyisoprene (Synthetic)
Microstructure Can be controlled to be 1,4-cis, 1,4-trans, isotactic, or syndiotactic depending on the catalyst.[2]Can be produced with high cis-1,4 content (>98%) or as other isomers (trans-1,4, 3,4-).
Crystallinity Crystalline polymers can be obtained, such as 1,4-cis and 1,4-trans forms.[2]High cis-1,4 polyisoprene is largely amorphous but can crystallize upon stretching. High trans-1,4 polyisoprene is a crystalline thermoplastic.
Thermal Properties Data for syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) shows it undergoes thermal degradation and has specific crystallization kinetics.Glass transition temperature of cis-1,4 polyisoprene is approximately -70°C.
Mechanical Properties Expected to vary significantly with microstructure. Crystalline forms are likely to be more rigid.High cis-1,4 polyisoprene is known for its high resilience and elasticity. Tensile strength can reach up to 23 MPa for synthetic polyisoprene.
Experimental Protocols for Polymerization

Ziegler-Natta Polymerization of this compound

  • Catalyst System Preparation: A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., TiCl4) and an organoaluminum cocatalyst (e.g., triethylaluminium, Al(C2H5)3). The components are mixed in a dry, inert solvent (e.g., heptane) under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: The purified this compound monomer is added to the catalyst solution. The reaction temperature is maintained at a specific level (e.g., 50°C). The polymerization is allowed to proceed for a set time.

  • Termination and Polymer Isolation: The polymerization is terminated by the addition of a proton source, such as methanol. The polymer is then precipitated, washed with a non-solvent (e.g., methanol) to remove catalyst residues, and dried under vacuum.

PolymerizationWorkflow Catalyst Prep Catalyst System Preparation Polymerization Polymerization Reaction Catalyst Prep->Polymerization Monomer This compound Monomer->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation, Washing, Drying) Termination->Isolation Polymer Poly(this compound) Isolation->Polymer

Caption: General workflow for the polymerization of this compound.

Application in Fragrance Synthesis

This compound is a key intermediate in the synthesis of the fragrance ingredient ligustral (also known as Triplal® or Cyclal C), which has a strong green and herbaceous scent.[3] The synthesis is achieved through a Diels-Alder reaction with acrolein.

Diels-Alder Reaction for Ligustral Synthesis

The [4+2] cycloaddition reaction between this compound (the diene) and acrolein (the dienophile) yields 2,4-dimethyl-3-cyclohexenecarboxaldehyde, the chemical name for ligustral.[3][4]

Table 3: Reaction Conditions for Ligustral Synthesis

ParameterValueReference
Reactants This compound, Acrolein[3][4]
Temperature 45-75 °C (during addition), 70-100 °C (aging)[5]
Pressure 0.10–0.50 MPa[5]
Catalyst Can be performed without a Lewis acid catalyst[5]
Yield High[5]
Experimental Protocol: Synthesis of Ligustral
  • Reaction Setup: A pressure-resistant reactor is charged with this compound.

  • Addition of Acrolein: Acrolein is added to the reactor while maintaining the temperature between 45-75 °C and the pressure between 0.10-0.50 MPa.[5]

  • Aging: After the addition is complete, the reaction mixture is aged for 2-6 hours at a temperature of 70-100 °C.[5]

  • Workup and Purification: The crude product is cooled, and unreacted starting materials are removed by distillation under reduced pressure. The resulting crude ligustral is then washed with a dilute alkaline solution, followed by water until neutral.[5]

  • Final Purification: The final product is obtained by rectification under vacuum.[5]

DielsAlder Diene This compound Reaction Diels-Alder Reaction (45-100 °C, 0.1-0.5 MPa) Diene->Reaction Dienophile Acrolein Dienophile->Reaction Product Ligustral (2,4-Dimethyl-3-cyclohexenecarboxaldehyde) Reaction->Product

Caption: Diels-Alder reaction for the synthesis of Ligustral.

Conclusion

This compound is a versatile chemical intermediate with significant applications in both polymer chemistry and the fragrance industry. Its efficient synthesis and the ability to be polymerized into materials with diverse and controllable microstructures make it a subject of ongoing research and industrial interest. In fragrance synthesis, its role as a precursor to the widely used ingredient ligustral highlights its commercial importance. This guide provides a foundational understanding of these applications, offering comparative data and detailed experimental protocols to aid researchers and professionals in the field.

References

Comparative Analysis of 2-Methyl-1,3-pentadiene and Alternative Dienes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data and properties of 2-Methyl-1,3-pentadiene in comparison to Isoprene (B109036) and 1,3-Butadiene (B125203).

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of this compound with two common alternatives, Isoprene (2-methyl-1,3-butadiene) and 1,3-Butadiene. The information presented is intended to assist researchers in selecting the most appropriate conjugated diene for their specific applications, ranging from polymer synthesis to serving as a building block in organic chemistry.

Workflow for Compound Comparison

The following diagram outlines the logical workflow for the comparative analysis of these dienes, from initial characterization to application-specific evaluation.

Compound Comparison Workflow Workflow for Diene Comparison A Compound Selection (this compound, Isoprene, 1,3-Butadiene) B Physicochemical Property Analysis (Boiling Point, Melting Point, Density) A->B C Spectroscopic Characterization (GC-MS, NMR, FTIR) A->C D Data Tabulation & Comparison B->D C->D E Application-Specific Evaluation (e.g., Polymerization Potential) D->E F Selection of Optimal Diene E->F

Caption: Logical workflow for the selection and comparison of conjugated dienes.

Physicochemical Properties

The fundamental physical properties of this compound and its alternatives are summarized in the table below. These properties are crucial for determining the appropriate handling, storage, and reaction conditions.

PropertyThis compoundIsoprene (2-Methyl-1,3-butadiene)1,3-Butadiene
Molecular Formula C₆H₁₀C₅H₈C₄H₆
Molecular Weight ( g/mol ) 82.1468.1254.09
Boiling Point (°C) 75-7634.1-4.4
Melting Point (°C) -94.9-146-108.9
Density (g/cm³) 0.718 (at 25°C)0.681 (at 20°C)0.621 (at 20°C)

Spectroscopic Data Comparison

Spectroscopic analysis provides detailed information about the molecular structure and purity of the compounds. Below is a summary of the key spectroscopic techniques used for characterization.

Spectroscopic DataThis compoundIsoprene1,3-Butadiene
GC-MS Provides retention time and mass spectrum for identification and purity assessment.[1][2]Retention time and mass spectrum are well-established for identification.[3][4][5][6][7]Used for the analysis of impurities and quantification.[8][9][10]
¹H NMR Characteristic peaks reveal the proton environment in the molecule.[11]Well-defined spectrum allows for structural confirmation.[12][13][14][15]Provides information on the chemical shifts of the vinyl protons.[16][17][18]
¹³C NMR Shows the chemical shifts of the six carbon atoms.[19]Distinct peaks for the five carbon atoms are observed.Two distinct peaks corresponding to the two types of carbon atoms.
FTIR Infrared spectrum shows characteristic C=C and C-H stretching and bending vibrations.[1]Key absorption bands confirm the presence of the diene functional group.[20][21][22][23]Characteristic peaks for C=C stretching and =C-H bending are present.[24][25][26][27][28]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Boiling Point

The boiling point of the volatile organic compounds can be determined using a simple distillation apparatus.[29] The liquid is heated in a round-bottom flask, and the temperature of the vapor that distills is measured with a thermometer. The temperature at which the liquid and vapor are in equilibrium at a given pressure is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to determine the purity of the diene and to identify any impurities.[3][9] A small amount of the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the dienes. A sample of the compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured, providing detailed information about the chemical environment of each atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. A beam of infrared light is passed through the sample, and the absorption of light at different frequencies is measured. The resulting spectrum shows characteristic absorption bands for different types of chemical bonds, such as C=C and C-H bonds in dienes.[20][21][25]

Polymerization Potential

Conjugated dienes are important monomers for the production of synthetic rubbers and other polymers. The polymerization of these dienes can proceed through different mechanisms, leading to polymers with varying microstructures and properties.

Polymerization Pathways Polymerization of Conjugated Dienes cluster_monomers Monomers cluster_polymers Polymer Microstructures A This compound D cis-1,4-poly(diene) A->D Coordination Catalyst E trans-1,4-poly(diene) A->E Anionic Initiator B Isoprene B->D Ziegler-Natta Catalyst B->E G 3,4-poly(diene) B->G C 1,3-Butadiene C->D C->E F 1,2-poly(diene) C->F

Caption: Potential polymerization pathways for conjugated dienes.

The choice of monomer and polymerization conditions significantly impacts the final polymer's properties. For instance, natural rubber is cis-1,4-polyisoprene, which exhibits excellent elasticity.[30] Synthetic rubbers derived from 1,3-butadiene are widely used in the tire industry.[31][32] this compound can also be polymerized to produce materials with specific stereostructures. The additional methyl group compared to 1,3-butadiene and its position relative to isoprene can influence the polymerization process and the resulting polymer's characteristics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is paramount to ensuring a safe and compliant laboratory environment. 2-Methyl-1,3-pentadiene, a highly flammable and hazardous substance, requires strict adherence to disposal protocols to mitigate risks of fire, environmental contamination, and health hazards. This guide provides essential, step-by-step instructions for its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor, and can cause skin and serious eye irritation.[1][2] Inhalation may cause respiratory irritation, and it may be fatal if swallowed and enters the airways.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses.[3]

  • Hand Protection: Chemical impermeable gloves.[1]

  • Skin Protection: Protective clothing to avoid skin contact.[1][4]

Handling Precautions:

  • Work in a well-ventilated area to avoid the buildup of vapors.[3][4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][5]

  • Use non-sparking tools and explosion-proof equipment.[1][3][4][5]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2][4]

Waste Collection and Storage

Proper collection and storage of this compound waste is a critical step in the disposal process.

  • Container Selection: Use a designated, approved, and properly labeled container for flammable liquid waste.[6][7] The container should be kept tightly closed.[1][2][4][5]

  • Labeling: Immediately label the waste container as "Flammable Waste" and specify the contents (this compound).[6] This ensures all laboratory personnel are aware of the container's contents and helps maintain compliance with EPA and DOT storage requirements.[6]

  • Storage Location: Store the waste container in a cool, well-ventilated area, away from any ignition sources.[1][2][4][5] It should be stored in a designated flammable waste storage area, such as a flammable storage cabinet.[8] Do not store with incompatible materials such as acids, bases, and oxidizers.[8]

Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[6][9] Attempting to dispose of this chemical through conventional means poses significant danger and is illegal in many jurisdictions.[7]

Key Prohibitions:

  • NEVER pour this compound or any flammable liquid down the sink or drain.[6][10][11] This can lead to fires, explosions, and severe environmental contamination.[12]

  • DO NOT attempt to burn flammable liquids on your own.[6]

  • AVOID disposing of the chemical in regular trash.[7]

Step-by-Step Disposal:

  • Segregate Waste: Ensure that this compound waste is not mixed with other incompatible waste streams.

  • Package for Pickup: Securely seal the labeled waste container. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]

  • Arrange for Professional Disposal: Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.[6][9] These companies are equipped to handle flammable liquids safely and in accordance with all local, state, and federal regulations.[7][12]

  • Documentation: Maintain records of the disposal, including the name of the disposal company and the date of pickup. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

While specific disposal limits for this compound are determined by local regulations and the capabilities of the disposal facility, its physical and chemical properties underscore the need for careful handling.

PropertyValue
Flash Point -18°C (-0.40°F)[3]
Flammability Highly flammable liquid and vapor (GHS Category 2)[1]
Boiling Point Not specified in the provided search results.
Autoignition Temperature Not applicable[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_error Improper Disposal (AVOID) start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Pour Down Drain start->drain trash Place in Regular Trash start->trash ventilation Work in a Well-Ventilated Area ppe->ventilation ignition Remove All Ignition Sources ventilation->ignition container Select Approved & Labeled 'Flammable Waste' Container ignition->container transfer Carefully Transfer Waste (Use Non-Sparking Tools) container->transfer seal Securely Seal Container (<75% Full) transfer->seal storage Store in a Cool, Ventilated, Designated Flammable Storage Area seal->storage incompatible Keep Away from Incompatible Materials storage->incompatible contact Contact Licensed Hazardous Waste Disposal Company storage->contact documentation Prepare Documentation for Pickup contact->documentation end End: Waste Safely Removed for Proper Disposal documentation->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-Methyl-1,3-pentadiene in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound due to its flammability and irritant properties. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be chemical splash goggles, conforming to ANSI Z87.1 or EN 166 standards.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWhile specific breakthrough time data for this compound is not readily available, gloves made of Nitrile rubber or Neoprene are recommended based on their resistance to similar unsaturated hydrocarbons and flammable solvents. Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical is suspected. Double gloving can provide additional protection.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. At a minimum, a 100% cotton lab coat should be worn.[1] Synthetic materials should be avoided as they can melt onto the skin in the event of a fire.[2]
Closed-toe ShoesRequired for all laboratory work.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a properly functioning chemical fume hood.[1][3]
RespiratorIf engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.
  • Assemble all necessary equipment and reagents before introducing this compound to the work area.
  • Clearly label all containers.
  • Locate the nearest safety shower, eyewash station, and fire extinguisher.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all transfers and manipulations of this compound within the fume hood to minimize inhalation exposure.[1][3]
  • Ground and bond containers when transferring large volumes to prevent static discharge, a potential ignition source.[1]
  • Use non-sparking tools and equipment.
  • Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[1]
  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
  • Store in a flammable liquids storage cabinet.
  • Segregate from incompatible materials, such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Waste containers should be stored in a well-ventilated area, away from ignition sources.

  • Disposal Procedure:

    • Dispose of this compound waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for the disposal of flammable liquid waste.

    • Contaminated materials such as gloves, absorbent pads, and lab coats should also be disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_cleanup Cleanup & Disposal start Start: Plan Experiment ppe Don Appropriate PPE start->ppe setup Set up in Fume Hood ppe->setup handle Handle Chemical setup->handle spill_check Spill? handle->spill_check exposure_check Exposure? spill_check->exposure_check No spill_response Spill Cleanup Protocol spill_check->spill_response Yes exposure_response First Aid & Medical Attention exposure_check->exposure_response Yes decontaminate Decontaminate Work Area exposure_check->decontaminate No spill_response->handle exposure_response->handle waste Dispose of Waste decontaminate->waste end End waste->end

Caption: A flowchart outlining the safe handling process for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.